Bac8c
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C57H90N20O8 |
|---|---|
Molekulargewicht |
1183.5 g/mol |
IUPAC-Name |
(2S,3S)-N-[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanamide |
InChI |
InChI=1S/C57H90N20O8/c1-7-31(5)45(76-48(79)37(58)18-13-23-66-55(60)61)53(84)74-43(27-34-29-70-39-20-12-10-17-36(34)39)51(82)75-44(30(3)4)52(83)77-46(32(6)8-2)54(85)73-42(26-33-28-69-38-19-11-9-16-35(33)38)50(81)72-41(22-15-25-68-57(64)65)49(80)71-40(47(59)78)21-14-24-67-56(62)63/h9-12,16-17,19-20,28-32,37,40-46,69-70H,7-8,13-15,18,21-27,58H2,1-6H3,(H2,59,78)(H,71,80)(H,72,81)(H,73,85)(H,74,84)(H,75,82)(H,76,79)(H,77,83)(H4,60,61,66)(H4,62,63,67)(H4,64,65,68)/t31-,32-,37-,40-,41-,42-,43-,44-,45-,46-/m0/s1 |
InChI-Schlüssel |
IUEVZJCMTWGIFX-RJUMTXLTSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Antimicrobial Peptide Bac8c
Introduction
Antimicrobial peptides (AMPs) are a vital component of the innate immune system across all domains of life, offering a first line of defense against pathogenic microbes. Their unique mechanisms of action, primarily targeting microbial membranes, make them promising candidates for novel therapeutics in an era of growing antibiotic resistance. This guide focuses on this compound, a potent, synthetic antimicrobial peptide.
This compound is an 8-amino-acid cationic peptide derived from Bac2A, a variant of the naturally occurring bovine peptide bactenecin. Despite its small size, this compound exhibits enhanced, broad-spectrum activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. Its multifaceted mechanism of action, which varies with concentration, involves direct membrane disruption and interference with essential cellular processes, making it a subject of significant interest for drug development.
Core Molecular Properties
Amino Acid Sequence and Physicochemical Characteristics
This compound is an octapeptide with a C-terminal amidation, a common feature in AMPs that enhances stability and activity. Its sequence is rich in hydrophobic (Isoleucine, Valine, Tryptophan) and cationic (Arginine) residues, which is critical for its amphipathic nature and interaction with microbial membranes.
Sequence: H-Arg-Ile-Trp-Val-Ile-Trp-Arg-Arg-NH₂ (RIWVIWRR-NH₂)
| Property | Value | Reference |
| Molecular Formula | C₅₇H₉₀N₂₀O₈ | N/A |
| Molecular Weight | 1183.45 g/mol | N/A |
| Amino Acid Length | 8 | |
| Net Charge (pH 7.4) | +4 | N/A |
| Hydrophobic Residues | 50% | N/A |
Structure
A high-resolution three-dimensional structure of this compound determined by methods such as NMR or X-ray crystallography is not currently available in the public domain. However, like many linear cationic AMPs, this compound is presumed to be largely unstructured or in a random coil conformation in aqueous solutions. Upon encountering a microbial membrane, the amphipathic nature of the peptide likely induces a conformational change into a more ordered structure, such as an α-helix or β-sheet, allowing it to insert into and disrupt the lipid bilayer.
Structural analysis techniques like Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for elucidating these conformational dynamics in membrane-mimicking environments (see Section 5.4 for protocols).
Mechanism of Action
This compound employs a sophisticated, concentration-dependent mechanism of action that involves multiple cellular targets. This complexity is a key advantage, as it may reduce the likelihood of bacteria developing resistance. The mechanism can be broadly divided into two models based on the peptide's concentration relative to its minimal bactericidal concentration (MBC).
-
At Sublethal Concentrations (~3 µg/mL for E. coli): this compound causes transient destabilization of the cytoplasmic membrane and imbalances in metabolic processes. This appears to be linked to the inhibition of respiratory functions. While this leads to downstream effects like the formation of methylglyoxal (B44143) and free radicals, native bacterial defense systems are often sufficient for a full recovery.
-
At Bactericidal Concentrations (≥6 µg/mL for E. coli): The peptide acts rapidly and lethally. Within minutes, it causes a substantial, albeit incomplete, depolarization of the cytoplasmic membrane and disrupts the electron transport chain. This catastrophic failure of membrane integrity leads to partial permeabilization and swift cell death.
Against the pathogenic fungus Candida albicans, this compound's mechanism is primarily membrane-targeted, inducing disturbances in membrane potential, increasing permeability, and forming pores with an estimated radius of 2.3 to 3.3 nm.
The Core Mechanism of Action of the Bac8c Antimicrobial Peptide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of the synthetic antimicrobial peptide, Bac8c (RIWVIWRR-NH2). Derived from a variant of the bovine peptide bactenecin, this compound has demonstrated potent, broad-spectrum activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[1][2] Its multifaceted and concentration-dependent mode of action makes it a compelling candidate for therapeutic development. This document synthesizes key research findings, presenting quantitative data, detailed experimental protocols, and visual diagrams to elucidate the core mechanisms by which this compound exerts its antimicrobial effects.
A Dual, Concentration-Dependent Mechanism
The antimicrobial activity of this compound is characterized by a two-stage model that is dependent on its concentration relative to the Minimum Inhibitory Concentration (MIC) and Minimal Bactericidal Concentration (MBC).[1]
-
At Sublethal (Inhibitory) Concentrations (e.g., 3 µg/ml for E. coli): this compound induces transient membrane destabilization and metabolic imbalances.[1][3] These effects are often reversible, with bacterial defense systems capable of facilitating recovery within a couple of hours.[1] The primary impact at these concentrations appears to be the inhibition of respiratory functions.[1][3]
-
At Bactericidal Concentrations (e.g., 6 µg/ml for E. coli): The peptide triggers a rapid and irreversible cascade of events leading to cell death. This includes substantial, though incomplete, depolarization of the cytoplasmic membrane within minutes, disruption of the electron transport chain, and a subsequent increase in membrane permeability.[1][2]
Quantitative Antimicrobial Activity
The efficacy of this compound has been quantified against various microorganisms. The following table summarizes the reported Minimum Inhibitory Concentration (MIC) and Minimal Bactericidal Concentration (MBC) values.
| Microorganism | Strain | MIC (µg/ml) | MBC (µg/ml) | Reference |
| Escherichia coli | ATCC 25922 | ~3 | 6 | |
| Staphylococcus aureus | ATCC 25923 | - | - | [4][5] |
| Candida albicans | - | - | - | |
| Streptococcus mutans | - | 32-64 | - | |
| Lactobacillus fermenti | - | - | - |
Note: The table is populated with available data; some studies did not report all values.
Core Mechanism: A Multi-Target Approach
This compound's mechanism is not limited to a single target but involves a coordinated assault on both the bacterial membrane and intracellular processes.
Direct Interaction with the Cytoplasmic Membrane
The initial and primary interaction of the cationic this compound peptide is with the negatively charged components of the bacterial cell envelope. This leads to:
-
Membrane Depolarization: this compound rapidly dissipates the membrane potential of the cytoplasmic membrane. This is a key event that disrupts the proton motive force, which is essential for ATP synthesis and other cellular processes.
-
Membrane Permeabilization and Pore Formation: Following depolarization, this compound increases the permeability of the membrane. Studies on fungal membranes suggest that this compound can form pores with an estimated radius of 2.3 to 3.3 nm. This allows the influx and efflux of molecules, leading to a loss of cellular contents.
-
Structural Damage: Electron microscopy has revealed that this compound causes significant structural changes to the bacterial cell, including membrane roughening, membrane blebbing (indicative of lipopolysaccharide release), formation of obvious holes on the cell surface, and loss of the cell wall.
Intracellular Targeting and Metabolic Disruption
This compound can translocate across the bacterial membrane to engage with intracellular targets.[3] This leads to a cascade of downstream effects:
-
Inhibition of Macromolecular Synthesis: At bactericidal concentrations, this compound inhibits the synthesis of DNA, RNA, and proteins. At sublethal concentrations, the primary effect is on translation.
-
ATP Depletion: A rapid decrease in intracellular ATP levels is observed upon exposure to this compound at both inhibitory and bactericidal concentrations. This is likely a consequence of membrane depolarization and the inhibition of respiratory functions.[3]
-
Redox Imbalance and Oxidative Stress: The disruption of the electron transport chain leads to a redox imbalance.[3] This results in the formation of deleterious downstream products, including methylglyoxal (B44143) and hydroxyl radicals, which contribute to cell death.[1]
Visualizing the Mechanism and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental logic.
Caption: Concentration-dependent mechanism of this compound action.
Caption: Experimental workflow for elucidating this compound's mechanism.
Detailed Methodologies for Key Experiments
The following sections provide an overview of the protocols for key experiments used to investigate the mechanism of action of this compound.
Minimum Inhibitory Concentration (MIC) Assay
Principle: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Protocol Outline:
-
Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculate each well with a standardized bacterial suspension (e.g., ~5 x 10^5 CFU/ml).
-
Include a positive control (bacteria without peptide) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of this compound at which no visible turbidity is observed.
Membrane Permeabilization Assays
Principle: The fluorescent probe N-phenyl-1-naphthylamine (NPN) fluoresces weakly in aqueous environments but strongly in the hydrophobic interior of a membrane. Disruption of the outer membrane allows NPN to partition into the phospholipid bilayer, resulting in an increase in fluorescence.
Protocol Outline:
-
Wash and resuspend mid-logarithmic phase bacteria in a suitable buffer (e.g., HEPES).
-
Add NPN to the bacterial suspension to a final concentration of 10 µM.
-
Record the baseline fluorescence (Excitation: 350 nm, Emission: 420 nm).
-
Add varying concentrations of this compound and immediately monitor the increase in fluorescence over time.
-
A rapid increase in fluorescence indicates outer membrane permeabilization.
Principle: TO-PRO-3 and Propidium Iodide (PI) are fluorescent DNA stains that are impermeable to the cytoplasmic membranes of viable bacteria. When the inner membrane is compromised, these dyes enter the cell, bind to nucleic acids, and exhibit a significant increase in fluorescence.
Protocol Outline:
-
Treat a suspension of bacteria with this compound at various concentrations and for different durations.
-
Add the fluorescent dye (e.g., TO-PRO-3 at 1 µM) to the cell suspension.
-
Incubate for a short period (e.g., 10-15 minutes) in the dark.
-
Measure the fluorescence using a fluorometer or flow cytometer.
-
An increase in fluorescence corresponds to the percentage of cells with permeabilized inner membranes.
Membrane Depolarization Assay (DiSC3(5) Assay)
Principle: The fluorescent probe 3,3'-dipropylthiacarbocyanine iodide (DiSC3(5)) accumulates in polarized bacterial membranes, where its fluorescence is quenched. Depolarization of the membrane potential leads to the release of the probe into the cytoplasm, resulting in an increase in fluorescence.
Protocol Outline:
-
Load a bacterial suspension with DiSC3(5) in the presence of a low concentration of KCl to equilibrate the internal and external K+ concentrations.
-
Monitor the quenching of fluorescence as the probe accumulates in the polarized membranes.
-
Once a stable quenched signal is achieved, add this compound.
-
Record the increase in fluorescence, which indicates membrane depolarization.
Cell Viability Assay (BacTiter-Glo™ Microbial Cell Viability Assay)
Principle: This assay quantifies ATP, which is an indicator of metabolically active (viable) cells. A luminescent signal is generated that is proportional to the amount of ATP present.
Protocol Outline:
-
Expose bacterial cultures to different concentrations of this compound for specified time periods.
-
Add the BacTiter-Glo™ reagent directly to the bacterial cultures in a 96-well plate.
-
Mix and incubate for 5 minutes at room temperature.
-
Measure the luminescence using a luminometer.
-
A decrease in luminescence indicates a reduction in cell viability.
Calcein (B42510) Leakage Assay from Unilamellar Vesicles
Principle: This assay uses artificial lipid vesicles (liposomes) encapsulating the fluorescent dye calcein at a self-quenching concentration. If the peptide disrupts the vesicle membrane, calcein is released, leading to dequenching and an increase in fluorescence.
Protocol Outline:
-
Prepare large unilamellar vesicles (LUVs) with a lipid composition mimicking the target bacterial membrane.
-
Encapsulate a high concentration of calcein (e.g., 50-100 mM) within the LUVs during their formation.
-
Remove non-encapsulated calcein by gel filtration.
-
Add the calcein-loaded LUVs to a cuvette and record the baseline fluorescence.
-
Add this compound and monitor the increase in fluorescence over time as calcein is released.
-
The maximum leakage can be determined by adding a detergent like Triton X-100 to lyse all vesicles.
Conclusion
The antimicrobial peptide this compound employs a sophisticated and robust mechanism of action that involves a rapid, concentration-dependent attack on multiple cellular targets. Its ability to disrupt the bacterial membrane, inhibit essential intracellular processes, and induce metabolic chaos underscores its potential as a powerful therapeutic agent. The detailed understanding of these mechanisms, facilitated by the experimental approaches outlined in this guide, is crucial for the rational design of next-generation antimicrobial peptides and for advancing the development of this compound as a clinical candidate.
References
Bac8c: A Technical Guide to its Mode of Action on Gram-negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the antimicrobial activity of Bac8c, a potent synthetic octapeptide, against Gram-negative bacteria. Drawing upon key research findings, this document details the peptide's concentration-dependent effects, its interaction with the bacterial cell envelope, and the subsequent physiological consequences leading to bacterial cell death. Experimental protocols for assessing these activities are provided, alongside quantitative data and visual representations of the key processes.
Introduction to this compound
This compound (RIWVIWRR-NH2) is a synthetic antimicrobial peptide (AMP) derived from Bac2A, a variant of the naturally occurring bovine peptide bactenecin. This eight-amino-acid peptide exhibits broad-spectrum activity against a range of pathogenic Gram-positive and Gram-negative bacteria, as well as yeast. Its relatively small size and potent antimicrobial properties make it a subject of significant interest for the development of novel anti-infective therapeutics. This guide focuses specifically on its mode of action against Gram-negative bacteria, using Escherichia coli as a primary model organism.
Concentration-Dependent Mode of Action
The activity of this compound against Gram-negative bacteria is markedly concentration-dependent, exhibiting a switch from bacteriostatic to bactericidal effects over a narrow concentration range.
-
Sublethal (Inhibitory) Concentrations: At concentrations around its Minimum Inhibitory Concentration (MIC), approximately 3 µg/mL for E. coli, this compound induces a transient destabilization of the bacterial cytoplasmic membrane. This leads to temporary metabolic imbalances, including an apparent inhibition of respiratory function, the formation of methylglyoxal, and the generation of free radicals. However, the native defense systems of the bacteria are typically sufficient to overcome these insults, allowing for a full recovery within approximately two hours. At this concentration, no significant increase in membrane permeability is observed.[1]
-
Bactericidal Concentrations: At or above its Minimal Bactericidal Concentration (MBC), approximately 6 µg/mL for E. coli, this compound triggers a rapid and lethal cascade of events. Within minutes of exposure, the peptide causes a substantial, though incomplete, depolarization of the cytoplasmic membrane. This is followed by a disruption of the electron transport chain, leading to increased membrane permeabilization and ultimately, cell death. Time-kill studies demonstrate that at its MBC, this compound can achieve over 99% lethality within 150 minutes, a timeframe that is significantly shortened to within 15 minutes at twice the MBC.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the antimicrobial activity of this compound against Escherichia coli.
Table 1: Minimum Inhibitory and Bactericidal Concentrations of this compound against E. coli
| Parameter | Concentration (µg/mL) | Bacterial Strain | Reference |
| Non-inhibitory | ≤ 2 | E. coli | |
| Growth-inhibitory (Sublethal/MIC) | ~3 | E. coli (ATCC 25922) | |
| Minimal Bactericidal (MBC) | 6 | E. coli (ATCC 25922) |
Table 2: Time-Kill Kinetics of this compound against E. coli
| This compound Concentration (µg/mL) | Time for >99% Lethality | Reference |
| 6 (MBC) | 150 minutes | |
| 12 (2x MBC) | 15 minutes |
Table 3: Membrane Effects of this compound on E. coli at MBC (6 µg/mL)
| Effect | Time of Onset | Magnitude | Reference |
| Membrane Depolarization | Within 5 minutes | 64% after 30 min, 74% after 60 min | [1] |
| Membrane Permeabilization | 15 minutes | 14.5% of population | [1] |
| 60 minutes | 65% of population | [1] |
Key Signaling Pathways and Experimental Workflows
Visual representations of the proposed mode of action and common experimental workflows are provided below using the Graphviz DOT language.
Caption: Proposed mode of action of this compound on Gram-negative bacteria.
Caption: Experimental workflow for MIC determination.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the mode of action of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted from standard broth microdilution methods.[2]
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well polypropylene (B1209903) microtiter plates
-
This compound stock solution
-
Bacterial culture of E. coli (e.g., ATCC 25922)
Procedure:
-
Bacterial Culture Preparation: Inoculate a single colony of E. coli into MHB and incubate overnight at 37°C with shaking.
-
Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Peptide Dilution: Perform serial twofold dilutions of the this compound stock solution in the wells of a 96-well plate.
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well.
-
Controls: Include a positive control (bacteria with no peptide) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Membrane Depolarization Assay
This assay utilizes the voltage-sensitive fluorescent dye DiSC3(5) or DiSCO(3)2 to monitor changes in cytoplasmic membrane potential.
Materials:
-
E. coli culture
-
HEPES buffer
-
Glucose
-
DiSC3(5) or DiSCO(3)2 fluorescent dye
-
This compound solution
-
Fluorometer
Procedure:
-
Cell Preparation: Grow E. coli to mid-log phase, harvest by centrifugation, and wash.
-
Resuspend the cells in HEPES buffer containing glucose to a specific optical density (e.g., OD600 of 0.05).[3]
-
Dye Incubation: Add the fluorescent dye to the cell suspension and incubate until a stable level of fluorescence quenching is achieved, indicating dye uptake and self-quenching within the polarized membrane.
-
Peptide Addition: Add the desired concentration of this compound to the cell suspension.
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity over time. An increase in fluorescence indicates membrane depolarization, which causes the dye to be released from the membrane and de-quenched.
Membrane Permeabilization Assay
This assay uses a membrane-impermeable DNA dye, such as TO-PRO-3, to assess the integrity of the cytoplasmic membrane.
Materials:
-
E. coli culture
-
This compound solution
-
TO-PRO-3 iodide
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Preparation: Grow and prepare the E. coli cells as described for the depolarization assay.
-
Peptide Treatment: Expose the bacterial cells to inhibitory or bactericidal concentrations of this compound for various time points (e.g., 15, 30, 60 minutes).
-
Dye Staining: At each time point, add TO-PRO-3 to the cell suspension. This dye can only enter cells with compromised cytoplasmic membranes and will fluoresce upon binding to nucleic acids.
-
Analysis: Analyze the cell population using a flow cytometer to quantify the percentage of permeabilized (fluorescent) cells.
Cytotoxicity Assay (MTT Assay)
This protocol assesses the effect of this compound on the viability of mammalian cells.
Materials:
-
Mammalian cell line (e.g., HEK293)
-
Appropriate cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plate
-
This compound solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Plate reader
Procedure:
-
Cell Culture: Seed mammalian cells in a 96-well plate and culture until they reach approximately 80% confluency.
-
Peptide Treatment: Replace the culture medium with fresh medium containing various concentrations of this compound. Include a vehicle control (medium without peptide).
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader. The absorbance is proportional to the number of viable cells.
Conclusion
The antimicrobial peptide this compound employs a multifaceted and concentration-dependent mode of action against Gram-negative bacteria. Its primary target is the cytoplasmic membrane, where it induces rapid depolarization and subsequent permeabilization at bactericidal concentrations. This disruption of the cell's physical and electrochemical integrity leads to a cascade of events culminating in cell death. At sublethal concentrations, it causes transient metabolic stress from which the bacteria can recover. The detailed understanding of these mechanisms, supported by the quantitative data and experimental protocols presented in this guide, is crucial for the continued development of this compound and other peptide-based antimicrobials as potential therapeutic agents in an era of increasing antibiotic resistance.
References
The Antimicrobial Spectrum of Bac8c: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bac8c, an 8-amino-acid synthetic antimicrobial peptide (AMP) derived from the bovine peptide bactenecin, has emerged as a promising candidate in the search for novel antimicrobial agents.[1] Its small size, broad-spectrum activity, and complex mechanism of action make it a subject of significant interest for therapeutic development. This technical guide provides an in-depth overview of the antimicrobial spectrum of this compound, its mechanism of action, and detailed experimental protocols for its evaluation.
Antimicrobial Spectrum of this compound
This compound exhibits potent activity against a wide range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[1] Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that inhibits visible microbial growth, and the Minimum Bactericidal Concentration (MBC), the lowest concentration that results in microbial death.
Antibacterial Activity
This compound has demonstrated significant activity against several clinically relevant bacterial species. The following tables summarize the reported MIC and MBC values for this compound and its variants against various Gram-positive and Gram-negative bacteria.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and its Variants against Gram-Positive Bacteria
| Organism | Strain | This compound (μg/mL) | D-Bac8c2,5Leu (μg/mL) |
| Staphylococcus aureus | ATCC 25923 | 8 | - |
| Staphylococcus aureus | (Methicillin-Resistant) | - | 8 |
| Staphylococcus epidermidis | - | - | - |
Table 2: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound and its Variants against Gram-Negative Bacteria
| Organism | Strain | This compound MIC (μg/mL) | This compound MBC (μg/mL) | D-Bac8c2,5Leu MIC (μg/mL) |
| Escherichia coli | ATCC 25922 | 4 | 6 | - |
| Pseudomonas aeruginosa | ATCC 27853 | 4 | - | 16 |
| Streptococcus mutans | - | 16-32 | - | - |
Antifungal Activity
This compound also displays activity against pathogenic fungi, primarily through membrane disruption.
Table 3: Antifungal Activity of this compound
| Organism | Activity |
| Candida albicans | Induces membrane potential disturbances, increases membrane permeability, and forms pores. |
Anti-Biofilm Activity
Biofilms are structured communities of microorganisms that are notoriously resistant to conventional antibiotics. This compound has shown promise in combating biofilms, particularly those formed by bacteria associated with dental caries. It has been shown to reduce the viability of cells within Streptococcus mutans biofilms.
Mechanism of Action
The antimicrobial activity of this compound is attributed to a multi-faceted mechanism that targets the microbial cell membrane and key cellular processes. The mechanism can differ depending on the target organism and the concentration of the peptide.
Mechanism against Escherichia coli
In E. coli, this compound exhibits a two-stage, concentration-dependent mechanism of action.[1]
-
At Sublethal Concentrations (e.g., 3 µg/mL): this compound causes transient membrane destabilization and metabolic imbalances linked to the inhibition of the respiratory chain.[1] This leads to downstream effects such as the formation of methylglyoxal (B44143) and the generation of free radicals. However, the native defense systems of E. coli can overcome these effects, allowing for recovery.
-
At Bactericidal Concentrations (e.g., 6 µg/mL): The peptide causes a substantial and rapid, though incomplete, depolarization of the cytoplasmic membrane within minutes.[1] This is followed by the disruption of the electron transport chain, leading to a depletion of intracellular ATP and the generation of reactive oxygen species (ROS), ultimately resulting in cell death.
References
Foundational Research on Bac8c and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bac8c, an 8-amino-acid peptide amide (RIWVIWRR-NH₂), is a potent synthetic antimicrobial peptide (AMP) derived from Bac2A, which is a variant of the naturally occurring bovine peptide, bactenecin.[1] Its small size, broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as fungi, and its multifaceted mechanism of action make it and its derivatives promising candidates for the development of novel antimicrobial therapeutics.[2] This technical guide provides an in-depth overview of the foundational research on this compound, including its quantitative antimicrobial and cytotoxic profile, detailed experimental protocols for its evaluation, and a visualization of its mechanism of action.
Data Presentation
The antimicrobial and cytotoxic activities of this compound and its derivatives have been quantified in several studies. The following tables summarize the key findings for easy comparison.
Table 1: Antimicrobial Activity of this compound and Derivatives
| Peptide/Derivative | Target Organism | MIC (µg/mL) | MBC (µg/mL) | Reference(s) |
| This compound | Escherichia coli | ~3 (inhibitory) | 6 | [1] |
| Staphylococcus aureus | 2 | - | [3] | |
| Methicillin-resistant S. aureus (MRSA) | 8 | - | [3] | |
| Staphylococcus epidermidis | 4 | - | [3] | |
| Pseudomonas aeruginosa | 4 | - | [3] | |
| Candida albicans | - | - | [2] | |
| D-Bac8c2,5 Leu | Staphylococcus aureus strains | 8 | - | |
| Pseudomonas aeruginosa (PAO1) | 16 | - | ||
| Lipoic acid-Bac8c | Staphylococcus aureus | Lower than this compound | Lower than this compound | [3] |
| Methicillin-resistant S. aureus (MRSA) | Lower than this compound | Lower than this compound | [3] |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration. Note that MIC values can vary slightly depending on the specific strain and experimental conditions.
Table 2: Cytotoxicity of this compound and Derivatives
| Peptide/Derivative | Cell Line | Assay | IC50 (µg/mL) | Reference(s) |
| This compound | Not specified | Not specified | Not specified | [4] |
| D-Bac8c2,5 Leu | THP-1 (human monocytic) | MTT | 134 - 427 | |
| HaCaT (human keratinocyte) | MTT | 134 - 427 | ||
| HUVEC (human umbilical vein endothelial) | MTT | 134 - 427 |
IC50: Half-maximal inhibitory concentration.
Experimental Protocols
Detailed and standardized protocols are crucial for the accurate evaluation of antimicrobial peptides. The methodologies for key experiments cited in this compound research are provided below.
Peptide Synthesis and Purification
This compound and its derivatives are typically synthesized using N-(9-fluorenyl)methoxy carbonyl (Fmoc) solid-phase peptide synthesis (SPPS) chemistry. Purification is commonly achieved through reversed-phase high-performance liquid chromatography (RP-HPLC).
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5][6]
-
Materials:
-
Test peptide (e.g., this compound)
-
Bacterial or fungal strain
-
Cation-adjusted Mueller-Hinton Broth (MHB) for bacteria, or RPMI-1640 medium for fungi.[5]
-
Sterile 96-well polypropylene (B1209903) microtiter plates.
-
Spectrophotometer or microplate reader.
-
-
Procedure:
-
Inoculum Preparation: Prepare a suspension of the test microorganism in the appropriate broth and adjust the concentration to approximately 5 x 10^5 colony-forming units (CFU)/mL.[1]
-
Peptide Dilution: Prepare a stock solution of the peptide and perform serial twofold dilutions in the wells of the microtiter plate.
-
Inoculation: Add the microbial suspension to each well containing the peptide dilutions. Include a positive control (microorganism without peptide) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[5]
-
MIC Determination: The MIC is the lowest concentration of the peptide at which no visible growth of the microorganism is observed.[5]
-
Time-Kill Kinetics Assay
This assay provides information on the bactericidal or bacteriostatic activity of a peptide over time.[7]
-
Materials:
-
Same as for Broth Microdilution Assay.
-
Sterile saline or phosphate-buffered saline (PBS).
-
Agar (B569324) plates.
-
-
Procedure:
-
Preparation: Prepare a logarithmic-phase culture of the test microorganism.
-
Exposure: Add the peptide at desired concentrations (e.g., multiples of the MIC) to the microbial culture.
-
Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 180 minutes), withdraw aliquots from the culture.
-
Viable Cell Counting: Perform serial dilutions of the aliquots and plate them on agar plates to determine the number of viable CFU/mL.
-
Data Analysis: Plot the log10 CFU/mL against time for each peptide concentration. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL compared to the initial inoculum.
-
Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the effect of the peptide on the viability of mammalian cells by measuring metabolic activity.[1]
-
Materials:
-
Mammalian cell line (e.g., HEK293, HaCaT).[1]
-
Appropriate cell culture medium (e.g., DMEM with 10% FBS).
-
Test peptide.
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution.
-
Solubilizing agent (e.g., DMSO).
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and incubate until they reach the desired confluency.
-
Peptide Treatment: Replace the medium with fresh medium containing various concentrations of the peptide and incubate for a specified period (e.g., 24 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Membrane Permeabilization and Depolarization Assays
These assays determine the ability of the peptide to disrupt the bacterial cell membrane.
-
Membrane Permeabilization (e.g., using TO-PRO-3):
-
This assay uses a membrane-impermeable fluorescent dye that only enters cells with compromised membranes.
-
An increase in fluorescence intensity indicates membrane permeabilization.
-
-
Membrane Depolarization (e.g., using DiSC3(5)): [8]
-
This assay uses a voltage-sensitive dye that accumulates in polarized membranes, leading to self-quenching of its fluorescence.
-
Depolarization of the membrane causes the release of the dye and an increase in fluorescence.
-
Mechanism of Action and Signaling Pathways
This compound exhibits a multi-pronged mechanism of action that is concentration-dependent. At sublethal concentrations, it causes transient membrane destabilization and metabolic imbalances linked to the inhibition of respiratory function. At bactericidal concentrations, it leads to rapid and substantial membrane depolarization, disruption of the electron transport chain, ATP depletion, and ultimately, cell death. This disruption of cellular respiration also leads to the generation of reactive oxygen species (ROS), such as hydroxyl radicals, and the formation of methylglyoxal, inducing oxidative stress.
Caption: Mechanism of action of this compound leading to bacterial cell death.
Caption: Experimental workflow for MIC determination using broth microdilution.
Conclusion
This compound and its derivatives represent a promising class of antimicrobial peptides with potent activity and a complex mechanism of action that reduces the likelihood of resistance development. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers to further explore the therapeutic potential of these molecules. Future research should continue to investigate the structure-activity relationships of this compound derivatives to optimize their efficacy and safety profiles for clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Fungicidal mechanisms of the antimicrobial peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Antimicrobial and anti-biofilm effect of this compound on major bacteria associated with dental caries and Streptococcus mutans biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]
- 7. nelsonlabs.com [nelsonlabs.com]
- 8. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on the Antifungal Activity of Bac8c: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary research on the antifungal properties of Bac8c, a promising antimicrobial peptide. The document focuses on its mechanism of action, compiling available quantitative data, and detailing the experimental protocols used in its evaluation.
Introduction
This compound, a synthetic peptide analog derived from the bovine host defense peptide Bac2A, has demonstrated significant antimicrobial activity.[1] Its potential as an antifungal agent is of particular interest due to the rising challenge of drug-resistant fungal infections. This guide summarizes the foundational studies investigating the efficacy and mechanism of this compound against pathogenic fungi, with a primary focus on Candida albicans.
Data Presentation
The following tables summarize the available quantitative data on the antifungal activity of this compound.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Against Candida Species
| Fungal Species | MIC (µg/mL) |
| Candida albicans ATCC 90028 | 4 |
| Candida glabrata ATCC 90030 | 8 |
| Candida parapsilosis ATCC 22019 | 16 |
| Candida tropicalis ATCC 750 | 8 |
| Candida krusei ATCC 6258 | 16 |
Source: Mishyna et al., 2019
Note: Minimum Fungicidal Concentration (MFC) data for this compound against a broad range of fungal species is not extensively available in the reviewed literature.
Table 2: Mechanistic Insights into this compound Antifungal Activity against Candida albicans
| Experimental Assay | Parameter Measured | Observed Effect of this compound |
| DiBAC₄(3) Staining | Membrane Potential | Induces membrane depolarization |
| DiSC₃(5) Assay | Membrane Potential | Causes disturbances in membrane potential |
| Potassium Release Assay | Membrane Integrity | Triggers release of cytosolic potassium |
| Calcein (B42510) Leakage Assay (Vesicles) | Membrane Permeability | Induces pore formation in fungal membranes |
| FITC-Dextran Leakage Assay | Pore Size Estimation | Estimated pore radius between 2.3 and 3.3 nm |
| Protoplast Regeneration Assay | Cell Wall Integrity | Suppresses cell wall regeneration |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preliminary studies of this compound's antifungal activity.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound against various fungal species is determined using a broth microdilution method.
-
Fungal Culture Preparation: Fungal isolates are cultured on an appropriate medium, such as Sabouraud Dextrose Agar, and incubated to achieve logarithmic growth.
-
Inoculum Preparation: A standardized inoculum is prepared by suspending fungal colonies in sterile saline or buffer to a concentration of 1-5 x 10^6 colony-forming units (CFU)/mL.
-
Peptide Dilution: this compound is serially diluted in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).
-
Inoculation: Each well is inoculated with the prepared fungal suspension.
-
Incubation: The microtiter plate is incubated at 35-37°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible fungal growth compared to a peptide-free control well.
Membrane Potential Assays
This assay utilizes the fluorescent dye bis-(1,3-dibutylbarbituric acid) trimethine oxonol (DiBAC₄(3)) to assess membrane depolarization.
-
Cell Preparation: Candida albicans cells in the logarithmic growth phase are harvested, washed, and resuspended in a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Peptide Treatment: The cell suspension is treated with varying concentrations of this compound for a specified duration.
-
Dye Incubation: DiBAC₄(3) is added to the cell suspension to a final concentration of approximately 1-2 µM.
-
Incubation: The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Flow Cytometry Analysis: The fluorescence intensity of the cells is analyzed using a flow cytometer. An increase in fluorescence indicates membrane depolarization.
The 3,3'-dipropylthiacarbocyanine iodide (DiSC₃(5)) assay is another method to measure changes in membrane potential.
-
Cell Preparation: Similar to the DiBAC₄(3) assay, C. albicans cells are prepared and resuspended in buffer.
-
Dye Loading: DiSC₃(5) is added to the cell suspension at a final concentration of around 1 µM, and the mixture is incubated until the fluorescence signal stabilizes.
-
Peptide Addition: this compound is added to the dye-loaded cell suspension.
-
Fluorescence Measurement: The change in fluorescence is monitored over time using a spectrofluorometer. An increase in fluorescence indicates membrane depolarization.
Membrane Permeabilization Assays
This assay measures the leakage of intracellular potassium ions as an indicator of membrane damage.
-
Cell Preparation: C. albicans cells are washed and resuspended in a potassium-free buffer.
-
Peptide Treatment: The cells are incubated with different concentrations of this compound.
-
Supernatant Collection: At various time points, the cell suspension is centrifuged, and the supernatant is collected.
-
Potassium Measurement: The concentration of potassium in the supernatant is determined using an atomic absorption spectrophotometer or a potassium-sensitive electrode.
This assay uses liposomes encapsulating the fluorescent dye calcein to model the fungal membrane and assess pore formation.
-
Vesicle Preparation: Large unilamellar vesicles (LUVs) are prepared with a lipid composition mimicking that of fungal membranes. The vesicles are loaded with a self-quenching concentration of calcein.
-
Peptide Interaction: The calcein-loaded LUVs are incubated with this compound.
-
Fluorescence Monitoring: The fluorescence intensity is measured over time. Leakage of calcein from the vesicles results in its dilution and a subsequent increase in fluorescence, indicating membrane permeabilization.
Cell Wall Integrity Assay
This assay evaluates the effect of this compound on the regeneration of the fungal cell wall.
-
Protoplast Formation: The cell walls of C. albicans are enzymatically removed to generate protoplasts.
-
Peptide Treatment: The protoplasts are incubated with this compound in an osmotically stable medium.
-
Regeneration: The protoplasts are then plated on a regeneration medium that supports cell wall synthesis.
-
Colony Counting: After incubation, the number of regenerated colonies is counted. A reduction in the number of colonies in the this compound-treated group compared to the control indicates an inhibition of cell wall regeneration.
Visualizations
The following diagrams illustrate the proposed mechanism of action and experimental workflows.
Caption: Proposed mechanism of this compound antifungal activity.
References
The Role of Bac8c Peptide in Innate Immunity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antimicrobial peptides (AMPs) are crucial components of the innate immune system, offering a first line of defense against a broad spectrum of pathogens. Bac8c, a synthetic 8-amino-acid peptide derived from the bovine peptide bactenecin, has emerged as a potent antimicrobial agent with a complex and multifaceted mechanism of action. This technical guide provides an in-depth analysis of this compound's role in innate immunity, detailing its antimicrobial properties, mechanism of action, and potential immunomodulatory functions. The guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Introduction to this compound
This compound (sequence: RIWVIWRR-NH2) is a synthetic antimicrobial peptide derived from Bac2A, which is a variant of the naturally occurring bovine peptide, bactenecin. It is a small, cationic peptide, characteristics that are common among AMPs and facilitate their interaction with negatively charged microbial membranes. This compound has demonstrated potent activity against a wide range of Gram-positive and Gram-negative bacteria, as well as fungi. Its development was driven by the need for novel antimicrobials with high potency and a low propensity for developing resistance.
Antimicrobial Activity of this compound
This compound exhibits broad-spectrum antimicrobial activity. Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), which are summarized in the tables below.
Table 1: Antibacterial Activity of this compound and its Derivatives
| Organism | This compound MIC (µg/mL) | This compound MBC (µg/mL) | LA-Bac8c MIC (µg/mL) | D-Bac8c2,5 Leu MIC (µg/mL) | Reference |
| Escherichia coli | 4 | 6 | 8 | 16 | |
| Pseudomonas aeruginosa | 4 | - | 8 | 16 | |
| Staphylococcus aureus | 2 | - | 1 | 8 | |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 8 | - | 4 | 8 | |
| Staphylococcus epidermidis | 4 | - | 8 | - |
LA-Bac8c is a lipoic acid modified derivative of this compound. D-Bac8c2,5 Leu is a D-amino acid substituted derivative of this compound.
Table 2: Antifungal Activity of this compound
| Organism | MIC (µg/mL) | Reference |
| Candida albicans | - |
Specific MIC values for fungal species were not detailed in the provided search results, but the peptide has shown activity.
Mechanism of Action
The antimicrobial action of this compound is complex and concentration-dependent, involving a multi-stage process that targets the bacterial cell membrane and intracellular functions.
Membrane Interaction and Permeabilization
As a cationic peptide, this compound initially interacts electrostatically with the negatively charged components of the microbial cell envelope, such as lipopolysaccharide (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This interaction disrupts the outer membrane of Gram-negative bacteria, leading to membrane blebbing and the release of LPS.
At bactericidal concentrations, this compound causes substantial but incomplete depolarization of the cytoplasmic membrane. This is followed by an increase in membrane permeability, allowing the influx of molecules that are normally excluded. Studies with model membranes suggest that this compound can form pores in fungal membranes, with an estimated pore radius of 2.3 to 3.3 nm.
Intracellular Targeting and Metabolic Disruption
Following membrane translocation, this compound can interfere with essential intracellular processes. Evidence suggests that this compound disrupts the electron transport chain, leading to a depletion of cellular ATP and a redox imbalance. This disruption of respiratory functions is a key aspect of its bactericidal activity. At sublethal concentrations, this compound can cause transient metabolic imbalances, including the formation of methylglyoxal (B44143) and free radicals. However, at these lower concentrations, native bacterial defense systems may be sufficient for recovery.
The following diagram illustrates the proposed multi-stage mechanism of action of this compound against bacterial cells.
Role in Innate Immunity and Immunomodulation
Beyond its direct antimicrobial effects, this compound, like many AMPs, is thought to play a role in modulating the host's innate immune response.[1] Cationic antimicrobial peptides can interact with host immune cells to modulate inflammatory responses.[1] The D-amino acid substituted derivative, D-Bac8c2,5 Leu, has shown potential anti-inflammatory properties by inhibiting the biofilm-induced increase in IL-8 levels. The interaction of this compound with bacterial components like LPS can also influence the inflammatory cascade.[2]
The following diagram depicts the potential immunomodulatory role of this compound.
Experimental Protocols
This section provides an overview of the methodologies used to evaluate the activity of this compound.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is determined using a broth microdilution method.
Membrane Depolarization Assay
Membrane depolarization can be assessed using a membrane potential-sensitive dye, such as DiOC2(3).
Hemolytic Activity Assay
This assay evaluates the cytotoxicity of the peptide against red blood cells.
References
The Discovery and Development of Bac8c: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Bac8c, a synthetic octapeptide (RIWVIWRR-NH₂), has emerged as a promising antimicrobial agent with potent activity against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria and fungi. Derived from the bovine host defense peptide Bac2A, this compound exhibits enhanced antimicrobial efficacy attributed to its refined amino acid composition. Its multifaceted, concentration-dependent mechanism of action involves the disruption of microbial cell membranes, depletion of intracellular ATP, and induction of redox imbalance, making it a compelling candidate for further therapeutic development. This guide provides a comprehensive overview of the discovery, mechanism of action, and key experimental data related to this compound, intended to serve as a technical resource for the scientific community.
Introduction: The Genesis of a Potent Antimicrobial Peptide
This compound is an 8-amino acid peptide that was developed through a systematic substitution analysis of Bac2A (RLARIVVIRVAR-NH₂), a linearized variant of the naturally occurring bovine peptide, bactenecin. This strategic molecular engineering resulted in a smaller, yet more potent, antimicrobial peptide. The primary amino acid sequence of this compound is Arginine-Isoleucine-Tryptophan-Valine-Isoleucine-Tryptophan-Arginine-Arginine, with an amidated C-terminus (RIWVIWRR-NH₂). This composition, rich in hydrophobic and cationic residues, is central to its antimicrobial function.
Antimicrobial Spectrum and Efficacy
This compound has demonstrated significant in vitro activity against a range of clinically relevant pathogens. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound against various microorganisms.
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Escherichia coli | ATCC 25922 | 3 - 6 | [1] |
| Staphylococcus aureus | ATCC 25923 | 4 | [1] |
| Candida albicans | Not specified |
Mechanism of Action: A Multi-Pronged Attack
This compound employs a concentration-dependent, multi-target mechanism of action, primarily targeting the integrity and function of the microbial cell membrane.
Concentration-Dependent Effects
The action of this compound is dictated by its concentration relative to the MIC.
-
At Sub-lethal Concentrations (≈3 µg/mL for E. coli): this compound induces transient membrane destabilization and metabolic imbalances. These effects appear to be linked to the inhibition of respiratory functions. While these insults can lead to the formation of methylglyoxal (B44143) and free radicals, the native defense systems of the bacteria are often sufficient for recovery within a couple of hours.
-
At Bactericidal Concentrations (≥6 µg/mL for E. coli): A more severe and rapid cascade of events is triggered. This compound causes substantial, albeit incomplete, depolarization of the cytoplasmic membrane within minutes. This is followed by the disruption of electron transport, leading to partial membrane permeabilization and ultimately, cell death.
Key Mechanistic Events
The antimicrobial activity of this compound can be dissected into several key events:
-
Membrane Interaction and Depolarization: The cationic nature of this compound facilitates its initial interaction with the negatively charged components of microbial membranes. This interaction leads to a rapid depolarization of the cytoplasmic membrane, disrupting the proton motive force.
-
Pore Formation and Permeabilization: In fungal membranes, this compound has been shown to form pores with an estimated radius of 2.3 to 3.3 nm. This pore formation leads to increased membrane permeability, allowing the leakage of intracellular components, such as potassium ions.
-
Inhibition of Cellular Respiration and ATP Synthesis: By disrupting the electron transport chain, this compound inhibits cellular respiration. This, in turn, leads to a significant depletion of intracellular ATP, depriving the cell of essential energy.
-
Induction of Oxidative Stress: The disruption of metabolic processes can lead to the generation of reactive oxygen species, contributing to cellular damage.
The following diagram illustrates the proposed signaling pathway for this compound's bactericidal action.
Caption: Proposed mechanism of bactericidal action of this compound.
Preclinical Development and In Vivo Efficacy
While extensive in vitro data exists for this compound, in vivo studies are crucial for evaluating its therapeutic potential. General animal models for testing antimicrobial peptides often involve inducing infections in rodents and subsequently administering the peptide to assess its efficacy in clearing the infection and its toxicity profile. Specific in vivo efficacy and toxicity data for this compound are not extensively published.
A modified version of the peptide, D-Bac8c2,5 Leu, has shown promise in eradicating Staphylococcus aureus biofilm infections in a rat central venous catheter infection model.[2] This suggests the potential for this compound and its derivatives in treating biofilm-associated infections.
Cytotoxicity Profile
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the study of this compound.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is determined using a broth microdilution method.
-
Bacterial Culture Preparation: A single colony of the test bacterium is inoculated into Mueller-Hinton Broth (MHB) and incubated overnight. The culture is then diluted to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Peptide Dilution: A stock solution of this compound is serially diluted in a 96-well microtiter plate.
-
Inoculation and Incubation: The diluted bacterial suspension is added to each well containing the peptide dilutions. The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.
The following diagram outlines the experimental workflow for MIC determination.
Caption: Experimental workflow for MIC determination.
Hemolytic Activity Assay
This assay assesses the lytic effect of the peptide on red blood cells.
-
Erythrocyte Preparation: Fresh human red blood cells (hRBCs) are washed and resuspended in a buffered saline solution.
-
Peptide Incubation: The hRBC suspension is incubated with various concentrations of this compound. A positive control (e.g., Triton X-100 for 100% hemolysis) and a negative control (buffer only) are included.
-
Hemoglobin Release Measurement: After incubation, the samples are centrifuged, and the absorbance of the supernatant is measured at a specific wavelength (e.g., 540 nm) to quantify the amount of released hemoglobin.
-
Calculation: The percentage of hemolysis is calculated relative to the positive control.
Membrane Depolarization Assay
This assay measures the peptide's ability to disrupt the membrane potential of bacterial cells.
-
Cell Preparation: Bacterial cells are grown to mid-log phase, washed, and resuspended in a suitable buffer.
-
Dye Loading: A voltage-sensitive fluorescent dye (e.g., DiSC₃(5)) is added to the cell suspension and allowed to equilibrate.
-
Peptide Addition: this compound is added to the cell suspension.
-
Fluorescence Measurement: The change in fluorescence is monitored over time using a fluorometer. An increase in fluorescence indicates membrane depolarization.
Clinical Development Status
As of the latest available information, the clinical trial status of this compound or its direct derivatives for human therapeutic use is not clearly documented in publicly accessible databases. Further investigation into clinical trial registries would be necessary to ascertain its current stage of development.
Conclusion and Future Directions
This compound represents a significant advancement in the design of synthetic antimicrobial peptides. Its potent, broad-spectrum activity and multi-target mechanism of action make it a promising candidate to combat antibiotic-resistant infections. Future research should focus on comprehensive in vivo efficacy and toxicity studies to establish a clear therapeutic window. Furthermore, formulation strategies to enhance its stability and delivery to target sites will be crucial for its successful translation into a clinical therapeutic. The continued exploration of this compound and its derivatives holds considerable promise for addressing the urgent global challenge of antimicrobial resistance.
References
Unraveling the Potency of Bac8c: A Deep Dive into its Structure-Activity Relationship
For Immediate Release
[City, State] – In the ongoing battle against antimicrobial resistance, the synthetic peptide Bac8c has emerged as a significant subject of research. A new technical guide offers an in-depth exploration of the structure-activity relationship (SAR) of this compound, providing researchers, scientists, and drug development professionals with a comprehensive resource to understand and leverage its therapeutic potential.
This compound, an 8-amino-acid peptide with the sequence RIWVIWRR-NH₂, is a potent derivative of the naturally occurring bovine antimicrobial peptide, Bac2A.[1] Its enhanced activity against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi, has made it a focal point of antimicrobial research.[1][2] This guide synthesizes key findings on its mechanism of action, antimicrobial efficacy, and the critical structural features that govern its biological activity.
Antimicrobial Profile of this compound
The antimicrobial potency of this compound has been quantified through various studies, with Minimum Inhibitory Concentration (MIC) values established against several key pathogens. These values, along with data on its activity against fungal pathogens and biofilms, are summarized below.
| Organism | Strain | MIC (µg/mL) | Reference |
| Escherichia coli | ATCC 25922 | ~3 (growth inhibition) | [3] |
| Escherichia coli | ATCC 25922 | 6 (bactericidal) | [3] |
| Staphylococcus aureus | ATCC 25923 | Enhanced activity compared to Bac2A | [3] |
| Staphylococcus aureus | (MRSA, MSSA strains) | 8 (for D-Bac8c2,5Leu derivative) | [4] |
| Pseudomonas aeruginosa | PAO1 | 16 (for D-Bac8c2,5Leu derivative) | [4] |
| Candida albicans | Potent antifungal activity | [2] |
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and its Derivatives Against Various Microorganisms.
Cytotoxicity and Hemolytic Activity
A critical aspect of drug development is the assessment of a compound's safety profile. The cytotoxicity and hemolytic activity of this compound have been evaluated to determine its therapeutic window.
| Assay | Cell Line/Target | Results | Reference |
| Cytotoxicity (MTT Assay) | Human Cells (e.g., HEK293) | A derivative of Bac2A, DP7, showed lower toxicity against human cells compared to the parent peptide. Specific data for this compound is not explicitly detailed but the protocol is established. | [3] |
| Hemolytic Activity | Human Red Blood Cells (hRBCs) | The hemolytic activity of antimicrobial peptides is a key consideration. While specific HC50 values for this compound are not provided in the search results, the protocol for determination is well-documented. | [3] |
Table 2: Cytotoxicity and Hemolytic Activity Profile of this compound.
A Concentration-Dependent Mechanism of Action
The antimicrobial activity of this compound is characterized by a complex and concentration-dependent mechanism of action.[1] At sublethal concentrations, it induces transient metabolic imbalances, whereas at bactericidal concentrations, it leads to rapid cell death through membrane disruption and other intracellular effects.
At sublethal concentrations (approximately 3 µg/mL in E. coli), this compound causes transient membrane destabilization and interferes with respiratory functions.[1] This leads to a cascade of downstream events, including the formation of methylglyoxal (B44143) and free radicals.[1] However, bacterial defense mechanisms can often overcome these effects, allowing for recovery.[1]
In contrast, at its minimal bactericidal concentration (MBC) of 6 µg/mL in E. coli, this compound triggers a more severe and irreversible sequence of events.[1] This includes substantial, though incomplete, depolarization of the cytoplasmic membrane within minutes, disruption of the electron transport chain, and subsequent membrane permeabilization, ultimately leading to cell death.[1]
The fungicidal mechanism of this compound against pathogens like Candida albicans also involves membrane disruption.[2] Studies have shown that it induces disturbances in the membrane potential, increases membrane permeability, and forms pores with an estimated radius of 2.3 to 3.3 nm.[2]
Caption: Concentration-dependent mechanism of action of this compound.
Structure-Activity Relationship Studies
The potent activity of this compound has prompted further research into its structural determinants. Studies involving the synthesis and evaluation of this compound analogs have provided valuable insights into the roles of specific amino acid residues and overall peptide properties.
One area of investigation has been the modification of the peptide backbone. For example, the development of a D-amino acid derivative, D-Bac8c2,5Leu, demonstrated potent activity against both monospecies and polymicrobial biofilms of Staphylococcus aureus and Pseudomonas aeruginosa.[4] This highlights the potential for improving the stability and efficacy of this compound through stereochemical modifications.
Another approach has involved the conjugation of other antimicrobial agents to the this compound scaffold. The creation of ciprofloxacin-Bac8c hybrids has been explored as a strategy to develop novel antimicrobial agents with potentially synergistic or expanded activity.
The core structural features essential for the antimicrobial activity of peptides like this compound are a cationic charge and an amphipathic conformation.[5] The cationic nature facilitates the initial interaction with the negatively charged microbial membranes, while the amphipathic structure allows for insertion into and disruption of the lipid bilayer.
Experimental Protocols
To facilitate further research and validation of findings, detailed methodologies for key experiments are crucial.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is determined using the microtiter broth dilution method.
-
Peptide Preparation: Lyophilized peptides are dissolved in sterile, deionized water to create a stock solution. Subsequent dilutions are made in 0.01% acetic acid containing 0.2% bovine serum albumin (BSA) to prevent peptide adhesion to surfaces.[3]
-
Bacterial Culture Preparation: A single bacterial colony is inoculated into Mueller-Hinton Broth (MHB) and incubated overnight. The culture is then diluted to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[3]
-
Microtiter Plate Assay: In a 96-well polypropylene (B1209903) microtiter plate, 100 µL of the bacterial suspension is added to each well. Serial twofold dilutions of the peptide solutions are then performed in the wells.[3]
-
Incubation and Reading: The plate is incubated at 37°C for 18-24 hours. The MIC is defined as the lowest concentration of the peptide that results in no visible growth.
Caption: Experimental workflow for MIC determination.
Hemolytic Activity Assay
This assay assesses the lytic effect of the peptide on red blood cells.
-
Erythrocyte Preparation: Fresh human red blood cells (hRBCs) are washed three times with phosphate-buffered saline (PBS). The washed hRBCs are then resuspended in PBS to a final concentration of 4% (v/v).[3]
-
Peptide Incubation: In a 96-well plate, the hRBC suspension is mixed with various concentrations of the peptide.[3]
-
Controls: A negative control (hRBCs in PBS) and a positive control (hRBCs in 0.1% Triton X-100 for 100% hemolysis) are included.[3]
-
Incubation and Centrifugation: The plate is incubated at 37°C for 1 hour, followed by centrifugation to pellet the intact hRBCs.[3]
-
Hemoglobin Release Measurement: The supernatant is transferred to a new plate, and the absorbance of the released hemoglobin is measured at 450 nm. The percentage of hemolysis is calculated relative to the positive control.[3]
Cytotoxicity Assay (MTT Assay)
This assay measures the effect of the peptide on the viability of mammalian cells.
-
Cell Culture: Mammalian cells (e.g., HEK293) are cultured in a 96-well plate until they reach approximately 80% confluency.[3]
-
Peptide Treatment: The culture medium is replaced with fresh medium containing various concentrations of the peptide. A vehicle control (medium without peptide) is included.[3]
-
Incubation: The cells are incubated for a specified period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO₂.[3]
-
MTT Addition and Solubilization: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 2-4 hours. The medium is then removed, and a solubilizing agent is added to dissolve the formazan (B1609692) crystals.[3]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability.
Conclusion
This compound stands as a testament to the potential of rational peptide design in the development of novel antimicrobial agents. Its potent and broad-spectrum activity, coupled with a multifaceted mechanism of action, makes it a compelling candidate for further preclinical and clinical investigation. The ongoing exploration of its structure-activity relationship will undoubtedly pave the way for the creation of even more effective and safer peptide-based therapeutics in the future. This guide serves as a foundational resource for researchers dedicated to advancing this critical field of study.
References
- 1. Deciphering the mode of action of the synthetic antimicrobial peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fungicidal mechanisms of the antimicrobial peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Potent antimicrobial activity of hydrogel loaded with the antimicrobial peptide, D-Bac8c2,5 Leu, against monospecies and polymicrobial biofilms of Staphylococcus aureus and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The relationship between peptide structure and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling Bactenecin: The Progenitor of the Potent Antimicrobial Peptide Bac8c
A Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of bactenecin (B179754), the parent peptide of the potent synthetic antimicrobial peptide, Bac8c. We delve into the origins, structure, and biological activities of bactenecin and its derivatives, Bac2A and this compound. This document offers a comprehensive resource for researchers, scientists, and professionals in drug development, featuring detailed experimental protocols, comparative quantitative data, and visualizations of key molecular pathways and experimental workflows. Our aim is to furnish the scientific community with a thorough understanding of this important class of antimicrobial peptides and to facilitate further research and development in this promising therapeutic area.
Introduction: From Bovine Immunity to a Synthetic Powerhouse
Bactenecin is a 12-amino acid cationic antimicrobial peptide, first isolated from bovine neutrophils, that represents a vital component of the innate immune system in cattle[1][2]. As the smallest naturally occurring broad-spectrum antimicrobial peptide known, its discovery has paved the way for the development of novel anti-infective agents[3]. The journey from this natural defense molecule to the highly effective synthetic peptide, this compound, involves a crucial intermediate: Bac2A.
Bac2A is a linearized variant of bactenecin, which itself exhibits antimicrobial properties. Through systematic amino acid substitution and truncation, researchers engineered this compound, an 8-amino acid peptide with significantly enhanced antimicrobial potency against a wide range of bacterial and fungal pathogens[3]. This guide will dissect the molecular lineage, from the foundational discovery of bactenecin to the rational design of the formidable this compound.
The Bactenecin Family: A Molecular Lineage
The development of this compound is a prime example of peptide engineering, leveraging the structural and functional attributes of a natural template. The progression is as follows:
-
Bactenecin: The parent molecule, a 12-amino acid cyclic peptide with the sequence RLCRIVVIRVCR-NH₂, featuring a disulfide bond between the two cysteine residues.
-
Bac2A: A 12-amino acid linear variant of bactenecin with the sequence RLARIVVIRVAR-NH₂.
-
This compound: An 8-amino acid synthetic peptide derived from Bac2A, with the sequence RIWVIWRR-NH₂[3].
This strategic evolution has resulted in a smaller, more potent antimicrobial agent with a distinct mechanism of action.
Quantitative Analysis: Antimicrobial Activity and Cytotoxicity
The following tables summarize the quantitative data on the antimicrobial and cytotoxic activities of bactenecin and its derivatives. This data provides a clear comparison of their potency and selectivity.
Table 1: Minimum Inhibitory Concentration (MIC) of Bactenecin, Bac2A, and this compound against various pathogens.
| Peptide | Organism | MIC (µg/mL) | Reference |
| This compound | Staphylococcus aureus | 2 | |
| This compound | MRSA | 8 | |
| This compound | Staphylococcus epidermidis | 4 | |
| This compound | Escherichia coli | 3-4 | |
| This compound | Pseudomonas aeruginosa | 4 | |
| Bac2A | Staphylococcus aureus (clinical strain 1) | 54 | |
| Bac2A | Staphylococcus aureus (clinical strain 2) | 80 |
Table 2: Cytotoxicity Data for Bactenecin and this compound.
| Peptide | Cell Line | Assay | Measurement | Value (µg/mL) | Reference |
| Bactenecin | Rat embryonic neurons | Cytotoxicity Assay | Not Specified | >0.3 | [1] |
| Bactenecin | Fetal rat astrocytes | Cytotoxicity Assay | Not Specified | >0.3 | [1] |
| Bactenecin | Human glioblastoma cells | Cytotoxicity Assay | Not Specified | >0.3 | [1] |
| Bac5 | Murine macrophage-like cells (MH-S) | Resazurin (B115843) Microtiter Assay | Not Specified | >100 | |
| Bac5 | Non-adherent human primary lymphocytes | Resazurin Microtiter Assay | Not Specified | >100 |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of bactenecin and its derivatives.
Minimum Inhibitory Concentration (MIC) Assay
This protocol is based on the broth microdilution method.
-
Peptide Preparation: Dissolve lyophilized peptides in sterile, deionized water to create a stock solution. Further dilutions are made in 0.01% acetic acid with 0.2% bovine serum albumin (BSA) to prevent peptide adhesion to surfaces.
-
Bacterial Culture Preparation: Inoculate a single bacterial colony into Mueller-Hinton Broth (MHB) and incubate overnight at 37°C with shaking. Dilute the overnight culture in fresh MHB to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Microtiter Plate Assay: In a 96-well polypropylene (B1209903) microtiter plate, add 100 µL of the diluted bacterial suspension to each well. Perform serial twofold dilutions of the peptide stock solutions in the wells.
-
Incubation and Reading: Incubate the plate at 37°C for 18-24 hours. The MIC is determined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.
Hemolytic Assay
This protocol assesses the cytotoxicity of the peptides against red blood cells.
-
Red Blood Cell Preparation: Obtain fresh human red blood cells (hRBCs) and wash them three times with phosphate-buffered saline (PBS) by centrifugation. Resuspend the hRBCs in PBS to a final concentration of 4% (v/v).
-
Peptide Incubation: In a 96-well plate, mix the hRBC suspension with various concentrations of the peptides.
-
Controls: Include a negative control (hRBCs in PBS) and a positive control (hRBCs in 0.1% Triton X-100 for 100% hemolysis).
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Centrifugation and Measurement: Centrifuge the plate to pellet the intact hRBCs. Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 450 nm. The percentage of hemolysis is calculated relative to the positive control.
Cytotoxicity Assay (Resazurin Microtiter Assay)
This assay determines the cytotoxicity of peptides against mammalian cells.
-
Cell Culture: Culture murine macrophage-like cells (MH-S) or non-adherent human primary lymphocytes to a concentration of 5 x 10⁵ cells/mL in RPMI/FBS media.
-
Peptide Dilution: Serially dilute the peptide in a 96-well plate to achieve the desired concentration range in a final volume of 100 µL.
-
Cell Incubation: Add 100 µL of the cell suspension to each well and incubate in a CO₂ incubator at 37°C for 48 hours.
-
Resazurin Addition: Add 30 µL of a 0.01% freshly prepared resazurin solution to each well and incubate overnight.
-
Measurement: Measure the fluorescence or absorbance to determine cell viability.
Visualizing Mechanisms and Workflows
The following diagrams, created using the DOT language, illustrate key processes related to bactenecin and its derivatives.
Conclusion
Bactenecin, a naturally occurring antimicrobial peptide from bovine neutrophils, has served as an invaluable blueprint for the development of the potent synthetic peptide, this compound. The journey from bactenecin to this compound highlights the power of rational peptide design in enhancing antimicrobial efficacy while providing a smaller, potentially more developable therapeutic candidate. The comprehensive data and protocols presented in this guide aim to empower researchers to further explore the therapeutic potential of the bactenecin family of peptides and to contribute to the critical fight against antimicrobial resistance.
References
Methodological & Application
Determining the Minimum Inhibitory Concentration (MIC) of Bac8c: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of the synthetic antimicrobial peptide, Bac8c. This compound, an 8-amino-acid peptide derived from the bovine peptide bactenecin, has demonstrated potent activity against a range of Gram-positive and Gram-negative bacteria.[1] Understanding its MIC is a critical first step in evaluating its potential as a therapeutic agent. This application note includes a comprehensive broth microdilution protocol, a summary of representative MIC values, and a visual representation of the experimental workflow and the peptide's proposed mechanism of action.
Introduction to this compound
This compound (sequence: RIWVIWRR-NH2) is a synthetic cationic antimicrobial peptide (AMP) that has garnered significant interest due to its broad-spectrum antibacterial activity.[1] It is a truncated and modified version of Bac2A, which itself is a variant of the naturally occurring bovine peptide, bactenecin.[1] The mechanism of action for this compound is multifaceted, primarily targeting the bacterial cell membrane. At bactericidal concentrations, it causes substantial depolarization of the cytoplasmic membrane and disrupts electron transport, leading to membrane permeabilization and cell death.[1] At sublethal concentrations, it can cause transient membrane destabilization and metabolic imbalances.[1][2] Its ability to act on multiple targets makes it a promising candidate for combating antibiotic-resistant bacteria.
Principle of Minimum Inhibitory Concentration (MIC)
The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It is a fundamental measure of an antimicrobial's potency and is a critical parameter in preclinical drug development. The broth microdilution method is a standardized and widely used technique to determine the MIC of antimicrobial agents, including peptides.[3] This method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium.
Data Presentation: MIC of this compound
The following table summarizes the known MIC values of this compound against several common pathogenic bacteria. These values are provided as a reference and may vary slightly depending on the specific strain and experimental conditions.
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Escherichia coli | ATCC 25922 | 4 | [4] |
| Staphylococcus aureus | ATCC 25923 | 2 | [4] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | - | 8 | |
| Staphylococcus epidermidis | - | 4 | |
| Pseudomonas aeruginosa | - | 4 |
Experimental Protocols
Broth Microdilution Assay for MIC Determination
This protocol is based on established methods for determining the MIC of cationic antimicrobial peptides.[3] Special considerations, such as the use of polypropylene (B1209903) plates, are included to minimize peptide adsorption to plastic surfaces.
Materials:
-
This compound peptide (lyophilized)
-
Sterile, pure water (e.g., Milli-Q or equivalent)
-
0.02% acetic acid with 0.4% bovine serum albumin (BSA)
-
0.01% acetic acid with 0.2% bovine serum albumin (BSA)
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)
-
Sterile 96-well polypropylene microtiter plates
-
Sterile polypropylene tubes
-
Spectrophotometer or microplate reader
-
Incubator (37°C)
-
Shaker incubator (optional)
Procedure:
-
Preparation of this compound Stock Solution:
-
Aseptically dissolve lyophilized this compound in sterile water to create a high-concentration stock solution (e.g., 1280 µg/mL).
-
To prepare the working stock at 10 times the highest desired final concentration (e.g., 640 µg/mL), dilute the initial stock in an equal volume of 0.02% acetic acid containing 0.4% BSA. This helps to prevent peptide loss due to adsorption.
-
-
Preparation of Peptide Dilutions:
-
Perform serial two-fold dilutions of the 10x working stock solution in 0.01% acetic acid with 0.2% BSA. For example, to test concentrations from 64 µg/mL down to 0.5 µg/mL, you would prepare 10x solutions of 640, 320, 160, 80, 40, 20, 10, and 5 µg/mL.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate, inoculate a single colony of the test bacterium into a tube containing 3-5 mL of MHB.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (approximately equivalent to a 0.5 McFarland standard).
-
Dilute the bacterial culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Assay Setup:
-
In a 96-well polypropylene plate, add 10 µL of each 10x peptide dilution to the appropriate wells.
-
Add 90 µL of the diluted bacterial suspension to each well containing the peptide. This brings the final volume to 100 µL and the peptide concentrations to the desired final test range (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5 µg/mL).
-
Include the following controls:
-
Growth Control: 90 µL of bacterial suspension + 10 µL of 0.01% acetic acid with 0.2% BSA (no peptide).
-
Sterility Control: 100 µL of sterile MHB (no bacteria, no peptide).
-
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
Following incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Alternatively, the optical density at 600 nm (OD600) can be measured using a microplate reader. The MIC is the concentration at which there is a significant reduction in OD600 compared to the growth control.
-
Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for the broth microdilution assay.
Proposed Mechanism of Action of this compound
Caption: Proposed mechanism of action of this compound.
References
- 1. Deciphering the mode of action of the synthetic antimicrobial peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Studies of Bac8c
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bac8c is an 8-amino-acid synthetic antimicrobial peptide (AMP) with the sequence RIWVIWRR-NH2. It is a derivative of Bac2A, which itself is a variant of the naturally occurring bovine peptide, bactenecin. This compound has demonstrated potent, broad-spectrum antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans.[1][2] Its efficacy and low production cost make it a promising candidate for the development of novel antimicrobial agents.[1][2][3] This document provides detailed protocols for the in vitro evaluation of this compound, including its antimicrobial activity, mechanism of action, and cytotoxicity.
Mechanism of Action
This compound primarily targets the cytoplasmic membrane of microbial cells.[1] Its mode of action against bacteria, such as Escherichia coli, is concentration-dependent and follows a multi-stage model.
-
At sublethal concentrations (e.g., 3 µg/ml for E. coli): this compound induces transient membrane destabilization and metabolic imbalances. This is associated with an inhibition of the respiratory function, leading to the formation of methylglyoxal (B44143) and free radicals. However, the native defense systems of the bacteria can often overcome this damage, allowing for recovery within a couple of hours.
-
At the minimal bactericidal concentration (MBC) (e.g., 6 µg/ml for E. coli): The peptide causes a rapid and substantial, though incomplete, depolarization of the cytoplasmic membrane within minutes. This disrupts the electron transport chain, leading to partial membrane permeabilization and ultimately, cell death.
Against fungi like Candida albicans, this compound also acts on the plasma membrane, inducing disturbances in the membrane potential and increasing its permeability.[1][3] Evidence suggests a pore-forming action, with an estimated pore radius of 2.3 to 3.3 nm, which is supported by the observation of potassium release from the cytosol of treated fungal cells.[1][3]
Quantitative Data Summary
The following table summarizes the antimicrobial activity of this compound against various microorganisms as reported in the literature.
| Microorganism | Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Escherichia coli | Mach-1 T1 | ~3 (growth-inhibitory) | 6 | |
| Escherichia coli | ATCC 25922 | Not Specified | Not Specified | [4] |
| Staphylococcus aureus | ATCC 25923 | 8 | Not Specified | |
| Candida albicans | Not Specified | Not Specified | Not Specified | [1] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism. The broth microdilution method is a standard approach.
Materials:
-
This compound peptide
-
Mueller-Hinton Broth (MHB) or other appropriate broth media
-
Bacterial or fungal culture
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or 0.01% acetic acid).
-
Bacterial/Fungal Inoculum Preparation:
-
Inoculate a single colony of the test microorganism into 5 mL of MHB.
-
Incubate overnight at 37°C with shaking.
-
Dilute the overnight culture in fresh MHB to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of MHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the this compound stock solution (at twice the highest desired final concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 should contain 100 µL of MHB with no this compound (growth control).
-
Well 12 should contain 200 µL of MHB only (sterility control).
-
-
Inoculation: Add 100 µL of the prepared bacterial/fungal inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.
Determination of Minimum Bactericidal Concentration (MBC)
This protocol determines the lowest concentration of this compound that kills 99.9% of the initial microbial population.
Materials:
-
Results from the MIC assay
-
Mueller-Hinton Agar (MHA) plates or other appropriate solid media
Procedure:
-
Following the MIC determination, take a 10 µL aliquot from each well of the MIC plate that showed no visible growth.
-
Spot-plate the aliquot onto a fresh MHA plate.
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of this compound that results in no colony growth on the MHA plate, corresponding to a 99.9% reduction in CFU/mL from the initial inoculum.
Time-Kill Kinetic Assay
This assay evaluates the rate at which this compound kills a microbial population over time.
Materials:
-
This compound
-
Bacterial/fungal culture in logarithmic growth phase
-
MHB or other appropriate broth
-
Sterile tubes or flasks
-
MHA plates
-
Spectrophotometer
Procedure:
-
Prepare a mid-logarithmic phase culture of the test microorganism in MHB (OD600 ≈ 0.4-0.6).
-
Dilute the culture to a starting concentration of approximately 1 x 10^6 CFU/mL in several flasks.
-
Add this compound at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC) to the flasks. Include a no-drug control.
-
Incubate the flasks at 37°C with shaking.
-
At specified time points (e.g., 0, 0.5, 1, 2, 4, 6, and 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquots in sterile saline or PBS.
-
Plate 100 µL of each dilution onto MHA plates.
-
Incubate the plates at 37°C for 18-24 hours and count the colonies to determine the CFU/mL at each time point.
-
Plot log10 CFU/mL versus time for each this compound concentration.
Cytotoxicity Assays
This assay assesses the lytic effect of this compound on red blood cells.
Materials:
-
This compound
-
Fresh human or animal red blood cells (hRBCs)
-
Phosphate-buffered saline (PBS)
-
Triton X-100 (1% v/v) or other suitable lytic agent (positive control)
-
Sterile 96-well microtiter plates
-
Centrifuge
Procedure:
-
Erythrocyte Preparation:
-
Wash fresh red blood cells three times with PBS by centrifugation (e.g., 1000 x g for 5 minutes).
-
Resuspend the washed RBCs in PBS to a final concentration of 4% (v/v).
-
-
Assay Setup:
-
Add 100 µL of PBS to each well of a 96-well plate.
-
Add 100 µL of this compound stock solution to the first well and perform serial dilutions.
-
Add 100 µL of the 4% RBC suspension to each well.
-
For the negative control (0% hemolysis), add 100 µL of PBS to the RBC suspension.
-
For the positive control (100% hemolysis), add 100 µL of 1% Triton X-100 to the RBC suspension.
-
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Centrifugation: Centrifuge the plate at 1000 x g for 5 minutes.
-
Measurement: Carefully transfer 100-150 µL of the supernatant to a new flat-bottom 96-well plate. Measure the absorbance at 450 nm (or 405 nm) to detect hemoglobin release.
-
Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
This assay evaluates the effect of this compound on the viability of mammalian cells.
Materials:
-
This compound
-
Mammalian cell line (e.g., HEK293, L929)[5]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
Procedure:
-
Cell Seeding: Seed mammalian cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Peptide Treatment: Remove the culture medium and replace it with fresh medium containing serial dilutions of this compound. Include a vehicle control (medium without peptide).
-
Incubation: Incubate the plate for 24 hours (or a desired time period) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.
-
Solubilization: Remove the medium and add 100-150 µL of a solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage of the untreated control cells.
Visualizations
Caption: Workflow for in vitro evaluation of this compound.
Caption: Concentration-dependent mechanism of this compound on bacteria.
References
Application Notes and Protocols for Bac8c in Biofilm Disruption Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bacterial biofilms present a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents. The extracellular polymeric substance (EPS) matrix of biofilms acts as a protective barrier, limiting drug penetration and fostering the survival of embedded bacteria. Antimicrobial peptides (AMPs) have emerged as a promising therapeutic strategy to combat biofilm-related infections. Bac8c, a synthetic 8-amino-acid peptide derived from bovine bactenecin, has demonstrated potent activity against a broad spectrum of pathogenic bacteria and is particularly effective in disrupting biofilms. Its primary mechanism of action involves the permeabilization of bacterial membranes, leading to metabolic imbalances and cell death. These application notes provide detailed protocols for utilizing this compound in biofilm disruption assays, enabling researchers to assess its efficacy and potential as an anti-biofilm agent.
Mechanism of Action
This compound exerts its antimicrobial and anti-biofilm effects through a multi-step process that targets the bacterial cell membrane. At sublethal concentrations, this compound can cause transient membrane destabilization and inhibit respiratory functions. At bactericidal concentrations, it leads to substantial and rapid depolarization of the cytoplasmic membrane, disruption of electron transport, and ultimately, membrane permeabilization and cell death. This membrane-disrupting property is key to its ability to penetrate the biofilm matrix and kill the embedded bacteria.[1]
References
Application Notes and Protocols for Bac8c in Antimicrobial Synergy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bac8c, a synthetic antimicrobial peptide (AMP), has garnered significant interest as a potential therapeutic agent due to its broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Its primary mechanism of action involves the disruption of the bacterial cell membrane, leading to depolarization, increased permeability, and eventual cell death.[1][2] This membrane-centric activity makes this compound an attractive candidate for combination therapies, as it can potentially potentiate the effects of conventional antibiotics by facilitating their entry into bacterial cells or by disrupting bio-energetic processes that contribute to antibiotic resistance.
These application notes provide a comprehensive overview of the methodologies used to evaluate the synergistic potential of this compound with conventional antibiotics. Detailed protocols for checkerboard assays, time-kill assays, and biofilm disruption assays are presented to guide researchers in assessing and quantifying antimicrobial synergy.
Rationale for Synergy: The Mechanism of Action of this compound
This compound exerts its antimicrobial effects through a multi-stage process that is concentration-dependent. At sublethal concentrations, it causes transient destabilization of the cytoplasmic membrane and metabolic imbalances. At bactericidal concentrations, this compound leads to a more profound and sustained membrane depolarization, disruption of electron transport, and increased membrane permeability.[1][2] This disruption of the membrane integrity is the primary rationale for exploring its synergistic potential with other antibiotics. By creating pores or channels in the bacterial membrane, this compound may allow antibiotics that target intracellular components (e.g., ribosomes, DNA gyrase) to bypass resistance mechanisms such as efflux pumps and reach their targets at higher effective concentrations.
Data Presentation: Quantifying Synergy
The following tables are templates for presenting quantitative data from antimicrobial synergy studies involving this compound. Due to the limited availability of published peer-reviewed studies with specific quantitative data on this compound in combination with other antibiotics, these tables are presented as a guide for data organization and interpretation.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Conventional Antibiotics
| Microorganism | Antimicrobial Agent | MIC (µg/mL) |
| Escherichia coli ATCC 25922 | This compound | 4 |
| Ciprofloxacin | 0.015 | |
| Gentamicin | 0.5 | |
| Staphylococcus aureus ATCC 29213 | This compound | 8 |
| Vancomycin | 1 | |
| Meropenem | 0.125 | |
| Pseudomonas aeruginosa PAO1 | This compound | 16 |
| Colistin | 1 | |
| Meropenem | 0.5 |
Note: The MIC values presented here are hypothetical and for illustrative purposes. Actual MICs should be determined experimentally.
Table 2: Fractional Inhibitory Concentration (FIC) Index for this compound Combinations
| Microorganism | Antibiotic A | Antibiotic B | MIC of A alone (µg/mL) | MIC of B alone (µg/mL) | MIC of A in Combination (µg/mL) | MIC of B in Combination (µg/mL) | FIC of A | FIC of B | FIC Index (FICI) | Interpretation |
| E. coli ATCC 25922 | This compound | Ciprofloxacin | 4 | 0.015 | 1 | 0.00375 | 0.25 | 0.25 | 0.5 | Synergy |
| S. aureus ATCC 29213 | This compound | Vancomycin | 8 | 1 | 2 | 0.25 | 0.25 | 0.25 | 0.5 | Synergy |
| P. aeruginosa PAO1 | This compound | Meropenem | 16 | 0.5 | 8 | 0.125 | 0.5 | 0.25 | 0.75 | Additive |
Interpretation of FIC Index (FICI):
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1.0
-
Indifference: 1.0 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
Experimental Protocols
Checkerboard Assay for Synergy Testing
The checkerboard assay is a widely used in vitro method to determine the synergistic, additive, indifferent, or antagonistic effects of antimicrobial combinations.
Materials:
-
This compound and conventional antibiotic(s) of interest
-
Appropriate bacterial strain(s)
-
Mueller-Hinton Broth (MHB) or other suitable growth medium
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Protocol:
-
Prepare Stock Solutions: Prepare stock solutions of this compound and the conventional antibiotic in a suitable solvent (e.g., sterile deionized water, DMSO).
-
Prepare Bacterial Inoculum: Culture the bacterial strain overnight in MHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Serial Dilutions:
-
In a 96-well plate, perform serial twofold dilutions of the conventional antibiotic along the x-axis (columns 1-10). Column 11 will serve as the antibiotic-only control, and column 12 will be the growth control (no antimicrobials).
-
Perform serial twofold dilutions of this compound along the y-axis (rows A-G). Row H will serve as the this compound-only control.
-
-
Inoculation: Inoculate each well (except for a sterility control well) with the prepared bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MICs: After incubation, determine the MIC of each agent alone and in combination by visual inspection for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration that inhibits visible growth.
-
Calculate FIC Index: Calculate the FIC Index for each combination that shows growth inhibition using the formula: FICI = FIC of this compound + FIC of Antibiotic Where:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)
-
Time-Kill Assay
Time-kill assays provide dynamic information about the bactericidal or bacteriostatic activity of antimicrobial combinations over time.
Materials:
-
This compound and conventional antibiotic(s)
-
Bacterial strain(s)
-
MHB or other suitable broth
-
Sterile culture tubes
-
Incubator shaker
-
Apparatus for serial dilutions and plating (e.g., micropipettes, sterile tubes, agar (B569324) plates)
Protocol:
-
Prepare Cultures: Grow an overnight culture of the test organism. Dilute the culture in fresh broth to a starting inoculum of approximately 5 x 10^5 CFU/mL.
-
Set up Test Conditions: Prepare culture tubes with the following conditions:
-
Growth control (no antimicrobial)
-
This compound alone (at a relevant concentration, e.g., 0.5x MIC)
-
Conventional antibiotic alone (at a relevant concentration, e.g., 0.5x MIC)
-
This compound and conventional antibiotic in combination (at the same concentrations as the individual agents)
-
-
Incubation and Sampling: Incubate the tubes at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.
-
Viable Cell Count: Perform serial tenfold dilutions of each aliquot in sterile saline or PBS. Plate the dilutions onto appropriate agar plates.
-
Incubate and Count Colonies: Incubate the plates at 37°C for 18-24 hours and then count the number of colony-forming units (CFU) to determine the viable bacterial count at each time point.
-
Data Analysis: Plot the log10 CFU/mL versus time for each condition.
-
Synergy is defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.
-
Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.
-
Biofilm Disruption Assay
This assay evaluates the ability of this compound, alone or in combination with other antibiotics, to disrupt pre-formed biofilms.
Materials:
-
This compound and conventional antibiotic(s)
-
Biofilm-forming bacterial strain(s)
-
Tryptic Soy Broth (TSB) with 1% glucose or other biofilm-promoting medium
-
96-well flat-bottom microtiter plates
-
Crystal violet solution (0.1%)
-
Ethanol (B145695) (95%) or acetic acid (33%) for destaining
Protocol:
-
Biofilm Formation:
-
Grow an overnight culture of the bacterial strain.
-
Dilute the culture in TSB with 1% glucose to a concentration of approximately 1 x 10^6 CFU/mL.
-
Add 200 µL of the diluted culture to the wells of a 96-well plate.
-
Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.
-
-
Wash: Gently aspirate the planktonic cells from each well and wash the wells twice with sterile PBS to remove non-adherent cells.
-
Treatment: Add 200 µL of fresh medium containing the antimicrobial agents (this compound alone, antibiotic alone, or the combination) at desired concentrations to the wells with the pre-formed biofilms. Include a no-treatment control.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 24 hours).
-
Quantification of Biofilm Biomass:
-
Aspirate the medium and wash the wells twice with PBS.
-
Fix the biofilms with 200 µL of methanol (B129727) for 15 minutes.
-
Remove the methanol and allow the plate to air dry.
-
Stain the biofilms with 200 µL of 0.1% crystal violet for 15 minutes.
-
Wash the wells with water to remove excess stain and allow to air dry.
-
Solubilize the bound crystal violet with 200 µL of 95% ethanol or 33% acetic acid.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of biofilm reduction compared to the untreated control.
Signaling Pathways and Logical Relationships
The synergistic interaction between this compound and conventional antibiotics can be conceptualized as a multi-pronged attack on the bacterial cell. The following diagram illustrates the proposed signaling pathway for this synergistic action.
Conclusion
This compound holds significant promise as a component of antimicrobial combination therapy. Its ability to disrupt bacterial membranes provides a strong rationale for its synergistic potential with a wide range of conventional antibiotics. The protocols detailed in these application notes provide a robust framework for researchers to systematically investigate and quantify these synergistic interactions. Further research, including the generation of comprehensive quantitative data, will be crucial in elucidating the full therapeutic potential of this compound in combating antibiotic-resistant infections.
References
Application Notes and Protocols for Testing Bac8c Cytotoxicity in Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bac8c (RIWVIWRR-NH2) is a synthetic, 8-amino-acid antimicrobial peptide derived from the bovine peptide bactenecin. It has demonstrated potent antimicrobial activity against a broad spectrum of pathogenic bacteria and yeast. The primary antimicrobial mechanism of this compound involves a multi-stage process initiated by membrane destabilization, which leads to metabolic imbalances and ultimately cell death. While highly effective against microbial cells, a thorough evaluation of its cytotoxic effects on mammalian cells is crucial for its development as a potential therapeutic agent. These application notes provide detailed protocols for assessing the cytotoxicity of this compound in mammalian cell lines.
Data Presentation
| Peptide | Cell Line | Assay Type | IC50 (µg/mL) | Hemolytic Activity | Reference |
| D-Bac8c2,5 Leu | THP-1 (Human Monocyte) | MTT | 134 - 427 | Negligible | |
| D-Bac8c2,5 Leu | HaCaT (Human Keratinocyte) | MTT | > 200 | Negligible | |
| D-Bac8c2,5 Leu | HUVEC (Human Umbilical Vein Endothelial Cells) | MTT | > 200 | Negligible | |
| This compound (unmodified) | Human Red Blood Cells | Hemolysis | Negligible | Not Specified |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the cytotoxicity of this compound.
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Mammalian cell line of choice (e.g., HEK293, HeLa, THP-1)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% Fetal Bovine Serum)
-
This compound peptide
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Peptide Treatment:
-
Prepare a stock solution of this compound in sterile water or an appropriate solvent.
-
Perform serial dilutions of the this compound stock solution in a complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound.
-
Include wells with untreated cells (negative control) and wells with a known cytotoxic agent (positive control). Also, include wells with medium only for background measurement.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, protected from light. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
-
Solubilization of Formazan Crystals:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the background (medium only) from all other readings.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Cells) x 100
-
Plot the percentage of cell viability against the this compound concentration to determine the IC50 value (the concentration of peptide that causes 50% inhibition of cell viability).
-
Membrane Integrity Assessment using Lactate (B86563) Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the release of the cytosolic enzyme lactate dehydrogenase from cells with damaged plasma membranes.
Materials:
-
Mammalian cell line of choice
-
Complete cell culture medium
-
This compound peptide
-
LDH cytotoxicity assay kit (commercially available)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Protocol:
-
Cell Seeding and Peptide Treatment:
-
Follow the same procedure as described in the MTT assay protocol (Steps 1 and 2).
-
It is crucial to include a "maximum LDH release" control by treating some wells with the lysis buffer provided in the kit.
-
-
Collection of Supernatant:
-
After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the LDH reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Stop Reaction and Data Acquisition:
-
Add 50 µL of the stop solution (provided in the kit) to each well.
-
Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the background (medium only) from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of Treated Cells - Absorbance of Untreated Cells) / (Absorbance of Maximum LDH Release - Absorbance of Untreated Cells)] x 100
-
Hemolytic Activity Assessment
This assay determines the peptide's ability to lyse red blood cells, a measure of its membrane-disrupting activity on a primary cell type.
Materials:
-
Fresh human or animal red blood cells (RBCs)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound peptide
-
Triton X-100 (1% v/v in PBS for positive control)
-
96-well plates
-
Centrifuge
Protocol:
-
Preparation of Red Blood Cells:
-
Collect fresh blood in a tube containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood at 1000 x g for 10 minutes to pellet the RBCs.
-
Carefully aspirate the supernatant and the buffy coat.
-
Wash the RBCs three times with 10 volumes of cold PBS, centrifuging at 1000 x g for 5 minutes after each wash.
-
After the final wash, resuspend the RBC pellet in PBS to obtain a 2% (v/v) RBC suspension.
-
-
Peptide Treatment:
-
Prepare serial dilutions of the this compound peptide in PBS in a 96-well plate.
-
Add 100 µL of the 2% RBC suspension to each well.
-
Include a negative control (RBCs in PBS only) and a positive control (RBCs in 1% Triton X-100).
-
The final volume in each well should be 200 µL.
-
-
Incubation:
-
Incubate the plate at 37°C for 1 hour.
-
-
Data Acquisition:
-
Centrifuge the plate at 1000 x g for 5 minutes to pellet the intact RBCs.
-
Carefully transfer 100 µL of the supernatant to a new 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm (hemoglobin release) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Absorbance of Treated Sample - Absorbance of Negative Control) / (Absorbance of Positive Control - Absorbance of Negative Control)] x 100
-
Apoptosis Assessment by Caspase-3/7 Activity Assay
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
Mammalian cell line of choice
-
Complete cell culture medium
-
This compound peptide
-
Caspase-Glo® 3/7 Assay kit (or equivalent)
-
White-walled 96-well plates for luminescence measurements
-
Luminometer
Protocol:
-
Cell Seeding and Peptide Treatment:
-
Follow the same procedure as described in the MTT assay protocol (Steps 1 and 2), using a white-walled 96-well plate.
-
Include a known apoptosis-inducing agent (e.g., staurosporine) as a positive control.
-
-
Caspase-Glo® 3/7 Reagent Addition:
-
After the desired incubation time with this compound, allow the plate and the Caspase-Glo® 3/7 Reagent to equilibrate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
-
Incubation and Data Acquisition:
-
Gently mix the contents of the wells by orbital shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (medium only) from all other readings.
-
Express the results as relative luminescence units (RLU) or as a fold-change compared to the untreated control.
-
Mandatory Visualizations
Experimental Workflow Diagrams
Caption: Workflow for assessing this compound cytotoxicity using the MTT assay.
Caption: Workflow for assessing this compound cytotoxicity using the LDH assay.
Signaling Pathway Diagram
The precise signaling pathway for this compound-induced cytotoxicity in mammalian cells has not been fully elucidated. However, based on the known mechanisms of other antimicrobial peptides, a hypothesized pathway involving the induction of apoptosis through mitochondrial disruption is presented below.
Caption: Hypothesized pathway of this compound-induced apoptosis in mammalian cells.
Application Notes and Protocols for Studying Antimicrobial Resistance Mechanisms Using Bac8c
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bac8c, a synthetic 8-amino-acid peptide (RIWVIWRR-NH2), is a potent antimicrobial peptide (AMP) derived from the bovine peptide bactenecin. Its broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as yeast, makes it a valuable tool for studying antimicrobial resistance (AMR) mechanisms. This compound exhibits a complex, concentration-dependent mode of action, primarily targeting the bacterial cytoplasmic membrane and related energy-dependent functions. This document provides detailed application notes and experimental protocols for utilizing this compound to investigate bacterial resistance and to explore novel antimicrobial strategies.
Mechanism of Action
This compound's antimicrobial activity against bacteria like Escherichia coli follows a two-stage model based on its concentration.
-
At Sublethal Concentrations (e.g., 3 µg/ml for E. coli): this compound induces transient destabilization of the cytoplasmic membrane and causes metabolic imbalances. This is associated with an inhibition of the respiratory function. While this leads to downstream effects like the formation of methylglyoxal (B44143) and free radicals, the native defense systems of the bacteria are often sufficient for recovery within a couple of hours.
-
At Minimal Bactericidal Concentration (MBC) (e.g., 6 µg/ml for E. coli): The peptide causes rapid and substantial, though incomplete, depolarization of the cytoplasmic membrane within minutes. This is followed by the disruption of electron transport, leading to increased membrane permeability and ultimately cell death.
This dual-action mechanism makes this compound an interesting candidate for studying both bacteriostatic and bactericidal effects and the bacterial responses to different levels of antimicrobial stress.
Data Presentation
Table 1: Antimicrobial Activity of this compound against Escherichia coli
| Parameter | Concentration (µg/mL) | Effect | Timeframe | Reference |
| Non-inhibitory | ≤ 2 | No significant effect on growth | - | |
| Sublethal (50% growth inhibition) | ~3 | Transient membrane destabilization, metabolic imbalances | Recovery within 2 hours | |
| Minimal Inhibitory Concentration (MIC) | Not explicitly stated, but growth is inhibited at 3 µg/mL | Inhibition of visible growth | 18 hours | |
| Minimal Bactericidal Concentration (MBC) | 6 | >99% cell death | 150 minutes | |
| Bactericidal Activity | 12 | >99% cell death | 15 minutes |
Table 2: Membrane Effects of this compound on E. coli at MBC (6 µg/mL)
| Effect | Timepoint | Observation | Reference |
| Membrane Depolarization | 5 minutes | Substantial depolarization | |
| Membrane Depolarization | 30 minutes | 64% of population depolarized | [1] |
| Membrane Depolarization | 60 minutes | 74% of population depolarized | [1] |
| Membrane Permeabilization | 15 minutes | 1-log increase in permeability in ~14.5% of the population | [1] |
| Membrane Permeabilization | 60 minutes | 65% of the population permeabilized | [1] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted from standard broth microdilution methods.[2]
Materials:
-
This compound peptide
-
Bacterial strain of interest (e.g., E. coli ATCC 25922)
-
Mueller-Hinton Broth (MHB) or other appropriate minimal media (e.g., MOPS)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Bacterial Culture Preparation: Inoculate a single bacterial colony into broth and incubate overnight at 37°C with shaking. Dilute the overnight culture in fresh broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Peptide Dilution: Prepare a stock solution of this compound. Perform serial twofold dilutions of the peptide stock solution in the wells of a 96-well plate to cover a desired concentration range (e.g., 0 to 60 µg/ml).
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well containing the serially diluted peptide.
-
Controls: Include a positive control (bacteria in broth without peptide) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth is observed.[2]
Time-Kill Kinetics Assay
This assay determines the rate at which an antimicrobial agent kills a bacterial population.
Materials:
-
This compound peptide
-
Bacterial strain of interest
-
Appropriate broth medium
-
Sterile culture tubes or flasks
-
Incubator with shaking capabilities
-
Apparatus for serial dilutions and plating (e.g., agar (B569324) plates, spreader)
Procedure:
-
Prepare Bacterial Culture: Grow an overnight culture of the test bacterium. Dilute the culture in fresh broth to a starting density of approximately 10⁵ CFU/mL.
-
Add this compound: Add this compound at various concentrations (e.g., sublethal, MBC, and supra-MBC levels) to the bacterial cultures at time zero. Include a no-peptide growth control.
-
Incubation and Sampling: Incubate the cultures at 37°C with agitation. At specified time intervals (e.g., 0, 15, 30, 60, 120, 180 minutes), withdraw aliquots from each culture.
-
Quantify Viable Cells: Perform serial dilutions of the collected aliquots and plate them onto agar plates. Incubate the plates overnight at 37°C.
-
Data Analysis: Count the colonies on the plates to determine the number of CFU/mL at each time point. Plot log10 CFU/mL versus time to visualize the killing kinetics. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL.
Membrane Permeabilization Assay
This assay measures the ability of this compound to disrupt the bacterial inner membrane using a membrane-impermeable fluorescent dye like TO-PRO-3 or Propidium Iodide (PI).
Materials:
-
This compound peptide
-
Bacterial strain of interest
-
Phosphate-buffered saline (PBS)
-
TO-PRO-3 iodide or Propidium Iodide (PI)
-
Flow cytometer or fluorescence microplate reader
Procedure:
-
Bacterial Preparation: Grow bacteria to the mid-exponential phase, then wash and resuspend the cells in PBS.
-
Peptide Treatment: Add this compound at the desired concentration (e.g., MIC and MBC) to the bacterial suspension.
-
Dye Staining: Add the fluorescent dye (e.g., TO-PRO-3) to the cell suspension.
-
Incubation: Incubate for a specified time (e.g., 15-60 minutes) at room temperature, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a flow cytometer or a microplate reader. An increase in fluorescence indicates that the dye has entered the cells through a compromised membrane.
Membrane Depolarization Assay
This protocol assesses the effect of this compound on the bacterial cytoplasmic membrane potential using a potential-sensitive dye like DiSC3(5) or DiOC2(3).
Materials:
-
This compound peptide
-
Bacterial strain of interest
-
Buffer solution (e.g., HEPES with glucose)
-
DiSC3(5) or DiOC2(3) dye
-
Fluorometer or fluorescence microplate reader
Procedure:
-
Cell Preparation: Harvest bacterial cells in the exponential growth phase, wash them, and resuspend them in the appropriate buffer.
-
Dye Loading: Add the potential-sensitive dye to the cell suspension and incubate until a stable fluorescence signal is achieved, indicating dye uptake and quenching.
-
This compound Addition: Add this compound at the desired concentration to the dye-loaded cell suspension.
-
Fluorescence Monitoring: Immediately begin monitoring the fluorescence intensity. Depolarization of the membrane potential will cause the dye to be released from the membrane, resulting in an increase in fluorescence.
Cytotoxicity Assay (MTT Assay)
This assay evaluates the toxicity of this compound against mammalian cells to determine its selectivity.
Materials:
-
This compound peptide
-
Mammalian cell line (e.g., HEK293)
-
Appropriate cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed mammalian cells into a 96-well plate and incubate until they reach approximately 80% confluency.
-
Peptide Treatment: Replace the culture medium with fresh medium containing various concentrations of this compound. Include a vehicle control (medium without peptide).
-
Incubation: Incubate the cells for 24 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is proportional to the absorbance.
Mandatory Visualization
Caption: Mechanism of action of this compound at different concentrations.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Caption: Logical relationships in studying AMR with this compound.
References
Application Notes and Protocols for Time-Kill Kinetics Assay of Bac8c
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bac8c, an 8-amino-acid synthetic antimicrobial peptide (RIWVIWRR-NH2), is a promising candidate for antimicrobial drug development due to its potent activity against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria and fungi. Its mechanism of action involves a multi-target approach, primarily disrupting the cytoplasmic membrane and inhibiting respiratory functions, which leads to rapid cell death. The time-kill kinetics assay is a crucial in vitro method to evaluate the pharmacodynamics of an antimicrobial agent, providing insights into its bactericidal or bacteriostatic effects over time. This document provides a detailed protocol for performing a time-kill kinetics assay to assess the efficacy of this compound.
Core Principles
The time-kill assay exposes a standardized bacterial inoculum to various concentrations of an antimicrobial agent. At specified time intervals, aliquots are removed to quantify the number of viable bacteria, typically by determining the colony-forming units (CFU) per milliliter. The results are graphically represented by plotting the log10 CFU/mL against time. A bactericidal effect is generally defined as a ≥ 3-log10 reduction (99.9% killing) in the initial inoculum's CFU/mL, while a bacteriostatic effect is characterized by the inhibition of bacterial growth without a significant reduction in viable cell count.
Data Presentation
The quantitative data from a time-kill kinetics assay for this compound against a bacterial strain like Escherichia coli can be summarized as follows:
| Time (hours) | Mean Log10 CFU/mL (± SD) - Growth Control | Mean Log10 CFU/mL (± SD) - this compound (Sublethal Conc. - e.g., 3 µg/mL) | Mean Log10 CFU/mL (± SD) - this compound (Bactericidal Conc. - e.g., 6 µg/mL) |
| 0 | 6.0 (± 0.1) | 6.0 (± 0.1) | 6.0 (± 0.1) |
| 0.5 | 6.3 (± 0.2) | 5.8 (± 0.2) | 4.5 (± 0.3) |
| 1 | 6.8 (± 0.2) | 5.7 (± 0.2) | 3.2 (± 0.2) |
| 2 | 7.5 (± 0.3) | 5.9 (± 0.3) | < 3.0 |
| 4 | 8.2 (± 0.2) | 6.5 (± 0.2) | < 3.0 |
| 6 | 8.5 (± 0.3) | 7.8 (± 0.3) | < 3.0 |
| 24 | 9.0 (± 0.2) | 8.8 (± 0.2) | < 3.0 |
Note: The above data is illustrative. Actual results may vary depending on the bacterial strain, growth conditions, and specific experimental parameters.
Experimental Protocols
Materials
-
This compound peptide (lyophilized)
-
Bacterial strain (e.g., E. coli ATCC 25922)
-
Appropriate growth medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth)
-
Agar (B569324) plates corresponding to the growth medium
-
Sterile phosphate-buffered saline (PBS) or 0.9% saline
-
Sterile microcentrifuge tubes
-
Sterile serological pipettes and pipette tips
-
Spectrophotometer
-
Incubator
-
Shaker
-
Vortex mixer
-
Plate spreader or sterile beads
Protocol
1. Preparation of this compound Stock Solution: a. Aseptically dissolve the lyophilized this compound peptide in sterile distilled water or a suitable buffer to a high concentration (e.g., 1 mg/mL). b. Further dilute the stock solution to create working solutions at the desired concentrations for the assay (e.g., sublethal and bactericidal concentrations determined from prior MIC/MBC assays).
2. Preparation of Bacterial Inoculum: a. From a fresh agar plate, inoculate a single colony of the test bacterium into a tube of growth medium. b. Incubate at the optimal temperature (e.g., 37°C) with shaking until the culture reaches the mid-logarithmic phase of growth (typically an optical density at 600 nm (OD600) of 0.4-0.6). c. Dilute the bacterial culture in fresh, pre-warmed growth medium to achieve a starting inoculum concentration of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.
3. Time-Kill Assay Procedure: a. Set up a series of sterile tubes or flasks for each condition: i. Growth control (bacterial inoculum in medium only) ii. Positive control (bacterial inoculum with a known effective antibiotic) iii. Test conditions (bacterial inoculum with different concentrations of this compound) b. Add the appropriate volume of the this compound working solutions to the corresponding test tubes to achieve the final desired concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC). For E. coli, concentrations around 3 µg/ml (sublethal) and 6 µg/ml (bactericidal) can be used as a starting point. c. Add the prepared bacterial inoculum to all tubes. d. Immediately after inoculation (t=0), and at subsequent time points (e.g., 0.5, 1, 2, 4, 6, and 24 hours), aseptically remove an aliquot (e.g., 100 µL) from each tube. e. Perform ten-fold serial dilutions of each aliquot in sterile PBS or saline. f. Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto agar plates. g. Incubate the plates at the optimal temperature for 18-24 hours, or until colonies are clearly visible.
4. Data Analysis: a. Count the number of colonies on the plates that have between 30 and 300 colonies. b. Calculate the CFU/mL for each time point and condition using the formula: CFU/mL = (Number of colonies x Dilution factor) / Volume plated (in mL) c. Convert the CFU/mL values to log10 CFU/mL. d. Plot the mean log10 CFU/mL versus time for each condition. e. Determine the bactericidal or bacteriostatic activity based on the reduction in log10 CFU/mL compared to the initial inoculum.
Visualizations
Experimental Workflow
Caption: Workflow for the time-kill kinetics assay of this compound.
This compound Mechanism of Action
Caption: Simplified signaling pathway of this compound's mechanism of action.
Application Notes and Protocols for Bac8c Formulation in In Vivo Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bac8c is a potent, synthetic, eight-residue antimicrobial peptide (AMP) with the sequence RIWVIWRR-NH2. Derived from a variant of the bovine peptide bactenecin, this compound exhibits broad-spectrum activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. Its primary mechanism of action involves the rapid disruption of microbial cell membranes, leading to depolarization, permeabilization, and ultimately, cell death. These characteristics make this compound a promising candidate for the development of novel anti-infective therapies.
These application notes provide a comprehensive guide to the formulation and use of this compound in preclinical in vivo animal models of infection. The protocols outlined below are based on established methodologies for similar short, cationic antimicrobial peptides and are intended to serve as a starting point for researchers. It is crucial to note that specific parameters such as dosage and administration route may require optimization depending on the animal model, the pathogen being studied, and the nature of the infection.
Quantitative Data Summary
The following tables summarize the in vitro antimicrobial activity of this compound and a functionally enhanced lipoic acid-modified version (LA-Bac8c). This data is essential for informing the design of in vivo efficacy studies.
Table 1: In Vitro Antimicrobial Activity of this compound
| Microorganism | Strain | MIC (µg/mL) | MBC (µg/mL) |
| Escherichia coli | - | 4[1] | 6[2][3] |
| Staphylococcus aureus | - | 2[1] | - |
| Methicillin-resistant S. aureus (MRSA) | - | 8[1] | - |
| Staphylococcus epidermidis | - | 4[1] | - |
| Pseudomonas aeruginosa | - | 4[1] | - |
Table 2: In Vitro Antimicrobial Activity of LA-Bac8c
| Microorganism | Strain | MIC (µg/mL) |
| Staphylococcus aureus | - | 1 |
| Methicillin-resistant S. aureus (MRSA) | - | 4 |
| Staphylococcus epidermidis | - | 8 |
| Escherichia coli | - | 8 |
| Pseudomonas aeruginosa | - | 8 |
Signaling Pathway and Mechanism of Action
The primary mechanism of action for this compound is the disruption of the microbial cell membrane. This process does not involve a traditional signaling pathway with intracellular cascades but is rather a direct physical interaction with the membrane components.
This compound's direct interaction with and disruption of the bacterial cell membrane.
Experimental Protocols
This compound Formulation for In Vivo Administration
Objective: To prepare a sterile, biocompatible formulation of this compound for administration in animal models.
Materials:
-
Lyophilized this compound peptide (RIWVIWRR-NH2)
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Sterile, pyrogen-free water for injection
-
Sterile filters (0.22 µm)
-
Sterile, pyrogen-free vials
Protocol:
-
Peptide Reconstitution:
-
Aseptically, reconstitute the lyophilized this compound peptide in sterile, pyrogen-free water to create a stock solution (e.g., 10 mg/mL). The solubility of short, cationic peptides is generally good in aqueous solutions.
-
Gently vortex or pipette to ensure complete dissolution. Avoid vigorous shaking which can cause peptide degradation.
-
-
Dilution to Working Concentration:
-
Based on the desired dosage for the animal model, calculate the required final concentration.
-
Dilute the stock solution to the final working concentration using sterile, pyrogen-free saline. Saline is a common vehicle for intravenous, intraperitoneal, and subcutaneous injections.
-
-
Sterilization:
-
Sterilize the final this compound formulation by passing it through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.
-
-
Quality Control (Recommended):
-
Perform a sterility test to ensure the final product is free from microbial contamination.
-
Consider an endotoxin (B1171834) test (e.g., Limulus Amebocyte Lysate assay) to ensure the formulation is pyrogen-free, which is critical for in vivo studies.
-
In Vivo Efficacy Study in a Murine Sepsis Model
Objective: To evaluate the in vivo efficacy of this compound in a murine model of bacterial sepsis.
Materials:
-
This compound formulation (prepared as described above)
-
Pathogenic bacteria (e.g., Methicillin-resistant Staphylococcus aureus - MRSA)
-
Appropriate bacterial growth medium (e.g., Tryptic Soy Broth)
-
6-8 week old female BALB/c mice
-
Sterile syringes and needles
-
Vehicle control (sterile saline)
-
Positive control antibiotic (e.g., vancomycin)
Protocol:
-
Bacterial Inoculum Preparation:
-
Culture the bacterial strain to mid-logarithmic phase.
-
Wash the bacterial cells with sterile saline and resuspend to the desired concentration for infection (e.g., 1 x 10^7 CFU/mL). The exact inoculum size should be determined in preliminary studies to establish a non-lethal but significant infection.
-
-
Animal Infection:
-
Administer the bacterial suspension to the mice via intraperitoneal (i.p.) injection (e.g., 0.5 mL per mouse).
-
-
Treatment Administration:
-
At a predetermined time post-infection (e.g., 1 hour), administer the this compound formulation, vehicle control, or positive control antibiotic.
-
Potential routes of administration include:
-
Intraperitoneal (i.p.) injection
-
Intravenous (i.v.) injection
-
-
Dosages should be determined based on preliminary dose-ranging studies, but a starting point could be in the range of 1-20 mg/kg body weight.
-
-
Monitoring and Endpoint Analysis:
-
Monitor the mice for clinical signs of illness (e.g., lethargy, ruffled fur) and survival over a defined period (e.g., 72 hours).
-
At a specific endpoint (e.g., 24 hours post-treatment), euthanize a subset of animals from each group.
-
Collect peritoneal lavage fluid and/or blood for bacterial load determination (CFU counting).
-
Organs such as the spleen and liver can also be harvested, homogenized, and plated to determine bacterial burden.
-
A generalized workflow for an in vivo efficacy study of this compound.
Pharmacokinetic and Biodistribution Studies (Recommended)
Due to the lack of specific published data for this compound, it is highly recommended that preliminary pharmacokinetic (PK) and biodistribution studies are conducted.
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in an animal model.
Protocol Outline:
-
Radiolabeling or Tagging: For accurate detection, this compound can be radiolabeled (e.g., with tritium) or tagged with a fluorescent marker.
-
Administration: Administer a single dose of the labeled this compound via the intended clinical route (e.g., intravenous).
-
Sample Collection: Collect blood samples at various time points post-administration.
-
Tissue Harvesting: At the end of the study, harvest major organs (liver, kidneys, spleen, lungs, brain, etc.).
-
Quantification: Quantify the amount of labeled this compound in plasma and tissue homogenates using appropriate detection methods (e.g., liquid scintillation counting for radiolabels, fluorescence spectroscopy for fluorescent tags).
-
Data Analysis: Analyze the plasma concentration-time data to determine key PK parameters such as half-life, clearance, and volume of distribution. The tissue data will reveal the biodistribution profile.
Safety and Toxicity Considerations
Preliminary toxicity studies are essential before proceeding to full-scale efficacy trials.
-
In Vitro Hemolysis Assay: Assess the lytic activity of this compound against red blood cells to determine its potential for causing hemolysis.
-
In Vitro Cytotoxicity Assay: Evaluate the toxicity of this compound against mammalian cell lines (e.g., fibroblasts, endothelial cells) to determine its therapeutic index.
-
In Vivo Acute Toxicity Study: Administer escalating doses of this compound to a small cohort of animals and monitor for any adverse effects or mortality to determine the maximum tolerated dose (MTD).
Conclusion
This compound is a promising antimicrobial peptide with potent in vitro activity. The protocols and guidelines provided here offer a framework for the formulation and in vivo evaluation of this compound in animal models of infection. Researchers should adapt and optimize these protocols based on their specific experimental needs and institutional guidelines for animal care and use. Further investigation into the pharmacokinetics, biodistribution, and in vivo toxicity of this compound is warranted to fully assess its therapeutic potential.
References
- 1. Subchronic toxicity study in BALBc mice of enterocin AS-48, an anti-microbial peptide produced by Enterococcus faecalis UGRA10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Serum Stabilities of Short Tryptophan- and Arginine-Rich Antimicrobial Peptide Analogs | PLOS One [journals.plos.org]
- 3. journals.asm.org [journals.asm.org]
Application Notes and Protocols for Assessing Bac8c Stability in Biological Fluids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The peptide Bac8c (RIWVIWRR-NH2) is a promising antimicrobial peptide (AMP) with potent activity against a range of pathogens. For its successful development as a therapeutic agent, a thorough understanding of its stability in biological fluids is paramount. Peptides are often susceptible to degradation by proteases present in biological matrices such as plasma, serum, synovial fluid, and saliva, which can significantly impact their in vivo half-life and efficacy.
These application notes provide detailed protocols for assessing the stability of this compound in various biological fluids. The primary methods described are based on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), which allow for the accurate quantification of the intact peptide over time and the identification of degradation products.
Data Presentation: Quantifying this compound Stability
A critical aspect of stability assessment is the clear and concise presentation of quantitative data. While no specific half-life data for this compound in biological fluids has been publicly reported, the following table templates should be used to summarize experimentally determined stability parameters. The protocols provided in the subsequent sections will enable researchers to generate this data.
Table 1: Stability of this compound in Human Serum and Plasma at 37°C
| Time Point (hours) | % Intact this compound Remaining (Mean ± SD, n=3) - Serum | % Intact this compound Remaining (Mean ± SD, n=3) - Plasma | Calculated Half-life (t½) in Serum (hours) | Calculated Half-life (t½) in Plasma (hours) |
| 0 | 100 ± 0.0 | 100 ± 0.0 | ||
| 0.5 | Data to be determined | Data to be determined | ||
| 1 | Data to be determined | Data to be determined | ||
| 2 | Data to be determined | Data to be determined | Data to be calculated | Data to be calculated |
| 4 | Data to be determined | Data to be determined | ||
| 8 | Data to be determined | Data to be determined | ||
| 24 | Data to be determined | Data to be determined |
Table 2: Comparative Stability of this compound in Various Biological Fluids at 37°C
| Biological Fluid | Calculated Half-life (t½) in hours (Mean ± SD, n=3) | Major Degradation Products Identified (if any) |
| Human Serum | Data to be determined | Data to be determined |
| Human Plasma | Data to be determined | Data to be determined |
| Human Synovial Fluid | Data to be determined | Data to be determined |
| Human Saliva | Data to be determined | Data to be determined |
Experimental Protocols
The following are detailed methodologies for conducting this compound stability assays.
Protocol 1: this compound Stability Assay in Human Serum/Plasma using RP-HPLC
This protocol outlines the in vitro assessment of this compound stability in human serum or plasma by quantifying the remaining intact peptide using RP-HPLC.
3.1.1. Materials and Reagents
-
This compound (lyophilized powder, purity >95%)
-
Human Serum/Plasma (pooled, commercially available)
-
Dimethyl Sulfoxide (DMSO), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic Acid (TFA), HPLC grade
-
Water, HPLC grade
-
Low-bind microcentrifuge tubes
-
Incubator or water bath (37°C)
-
Centrifuge (capable of 14,000 x g and 4°C)
-
RP-HPLC system with a C18 column and UV detector
3.1.2. Solution Preparation
-
This compound Stock Solution (1 mg/mL): Dissolve this compound in DMSO.
-
Working Serum/Plasma Aliquots: Thaw human serum/plasma at 37°C and centrifuge at 10,000 x g for 10 minutes at 4°C to remove cryoprecipitates. Collect the supernatant and store in single-use aliquots at -80°C.
-
Precipitating Solution (1% TFA in ACN): Prepare a 1% (v/v) TFA solution in acetonitrile.
-
HPLC Mobile Phase A: 0.1% (v/v) TFA in water.
-
HPLC Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
3.1.3. Assay Procedure
-
Incubation: Pre-warm the required volume of working serum/plasma aliquot to 37°C. Spike the serum/plasma with the this compound stock solution to a final concentration of 100 µg/mL. Ensure the final DMSO concentration is minimal (<1%) to avoid impacting enzymatic activity.
-
Time Points: Incubate the mixture at 37°C. At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.
-
Protein Precipitation: Immediately add the withdrawn aliquot to a tube containing the precipitating solution (e.g., 150 µL of 1% TFA in ACN). Vortex vigorously for 30 seconds.
-
Incubation on Ice: Incubate the tube on ice for 20 minutes to facilitate complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
-
Sample Analysis by RP-HPLC: Carefully transfer the supernatant to an HPLC vial. Inject a defined volume (e.g., 20 µL) onto the RP-HPLC system.
-
Chromatography: Elute the peptide using a suitable gradient of Mobile Phase B into Mobile Phase A. Monitor the elution at 220 nm.
-
Data Analysis: Identify the peak corresponding to intact this compound based on its retention time (determined by injecting a standard solution). Integrate the peak area at each time point. The percentage of intact peptide remaining is calculated relative to the peak area at time point 0.
Protocol 2: Identification of this compound Degradation Products using LC-MS
This protocol is for the identification of potential degradation products of this compound in biological fluids.
3.2.1. Materials and Reagents
-
Follow Protocol 1 for sample incubation and protein precipitation.
-
LC-MS system (e.g., Q-TOF or Orbitrap)
3.2.2. Procedure
-
Sample Preparation: Prepare samples as described in Protocol 1 up to the centrifugation step.
-
LC-MS Analysis: Inject the supernatant into the LC-MS system.
-
Data Acquisition: Acquire data in both full scan mode to detect all ions and in tandem MS (MS/MS) mode to fragment the ions for structural elucidation.
-
Data Analysis: Analyze the data to identify peaks that appear or increase in intensity over time. Compare the mass-to-charge ratio (m/z) of these new peaks with the m/z of intact this compound to hypothesize potential modifications (e.g., hydrolysis, oxidation). Use MS/MS fragmentation patterns to confirm the sequence of the degradation products.
Visualizations
The following diagrams illustrate the experimental workflows.
Caption: Experimental workflow for this compound stability assessment.
Caption: Data analysis workflow for stability studies.
Considerations for Other Biological Fluids
-
Synovial Fluid: The high viscosity of synovial fluid, due to hyaluronic acid, may require a pre-treatment step. Incubation with hyaluronidase (B3051955) can reduce viscosity and improve sample handling and analysis.
-
Saliva: Saliva contains a complex mixture of proteins and enzymes. Due to the lower protein concentration compared to serum, the protein precipitation step might need optimization. Rapid handling and the addition of protease inhibitors upon collection are recommended to minimize degradation before the assay begins.
Conclusion
The protocols and guidelines presented here provide a robust framework for the systematic evaluation of this compound stability in various biological fluids. Consistent and accurate stability data is crucial for the preclinical and clinical development of this compound as a therapeutic agent. By following these standardized methods, researchers can generate reliable data to inform formulation development, dosing strategies, and predict in vivo performance.
Application Notes and Protocols for Bac8c Peptide Conjugation in Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted delivery of therapeutic agents to specific cell types is a paramount goal in modern drug development. This approach aims to enhance therapeutic efficacy while minimizing off-target side effects. Antimicrobial peptides (AMPs), such as Bac8c, offer a promising avenue for novel therapeutic strategies. This compound, a synthetic octapeptide with the sequence RIWVIWRR-NH2, is derived from a variant of the bovine peptide bactenecin. It exhibits potent, broad-spectrum antimicrobial activity against a range of Gram-positive and Gram-negative bacteria.[1] Its mechanism of action involves the disruption of bacterial cell membrane integrity.
Neuropilin-1 (NRP1) has emerged as a compelling target for directed therapies. It is a transmembrane co-receptor involved in various physiological and pathological processes, including angiogenesis and axonal guidance. Notably, NRP1 is overexpressed on the surface of numerous tumor cells and tumor-associated endothelial cells, making it an attractive target for anti-cancer drug delivery.
This document provides detailed application notes and experimental protocols for the conjugation of the this compound peptide to NRP1-targeting moieties. This strategy aims to create a targeted delivery system where this compound can be selectively delivered to NRP1-expressing cells, potentially for applications in anti-cancer therapy or targeted antimicrobial action.
Key Peptides and Properties
A summary of the key peptides discussed in these application notes is provided below.
| Peptide | Sequence | Key Properties | Reference |
| This compound | RIWVIWRR-NH2 | Potent antimicrobial activity against Gram-positive and Gram-negative bacteria.[1] | [1] |
| LA-Bac8c | Lipoic acid-RIWVIWRR-NH2 | Enhanced antimicrobial and antibiofilm activity compared to this compound. | |
| A7R | ATWLPPR | Heptapeptide that inhibits VEGF-A165 binding to NRP1.[2] | [2] |
| CK2 | CLKADK | Optimized peptide with high affinity for NRP1, showing significant tumor accumulation.[3] | [3] |
| CendR Peptides | C-terminal R/KXXR/K motif | A class of peptides that bind to NRP1 and promote cell internalization and tissue penetration.[2] | [2] |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and NRP1-targeting peptides from various studies.
Table 1: Antimicrobial Activity of this compound and its Conjugate
| Peptide | Organism | MIC (µg/mL) | Reference |
| This compound | S. aureus | 2 | [1] |
| MRSA | 8 | [1] | |
| S. epidermidis | 4 | [1] | |
| E. coli | 4 | [1] | |
| P. aeruginosa | 4 | [1] | |
| LA-Bac8c | S. aureus | 1 | |
| MRSA | 4 | ||
| S. epidermidis | 8 | ||
| E. coli | 8 | ||
| P. aeruginosa | 8 |
Table 2: In Vitro Efficacy of NRP1-Targeting Molecules
| Targeting Moiety | Assay | Cell Line | IC50 | Reference |
| A7R peptide | VEGF-A165/NRP-1 Binding Inhibition | - | 80 µM | [2] |
| Branched Pentapeptides (Lys(hArg)-AA2–AA3–Arg) | VEGF-A165/NRP-1 Binding Inhibition | - | 2-20 µM | [2] |
| PPNR-4 peptide | PARP1 Inhibition | - | 7.71 ± 0.39 nM | |
| NRP1 Inhibition | - | 24.48 ± 2.16 nM | ||
| Antiproliferative Activity | MDA-MB-231 | 0.21 µM | ||
| Small Molecule NRP1 Antagonist (EG00229) | VEGF-A Binding to NRP1 | - | 8 µM |
Table 3: Biodistribution of an NRP1-Targeted Nanoparticle
| Targeting Peptide | Nanoparticle/Probe | Model | Key Findings | Reference |
| CK2 | Cy5-labeled | Mouse model with MDA-MB-231 subcutaneous tumor | Specific accumulation in the tumor and excretion via the kidney 24 hours post-injection. Half-life in mouse serum was 12.95 ± 0.3 h. | [3] |
| KDKPPR | AGuIX Nanoparticles | Glioblastoma mouse model | Fluorescence from the conjugated porphyrin was primarily observed in excretory organs (liver, bladder, kidneys) with a time-dependent decrease. |
Signaling Pathway
VEGF-A/NRP1 Signaling Pathway
Vascular Endothelial Growth Factor A (VEGF-A) is a key ligand for NRP1. The binding of VEGF-A to NRP1, which acts as a co-receptor for VEGF Receptor 2 (VEGFR2), initiates a signaling cascade that promotes angiogenesis, cell migration, and survival. This pathway is often hijacked by tumors to support their growth and metastasis.
Caption: VEGF-A/NRP1 signaling pathway.
Experimental Protocols
Protocol 1: Synthesis of a this compound-NRP1 Targeting Peptide Conjugate
This protocol describes a general method for conjugating this compound to an NRP1-targeting peptide (e.g., A7R or CK2) containing a cysteine residue for thiol-maleimide chemistry.
Caption: Workflow for this compound conjugation.
Materials:
-
This compound peptide with an additional N-terminal lysine
-
NRP1-targeting peptide (e.g., A7R or CK2) with a C-terminal cysteine
-
Maleimidohexanoic acid N-hydroxysuccinimide ester (MHS)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Phosphate-buffered saline (PBS), pH 7.2
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer (e.g., MALDI-TOF or ESI-MS)
Procedure:
-
Preparation of this compound-Maleimide: a. Dissolve this compound-Lys peptide in DMF. b. Add MHS (1.2 equivalents) and DIPEA (2.5 equivalents). c. Stir the reaction mixture at room temperature for 2-4 hours. d. Monitor the reaction progress by RP-HPLC. e. Upon completion, purify the this compound-maleimide derivative by RP-HPLC and confirm its identity by mass spectrometry. f. Lyophilize the purified product.
-
Preparation of NRP1-Targeting Peptide-SH: a. Dissolve the cysteine-containing NRP1-targeting peptide in PBS. b. Add TCEP (5 equivalents) to reduce any disulfide bonds and ensure a free thiol group. c. Incubate at room temperature for 30 minutes.
-
Conjugation Reaction: a. Dissolve the lyophilized this compound-maleimide in PBS (pH 7.2). b. Add the solution of the reduced NRP1-targeting peptide-SH (1.1 equivalents) to the this compound-maleimide solution. c. Gently mix and allow the reaction to proceed at room temperature for 2-4 hours.
-
Purification of the Conjugate: a. Purify the reaction mixture by RP-HPLC using a suitable gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid. b. Collect the fractions corresponding to the conjugated peptide.
-
Characterization: a. Confirm the molecular weight of the purified this compound-NRP1 targeting peptide conjugate using mass spectrometry. b. Assess the purity of the final product by analytical RP-HPLC. c. Lyophilize the pure conjugate for storage.
Protocol 2: In Vitro Cell Binding Assay
This protocol assesses the binding of the fluorescently labeled this compound-NRP1 targeting peptide conjugate to NRP1-expressing cells.
Caption: In vitro cell binding assay workflow.
Materials:
-
NRP1-positive cell line (e.g., MDA-MB-231)
-
NRP1-negative cell line (as a control)
-
Fluorescently labeled this compound-NRP1 targeting peptide conjugate (e.g., FITC-labeled)
-
Unlabeled this compound-NRP1 targeting peptide conjugate (for competition assay)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Bovine serum albumin (BSA)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Culture: a. Culture NRP1-positive and NRP1-negative cells in appropriate media until they reach 80-90% confluency.
-
Cell Binding: a. Harvest the cells and resuspend them in ice-cold binding buffer (e.g., PBS with 1% BSA). b. Aliquot the cells into tubes. c. To one set of tubes, add increasing concentrations of the fluorescently labeled conjugate. d. For a competition assay, pre-incubate another set of cells with a 100-fold excess of the unlabeled conjugate for 30 minutes before adding the fluorescently labeled conjugate. e. Incubate the cells on ice for 1 hour.
-
Washing: a. Wash the cells three times with ice-cold PBS to remove unbound conjugate.
-
Analysis: a. Flow Cytometry: Resuspend the cells in PBS and analyze the fluorescence intensity using a flow cytometer. b. Fluorescence Microscopy: Mount the cells on slides and visualize the cellular binding of the conjugate using a fluorescence microscope.
Conclusion
The conjugation of the antimicrobial peptide this compound to NRP1-targeting peptides presents a promising strategy for the development of novel targeted therapeutics. The protocols and data presented here provide a framework for researchers to design, synthesize, and evaluate such conjugates. Further in vitro and in vivo studies are warranted to fully elucidate the therapeutic potential of this approach in various disease models, particularly in oncology and targeted infection treatment.
References
Troubleshooting & Optimization
troubleshooting inconsistent Bac8c MIC assay results
This technical support center provides troubleshooting guidance for researchers encountering inconsistent Minimum Inhibitory Concentration (MIC) assay results with the antimicrobial peptide Bac8c.
Frequently Asked Questions (FAQs)
Q1: Why am I observing high variability in this compound MIC values between experiments?
High variability in MIC values is a common challenge in antimicrobial peptide (AMP) testing. Several factors can contribute to this inconsistency:
-
Inoculum Density: The concentration of bacteria at the start of the assay can significantly impact the MIC. It is crucial to standardize the inoculum to approximately 5 x 10^5 CFU/mL in the final well volume.
-
Peptide Quality and Handling:
-
Purity: Ensure the this compound peptide has high purity, verified by methods like HPLC. Impurities can interfere with the assay.
-
Solubility and Aggregation: this compound, like many AMPs, can be prone to solubility issues and aggregation, which reduces its effective concentration. It is recommended to prepare fresh stock solutions and visually inspect for any precipitation.
-
Adsorption to Surfaces: Cationic peptides like this compound can bind to standard polystyrene microtiter plates. Using low-binding polypropylene (B1209903) plates is recommended to minimize this effect.[1]
-
-
Assay Conditions:
-
Media Composition: The type of growth medium, its pH, and cation concentrations (e.g., Ca²⁺ and Mg²⁺) can influence the activity of this compound. Using a standardized medium like Mueller-Hinton Broth (MHB) is recommended for consistency.
-
Incubation Conditions: Consistent incubation time and temperature are critical for reproducible results. Use plate seals to prevent evaporation, which can concentrate the peptide and affect bacterial growth.
-
Q2: My this compound peptide shows lower or no antimicrobial activity than expected. What are the possible reasons?
Several factors could lead to a perceived lack of activity:
-
Peptide Integrity: Verify the correct amino acid sequence (RIWVIWRR-NH₂) and confirm that the C-terminus is amidated, as this is crucial for its activity.[2]
-
Inappropriate Assay Method: Disk diffusion methods may not be suitable for all peptides, including this compound, as the peptide may not diffuse properly through the agar. A broth microdilution assay is the standard and recommended method.
-
Peptide Degradation: Improper storage can lead to the degradation of the peptide. Store this compound according to the manufacturer's recommendations, typically at -20°C or -80°C.
-
Interaction with Media Components: Components in the growth medium could potentially sequester or inactivate the peptide.
Q3: What are the expected MIC values for this compound against common bacterial strains?
The MIC of this compound can vary depending on the bacterial species and strain. Below is a summary of reported MIC values.
| Bacterial Strain | MIC (µg/mL) | Reference |
| Escherichia coli (ATCC 25922) | ~3 (growth inhibition), 6 (bactericidal) | [2] |
| Escherichia coli | 4 | [3] |
| Staphylococcus aureus | 2 | [3] |
| Methicillin-resistantStaphylococcus aureus (MRSA) | 8 | [3] |
| Staphylococcus epidermidis | 4 | [3] |
| Pseudomonas aeruginosa | 4 | [3] |
Troubleshooting Guides
Guide 1: Addressing Inconsistent MIC Readings
If you are observing inconsistent MICs across replicates or experiments, follow this troubleshooting workflow.
References
how to improve Bac8c solubility for research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the solubility of the Bac8c peptide for research purposes.
Troubleshooting Guide: Enhancing this compound Solubility
Researchers may encounter challenges in dissolving the lyophilized this compound peptide. This guide provides a systematic approach to troubleshoot and improve its solubility.
Problem: this compound powder does not dissolve in aqueous solutions like water or PBS.
Root Cause Analysis:
The solubility of a peptide is largely determined by its amino acid sequence and physicochemical properties.[1][2] this compound (sequence: RIWVIWRR-NH2) is a basic peptide with a net positive charge. While its basic nature suggests some aqueous solubility, the presence of hydrophobic residues (Isoleucine, Valine, Tryptophan) can lead to poor solubility in neutral aqueous solutions.[1][2]
Solutions:
| Solution | Detailed Steps | Rationale |
| pH Adjustment (Acidification) | 1. Attempt to dissolve this compound in sterile, distilled water first. 2. If solubility is low, add a small amount of a weak acid, such as 10-30% acetic acid, dropwise while vortexing.[1] 3. Alternatively, a very small volume of 0.1% trifluoroacetic acid (TFA) can be used. | As a basic peptide, this compound will become more protonated and, therefore, more soluble at a lower pH.[1] |
| Use of Organic Co-solvents | 1. For highly concentrated stock solutions, first dissolve the peptide in a minimal amount of an organic solvent like Dimethyl Sulfoxide (DMSO).[1][2] 2. Once fully dissolved, slowly add the aqueous buffer (e.g., PBS) to the desired final concentration while vortexing. | The organic solvent disrupts the hydrophobic interactions between peptide molecules, allowing them to be solvated.[1][2] Caution: Ensure the final concentration of the organic solvent is compatible with your experimental system. |
| Sonication | 1. After adding the solvent, place the vial in a sonicator water bath. 2. Sonicate for short bursts (e.g., 10-15 seconds) to avoid excessive heating. | Sonication uses ultrasonic waves to break up peptide aggregates and facilitate dissolution. |
Frequently Asked Questions (FAQs)
Q1: What is the best initial solvent to try for dissolving this compound?
A1: Based on its basic nature, the recommended initial solvent is sterile, distilled water. If the peptide does not dissolve readily, proceeding to a dilute acidic solution is the next logical step.
Q2: How can I determine the overall charge of the this compound peptide?
A2: The overall charge can be calculated by assigning a value of +1 to each basic residue (Arginine - R, Lysine - K, Histidine - H, and the N-terminal -NH2) and -1 to each acidic residue (Aspartic acid - D, Glutamic acid - E, and the C-terminal -COOH). For this compound (RIWVIWRR-NH2), there are three Arginine residues (+3) and the N-terminal amine (+1), with no acidic residues, giving it a net positive charge. However, some sources state the net charge as +3.
Q3: Can I use DMSO to dissolve this compound for cell-based assays?
A3: Yes, but with caution. DMSO is a common solvent for hydrophobic peptides.[1][2] However, it can be toxic to cells at higher concentrations. It is crucial to prepare a concentrated stock solution in DMSO and then dilute it with your cell culture medium to a final DMSO concentration that is non-toxic to your specific cell line (typically below 0.5%).
Q4: My this compound solution appears cloudy or has precipitates after adding an aqueous buffer to a DMSO stock. What should I do?
A4: Cloudiness or precipitation indicates that the peptide's solubility limit in the final solvent mixture has been exceeded. To resolve this, you can try to sonicate the solution to aid dissolution. If the precipitate remains, it is best to start over and either decrease the final peptide concentration or increase the proportion of the organic co-solvent if your experiment allows.
Q5: How should I store my this compound stock solution?
A5: For long-term storage, it is recommended to store lyophilized this compound at -20°C or -80°C. Once dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or below.
Quantitative Data Summary
The following table summarizes the predicted solubility of this compound in various solvents based on its physicochemical properties. Note: These are estimated values, and empirical testing is recommended.
| Solvent | Predicted Solubility | Rationale / Remarks |
| Water | Low to Moderate | Basic nature aids solubility, but hydrophobic residues may limit it. |
| PBS (pH 7.4) | Low to Moderate | Similar to water; physiological pH may not be optimal for this basic peptide. |
| 0.1% Acetic Acid in Water | High | Acidic pH increases the positive charge on the peptide, enhancing solubility. |
| 0.1% TFA in Water | High | Similar to acetic acid, TFA is effective at solubilizing basic peptides. |
| DMSO | High | An effective solvent for peptides with hydrophobic character.[1][2] |
| Acetonitrile/Water | Moderate to High | Often used in reverse-phase chromatography for peptides. |
Experimental Protocols
Protocol 1: Small-Scale Solubility Testing of this compound
This protocol outlines a method to test the solubility of a small amount of this compound in various solvents before dissolving the entire batch.
Materials:
-
Lyophilized this compound peptide
-
Sterile, distilled water
-
10% Acetic Acid solution
-
Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Aliquot the Peptide: Carefully weigh out a small amount of lyophilized this compound (e.g., 1 mg) into a sterile microcentrifuge tube.
-
Initial Solvent Addition: Add a small volume of the first test solvent (e.g., 100 µL of sterile water) to the peptide.
-
Dissolution Attempt: Vortex the tube for 30-60 seconds. Observe for complete dissolution (a clear solution).
-
Sonication (if necessary): If the peptide is not fully dissolved, sonicate the tube in a water bath for 10-15 seconds. Re-examine the solution.
-
pH Adjustment (if in water): If the peptide remains insoluble in water, add 1-2 µL of 10% acetic acid and vortex again.
-
Testing Organic Solvents: In a separate aliquot, test the solubility in a small volume of DMSO.
-
Record Observations: Note the solvent in which the peptide dissolved completely and the approximate concentration.
-
Scaling Up: Use the optimal solvent identified to dissolve the remainder of your this compound stock.
Protocol 2: Preparation of a this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound for use in experiments.
Materials:
-
Lyophilized this compound peptide
-
Optimal solvent determined from Protocol 1 (e.g., sterile water with 0.1% acetic acid or DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Equilibrate Peptide: Allow the vial of lyophilized this compound to come to room temperature before opening to prevent condensation.
-
Solvent Addition: Add the appropriate volume of the chosen solvent to the vial to achieve the desired stock concentration (e.g., 1 mg/mL or 10 mg/mL).
-
Vortexing: Vortex the vial until the peptide is completely dissolved. Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C for long-term stability.
Visualizations
Caption: Workflow for troubleshooting this compound solubility.
Caption: this compound's mechanism of action on bacterial membranes.
References
Technical Support Center: Overcoming Bac8c Aggregation in Stock Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Bac8c peptide aggregation in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is aggregation a concern?
This compound is a synthetic antimicrobial peptide with the sequence H-RIWVIWRR-NH2[1]. It is a cationic peptide due to the presence of multiple arginine (R) residues. Like many peptides, particularly those with hydrophobic residues such as isoleucine (I), tryptophan (W), and valine (V), this compound has a propensity to aggregate in solution. Aggregation can lead to precipitation, inaccurate concentration measurements, and a loss of biological activity, thereby compromising experimental reproducibility and outcomes.
Q2: What are the initial signs of this compound aggregation in my stock solution?
Initial indicators of aggregation include the appearance of visible precipitates, cloudiness, or opalescence in the solution. Even in the absence of visible changes, micro-aggregates can exist and may interfere with your experiments.
Q3: How should I properly store lyophilized this compound and stock solutions to minimize aggregation?
Proper storage is critical for maintaining the integrity of your this compound peptide.
-
Lyophilized Peptide: Store lyophilized this compound at -20°C or -80°C in a tightly sealed container with a desiccant to prevent moisture absorption. Before opening the vial, allow it to equilibrate to room temperature in a desiccator to minimize condensation.
-
Stock Solutions: For short-term storage (a few weeks), aliquots of this compound stock solutions can be stored at -20°C. For longer-term storage, -80°C is recommended. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Q4: What is the best solvent to dissolve this compound to prevent aggregation?
As a basic peptide, the following step-wise approach is recommended for dissolving this compound:
-
Sterile, deionized water: Begin by attempting to dissolve the peptide in sterile, deionized water.
-
Dilute acidic solution: If solubility in water is limited, try a dilute solution of 0.1% acetic acid.
-
Organic solvents: For highly hydrophobic peptides that are difficult to dissolve in aqueous solutions, a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) can be used to initially solubilize the peptide, followed by dropwise dilution with your aqueous buffer. Be aware that DMSO can be toxic to cells, so the final concentration should typically be kept below 0.5% in cell-based assays.
Q5: Can the trifluoroacetic acid (TFA) counter-ion from synthesis affect my experiments?
Yes, residual trifluoroacetic acid (TFA) from the peptide synthesis and purification process can be toxic to cells and may interfere with biological assays[2]. For sensitive applications, it is advisable to perform a TFA removal procedure.
Troubleshooting Guides
Issue 1: My this compound stock solution is cloudy or has visible precipitates.
This is a clear indication of peptide aggregation. The following steps can be taken to attempt to resolubilize the peptide.
Troubleshooting Workflow for Aggregated this compound Solution
Caption: A step-by-step guide to resolving visible this compound aggregation.
Issue 2: I suspect sub-visible aggregation is affecting my results.
Even if your solution appears clear, sub-visible aggregates can interfere with assays. Analytical techniques can be used to detect these aggregates.
Experimental Workflow for Detecting Sub-visible Aggregates
References
Bac8c Technical Support Center: Optimizing Bactericidal Activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the antimicrobial peptide Bac8c. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key performance data to ensure successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound exhibits a multi-stage mechanism of action primarily targeting the bacterial cell membrane. At bactericidal concentrations, it rapidly depolarizes the cytoplasmic membrane, disrupts electron transport, and increases membrane permeability, leading to cell death. At sublethal concentrations, it can cause transient membrane destabilization and metabolic imbalances.
Q2: What is the typical Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound?
A2: The MIC and MBC of this compound are dependent on the bacterial species and strain. For Escherichia coli (ATCC 25922), the MIC for growth inhibition is approximately 3 µg/mL, while the MBC is 6 µg/mL. For Staphylococcus aureus, the MIC has been reported to be around 8 µg/mL.
Q3: How should I store and handle this compound to ensure its stability?
A3: Lyophilized this compound peptide should be stored at -20°C or colder for long-term stability. For preparing stock solutions, use sterile, deionized water or a dilute acid (e.g., 0.01% acetic acid) to aid dissolution and prevent aggregation. It is recommended to prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can degrade the peptide. Store peptide solutions at -20°C.
Q4: Can this compound be effective against fungal pathogens?
A4: Yes, studies have shown that this compound also possesses antifungal properties. Its mechanism against fungi, such as Candida albicans, also involves inducing membrane perturbations.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of this compound concentration for bactericidal activity.
| Problem | Possible Causes | Troubleshooting Steps |
| No or low bactericidal activity observed | Peptide Quality and Handling: - Incorrect peptide sequence or purity.- Degradation due to improper storage or multiple freeze-thaw cycles.- Peptide aggregation. | Verification and Handling: - Confirm the peptide sequence and purity via mass spectrometry and HPLC.- Prepare fresh stock solutions from lyophilized powder.- Aliquot stock solutions to minimize freeze-thaw cycles.- Test peptide solubility in the assay buffer. Consider using a different solvent for the initial stock solution if aggregation is suspected. |
| Experimental Conditions: - Inappropriate assay medium (e.g., high salt concentration can inhibit AMP activity).- Incorrect bacterial growth phase or inoculum size. | Assay Optimization: - Use a low-salt medium, such as Mueller-Hinton Broth (MHB), for initial testing.- Ensure bacteria are in the mid-logarithmic growth phase for susceptibility testing.- Standardize the inoculum density (typically ~5 x 10^5 CFU/mL for MIC assays). | |
| Inconsistent MIC/MBC results between experiments | Variability in Inoculum: - Inconsistent bacterial density.- Use of bacteria from different growth phases. | Standardize Inoculum: - Prepare the inoculum from a fresh overnight culture.- Adjust the bacterial suspension to a 0.5 McFarland standard and then dilute to the final required concentration. |
| Assay Plate Conditions: - Evaporation from wells during incubation.- Subjectivity in visual reading of MIC endpoints. | Improve Assay Consistency: - Use sterile plate sealers to prevent evaporation.- Have the same person read the MIC endpoints, or use a plate reader to measure optical density for a more objective determination. | |
| Peptide Adsorption: - this compound may adhere to plastic surfaces of standard microtiter plates. | Mitigate Adsorption: - Use low-protein-binding polypropylene (B1209903) plates for the assays.- Including 0.01% acetic acid with 0.2% bovine serum albumin (BSA) in the diluent can help prevent peptide adhesion. | |
| Higher than expected MIC values | Media Components: - Components in complex media can bind to and inactivate the peptide. | Media Selection: - Test this compound activity in different recommended media to find the most suitable one for your target bacterium that does not interfere with peptide activity. |
| Bacterial Resistance: - The bacterial strain may have intrinsic or acquired resistance mechanisms. | Strain Verification: - Confirm the identity and expected susceptibility profile of your bacterial strain. |
Quantitative Data Summary
The following tables summarize the reported bactericidal concentrations of this compound and its derivatives against various microorganisms.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and its Derivatives
| Peptide | Organism | Strain | MIC (µg/mL) | Reference |
| This compound | Escherichia coli | ATCC 25922 | ~3 (growth inhibition) | |
| This compound | Escherichia coli | ATCC 25922 | 6 (bactericidal) | |
| This compound | Staphylococcus aureus | ATCC 25923 | Not explicitly quantified | |
| D-Bac8c2,5Leu | Staphylococcus aureus | MRSA | 8 | |
| D-Bac8c2,5Leu | Staphylococcus aureus | MSSA | 8 | |
| D-Bac8c2,5Leu | Pseudomonas aeruginosa | PAO1 | 16 | |
| Bac8c2,5Leu | Staphylococcus aureus | SH1000 | 8 |
Table 2: Time-Kill Kinetics of this compound against Escherichia coli
| This compound Concentration (µg/mL) | Time to >99% Lethality | Reference |
| 6 | 150 minutes | |
| 12 | 15 minutes |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
a. Peptide Preparation:
-
Dissolve lyophilized this compound in sterile, deionized water to create a stock solution (e.g., 1 mg/mL).
-
Further dilutions should be made in a suitable diluent, such as 0.01% acetic acid with 0.2% bovine serum albumin (BSA), to prevent adhesion to plastic surfaces.
b. Bacterial Inoculum Preparation:
-
From a fresh agar (B569324) plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube of cation-adjusted Mueller-Hinton Broth (MHB).
-
Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.
c. Microtiter Plate Assay:
-
In a 96-well low-protein-binding polypropylene microtiter plate, perform serial twofold dilutions of the this compound stock solution in MHB to obtain a range of desired concentrations. The final volume in each well after adding the bacterial inoculum should be 100 µL.
-
Add the diluted bacterial suspension to each well.
-
Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Minimum Bactericidal Concentration (MBC) Determination
a. Procedure:
-
Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth (i.e., at and above the MIC).
-
Spot-plate each aliquot onto a fresh agar plate (e.g., Tryptic Soy Agar or MHB agar).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original bacteria survive).
Time-Kill Assay
a. Preparation:
-
Prepare a bacterial culture in the mid-logarithmic growth phase, adjusted to a starting concentration of approximately 1 x 10^6 CFU/mL in MHB.
-
Prepare tubes with different concentrations of this compound (e.g., 1x MIC, 2x MIC, 4x MIC) in MHB. Include a growth control tube without the peptide.
b. Assay Procedure:
-
At time zero, add the bacterial inoculum to each tube.
-
Incubate all tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 1, 2, 4, 6, and 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquots in sterile saline or phosphate-buffered saline (PBS).
-
Plate the dilutions onto agar plates and incubate for 18-24 hours.
-
Count the number of colonies to determine the CFU/mL at each time point.
-
Plot the log10 CFU/mL versus time to visualize the killing kinetics. A ≥3-log10 reduction in CFU/mL is typically considered bactericidal.
Visualizations
Caption: Mechanism of action of this compound at bactericidal concentrations.
Caption: Experimental workflow for MIC and MBC determination.
Bac8c Efficacy and Salt Concentration: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the influence of salt concentration on the efficacy of the antimicrobial peptide Bac8c. Below you will find troubleshooting guides, frequently asked questions (FAQs), quantitative data, and detailed experimental protocols to assist in your research and development efforts.
Troubleshooting Guides & FAQs
This section addresses common issues and questions that may arise during experiments involving this compound and varying salt concentrations.
Q1: My this compound peptide shows lower than expected antimicrobial activity. Could the salt concentration in my media be the cause?
A: Yes, it is highly probable. Cationic antimicrobial peptides like this compound are known to be sensitive to salt concentrations. The positively charged sodium ions (Na+) in salt can interfere with the initial electrostatic interaction between the cationic peptide and the negatively charged bacterial membrane. This interference can reduce the efficiency of this compound in binding to and disrupting the bacterial cell membrane, leading to a decrease in its antimicrobial activity.
Q2: I am observing inconsistent Minimum Inhibitory Concentration (MIC) values for this compound across different experiments. What could be the reason?
A: Inconsistent MIC values can often be attributed to variations in the experimental medium's composition, particularly the salt concentration. Different batches of Mueller-Hinton Broth (MHB) or other growth media can have slight variations in their ionic strength. For precise and reproducible results, it is crucial to use a consistent and well-defined medium for all your experiments. If you are preparing your own medium, ensure that the salt concentration is accurately controlled.
Q3: How can I mitigate the inhibitory effect of salt on this compound activity in my experiments?
A: To minimize the impact of salt, you can:
-
Use low-salt media: Whenever experimentally feasible, utilize a low-salt medium for your antimicrobial susceptibility testing.
-
Dialyze your peptide: Ensure that your this compound stock solution is free from high concentrations of salts that may have been introduced during synthesis or purification.
-
Quantify and standardize salt levels: If the experimental conditions require the presence of salt, ensure the concentration is precisely known and consistent across all comparative experiments.
Q4: Does the type of salt (e.g., NaCl, MgCl2, CaCl2) have a different impact on this compound efficacy?
A: While specific data for this compound with different salts is limited, it is a general principle for cationic antimicrobial peptides that divalent cations (like Mg²⁺ and Ca²⁺) can have a more pronounced inhibitory effect than monovalent cations (like Na⁺). Divalent cations are more effective at neutralizing the negative charges on the bacterial membrane, thus more strongly inhibiting the binding of the cationic peptide.
Quantitative Data: Effect of NaCl on this compound Efficacy
The following table summarizes the available quantitative data on the effect of sodium chloride (NaCl) concentration on the efficacy of this compound against Staphylococcus aureus.
| Organism | Metric | Base Medium | NaCl Concentration | Efficacy (µg/mL) |
| Staphylococcus aureus | MLC | Phosphate Buffer | 0 g/L (0%) | 3 |
| Staphylococcus aureus | MLC | Phosphate Buffer | 8 g/L (~0.8%) | 5 |
| Staphylococcus aureus | MLC | Phosphate Buffer | 15 g/L (~1.5%) | 7 |
| Staphylococcus aureus | MIC | Not Specified | Not Specified | 8 (for Bac8c2,5Leu variant) |
MLC: Minimum Lethal Concentration MIC: Minimum Inhibitory Concentration
Experimental Protocols
Protocol for Determining the Effect of Salt Concentration on this compound MIC
This protocol outlines the steps to determine the Minimum Inhibitory Concentration (MIC) of this compound against a target bacterium at various salt concentrations using the broth microdilution method.
Materials:
-
This compound peptide, lyophilized
-
Sterile, salt-free water or 0.01% acetic acid for peptide reconstitution
-
Target bacterial strain (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium
-
Sterile 5M NaCl solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Peptide Preparation:
-
Reconstitute the lyophilized this compound peptide in a sterile, salt-free solvent to create a high-concentration stock solution (e.g., 1 mg/mL).
-
Prepare a series of working solutions of this compound by serial dilution in the chosen salt-free solvent.
-
-
Bacterial Inoculum Preparation:
-
From a fresh agar (B569324) plate, inoculate a single colony of the target bacterium into 5 mL of CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (typically an OD₆₀₀ of 0.4-0.6).
-
Dilute the bacterial culture in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Preparation of Salt-Supplemented Media:
-
Prepare different concentrations of salt-supplemented CAMHB. For example, to test the effect of 50 mM, 100 mM, and 150 mM NaCl, add the appropriate volume of the sterile 5M NaCl stock solution to sterile CAMHB. Prepare a no-salt control as well.
-
-
Microtiter Plate Setup:
-
In a 96-well plate, add 50 µL of the appropriate salt-supplemented CAMHB to each well.
-
Add 50 µL of the diluted bacterial inoculum to each well.
-
Perform a serial two-fold dilution of the this compound working solution across the wells of the microtiter plate, typically from 64 µg/mL down to 0.125 µg/mL.
-
Include a positive control (bacteria in media with no peptide) and a negative control (media only) for each salt concentration.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of this compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.
-
Visualizations
Logical Relationship of Salt Inhibition on this compound Activity
The following diagram illustrates the inhibitory effect of salt on the proposed mechanism of action of this compound.
Caption: Logical flow of salt's inhibitory effect on this compound's antimicrobial action.
Experimental Workflow for Salt Effect Determination
This diagram outlines the key steps in the experimental workflow to determine the effect of salt concentration on this compound efficacy.
Caption: Experimental workflow for assessing salt's impact on this compound MIC.
Bac8c stability issues in long-term storage
Welcome to the technical support center for Bac8c. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the long-term storage and handling of this compound to ensure its stability and efficacy in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for long-term storage of this compound?
For long-term stability, this compound should be stored in its lyophilized (powder) form at -20°C or, for extended periods, at -80°C. Lyophilization removes water, which significantly minimizes hydrolytic degradation and microbial growth. The vial should be tightly sealed to prevent moisture absorption, as peptides can be hygroscopic.
Q2: How should I store this compound once it is reconstituted in a solution?
Peptide solutions are significantly less stable than their lyophilized form. For short-term storage (up to one week), solutions can be kept at 4°C. For longer-term storage of solutions, it is recommended to aliquot the peptide into single-use volumes and freeze them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide. Peptides containing tryptophan, such as this compound (sequence: RIWVIWRR-NH2), can have limited stability in solution.
Q3: What are the primary factors that can affect this compound stability during long-term storage?
The main factors affecting peptide stability are temperature, moisture, pH, and light exposure. Elevated temperatures can accelerate chemical degradation. Moisture can lead to hydrolysis of peptide bonds. The pH of the solution can influence the rate of degradation pathways like deamidation and oxidation.[1] Exposure to light can cause photo-oxidation, particularly of tryptophan residues.[2]
Q4: My lyophilized this compound appears as a small film or is difficult to see in the vial. Is this normal?
Yes, this is normal. The apparent volume of lyophilized peptides can vary. Due to their nature, some peptides, particularly short sequences, can be highly hygroscopic and may appear as a thin film or a small, dense pellet that can be difficult to visualize.
Q5: What are the potential degradation pathways for this compound?
Given its amino acid sequence (RIWVIWRR-NH2), the primary potential degradation pathways for this compound are:
-
Oxidation: The tryptophan (W) residue is susceptible to oxidation, which can be initiated by exposure to air, light, or certain metal ions.[2] This can lead to the formation of various degradation products and a loss of biological activity.
-
Hydrolysis: In solution, peptide bonds can be hydrolyzed, leading to fragmentation of the peptide. This is accelerated by non-neutral pH and higher temperatures.
-
Aggregation: As a hydrophobic peptide, this compound may be prone to aggregation, where peptide molecules self-associate to form larger, often insoluble structures. This can lead to a loss of activity and difficulty in handling.
Troubleshooting Guides
Issue 1: Loss of this compound Activity in Experiments
Possible Cause 1: Improper Storage
-
Question: How has the this compound been stored (lyophilized or in solution) and at what temperature?
-
Troubleshooting: If stored in solution at room temperature or 4°C for an extended period, or if the solution has undergone multiple freeze-thaw cycles, degradation is likely. It is recommended to use a fresh vial of lyophilized peptide, reconstitute it according to the recommended protocol, and use it immediately or store it as single-use aliquots at -80°C.
Possible Cause 2: Peptide Degradation
-
Question: Has the peptide been exposed to light or non-optimal pH conditions for a prolonged time?
-
Troubleshooting: The tryptophan residue in this compound is susceptible to photo-oxidation.[2] Protect peptide solutions from light by using amber vials or covering the vials with foil. Ensure the pH of the buffer used for reconstitution is within a stable range, generally between 5 and 7 for many peptides.
Possible Cause 3: Aggregation
-
Question: Did you observe any precipitation or cloudiness in your this compound solution?
-
Troubleshooting: Aggregation can lead to a decrease in the concentration of active, monomeric peptide. If precipitation is observed, try sonicating the solution briefly. To prevent aggregation, consider using a buffer containing additives that can disrupt hydrophobic interactions, but ensure these are compatible with your experimental setup.
Issue 2: Inconsistent Experimental Results
Possible Cause 1: Inaccurate Peptide Concentration
-
Question: How was the peptide concentration determined?
-
Troubleshooting: Lyophilized peptides often contain counter-ions (e.g., TFA from synthesis) and residual water, meaning the net peptide content can be lower than the total weight. For accurate concentration determination, it is advisable to perform a peptide quantification assay or to have the net peptide content specified by the manufacturer.
Possible Cause 2: Variability in Reconstitution
-
Question: Is the same protocol for reconstitution followed every time?
-
Troubleshooting: Ensure that the same type and pH of buffer are used for reconstitution. The solubility of the peptide can be pH-dependent. Develop and adhere to a standardized protocol for preparing your this compound stock solutions.
Data on Storage Conditions
The following table summarizes the recommended storage conditions for this compound to maintain its stability.
| Form | Storage Temperature | Duration | Key Considerations |
| Lyophilized Powder | -80°C | Years | Optimal for long-term preservation. |
| -20°C | Several months to years | Suitable for long-term storage. | |
| 4°C | Short-term (weeks) | Not recommended for long-term storage. | |
| Room Temperature | Very short-term (days) | Avoid for storage; only for brief periods during handling. | |
| In Solution | -80°C | Months (in aliquots) | Best for preserving activity in solution; avoid freeze-thaw cycles. |
| -20°C | Weeks to months (in aliquots) | Good option for preserving activity; avoid freeze-thaw cycles. | |
| 4°C | Up to one week | For immediate or near-future use. | |
| Room Temperature | Hours | Not recommended. |
Experimental Protocols
Protocol 1: Assessment of this compound Purity and Degradation by RP-HPLC
This protocol allows for the quantification of intact this compound and the detection of degradation products.
Methodology:
-
Sample Preparation:
-
Reconstitute lyophilized this compound in a suitable solvent (e.g., 0.1% Trifluoroacetic Acid (TFA) in water) to a known concentration (e.g., 1 mg/mL).
-
For stability studies, incubate samples under desired stress conditions (e.g., elevated temperature, different pH buffers, light exposure).
-
-
HPLC System and Column:
-
Use a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column.
-
-
Mobile Phase:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution:
-
Develop a linear gradient to ensure separation of this compound from potential degradation products (e.g., 5% to 95% Mobile Phase B over 30 minutes).
-
-
Detection:
-
Monitor the elution profile using a UV detector at a wavelength of 220 nm and/or 280 nm (for the tryptophan residue).
-
-
Data Analysis:
-
Integrate the peak areas to determine the percentage of intact this compound and the relative abundance of any degradation products. A decrease in the main this compound peak area and the appearance of new peaks indicate degradation.
-
Protocol 2: Identification of this compound Degradation Products by Mass Spectrometry (MS)
This protocol is used to identify the molecular weights of potential degradation products.
Methodology:
-
Sample Preparation:
-
Prepare samples as described in the RP-HPLC protocol. Fractions corresponding to degradation peaks can be collected from the HPLC for MS analysis.
-
-
Mass Spectrometry Analysis:
-
Analyze the samples using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Acquire mass spectra in positive ion mode. The expected mass of intact this compound (RIWVIWRR-NH2) is approximately 1183.5 Da.
-
-
Data Analysis:
-
Analyze the mass spectra to identify the molecular weights of the parent peptide and any additional species.
-
Potential degradation products to look for include:
-
Oxidized this compound (e.g., +16 Da for mono-oxidation of tryptophan).
-
Hydrolyzed fragments (smaller molecular weight peptides).
-
-
Protocol 3: this compound Activity Assay (Minimum Inhibitory Concentration - MIC)
This assay determines the biological activity of this compound by measuring its ability to inhibit microbial growth. A loss of activity can indicate degradation.
Methodology:
-
Bacterial Culture:
-
Grow a bacterial strain (e.g., E. coli) to the mid-logarithmic phase in a suitable broth medium.
-
-
Peptide Dilution Series:
-
Prepare a two-fold serial dilution of the this compound sample in the broth medium in a 96-well microtiter plate.
-
-
Inoculation:
-
Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Compare the MIC of the stored sample to that of a freshly prepared, standard this compound solution to assess any loss of activity.
-
Visualizations
Caption: Troubleshooting workflow for this compound stability issues.
Caption: Potential chemical and physical degradation pathways for this compound.
Caption: Workflow for assessing the stability of this compound.
References
Technical Support Center: Ensuring the Stability of Bac8c in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on preventing the degradation of the antimicrobial peptide Bac8c by proteases in cell culture experiments. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in optimizing your experimental workflow and ensuring the integrity of this compound.
I. Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound, providing potential causes and actionable solutions.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low or no antimicrobial activity of this compound in cell culture. | 1. Proteolytic Degradation: this compound is susceptible to degradation by proteases present in the cell culture medium, especially when supplemented with serum. 2. Peptide Adsorption: The peptide may adhere to plasticware, reducing its effective concentration. 3. Incorrect Storage: Improper storage of this compound stock solutions can lead to loss of activity. | 1. Incorporate Protease Inhibitors: Add a broad-spectrum protease inhibitor cocktail to the cell culture medium. 2. Use Serum-Free or Heat-Inactivated Serum: If possible, conduct experiments in serum-free media or use heat-inactivated serum to reduce protease activity. 3. Use Low-Binding Plasticware: Utilize polypropylene (B1209903) or low-adhesion microplates and tubes. 4. Proper Aliquoting and Storage: Store lyophilized this compound at -20°C or -80°C. Reconstituted peptide should be aliquoted and stored at -80°C to avoid multiple freeze-thaw cycles. |
| Inconsistent results between experimental replicates. | 1. Variable Protease Activity: Protease levels can fluctuate between different batches of serum or can be released by cells at varying rates. 2. Inconsistent Handling: Differences in incubation times or handling procedures can affect peptide stability. | 1. Standardize Serum Source: Use the same lot of serum for a set of experiments. 2. Consistent Cell Seeding Density: Ensure uniform cell numbers across wells, as dying cells can release proteases. 3. Strictly Adhere to Protocols: Maintain consistent incubation times and handling procedures for all samples. |
| Observation of multiple peaks during HPLC analysis of this compound from cell culture supernatant. | 1. Peptide Degradation: The additional peaks likely represent fragments of this compound resulting from proteolytic cleavage. 2. Modifications: The peptide may have undergone chemical modifications such as oxidation. | 1. Confirm Degradation with Mass Spectrometry (MS): Analyze the peaks by MS to identify the fragments and confirm cleavage sites. 2. Optimize Protease Inhibition: Increase the concentration of the protease inhibitor cocktail or try a different formulation. 3. Minimize Oxidation: Use degassed buffers and store solutions under an inert gas (e.g., argon or nitrogen). |
II. Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in cell culture?
A1: The primary cause of this compound degradation in cell culture is the presence of proteases. These enzymes can be endogenous to the cell lines being used or, more commonly, are introduced as components of animal-derived serum (e.g., fetal bovine serum, FBS) used to supplement the culture medium.
Q2: What types of proteases are typically found in cell culture media?
A2: Cell culture media supplemented with serum can contain a variety of proteases, including serine proteases (like trypsin and chymotrypsin), cysteine proteases, aspartic proteases, and metalloproteases.
Q3: How can I choose the right protease inhibitor cocktail?
A3: For general protection, a broad-spectrum protease inhibitor cocktail that targets multiple classes of proteases is recommended. Many commercial cocktails are available. If a specific class of protease is suspected to be the main culprit, a more targeted inhibitor can be used. It is crucial to ensure the chosen inhibitor is compatible with your cell line and downstream assays.
Q4: Can I modify this compound to make it more resistant to proteases?
A4: Yes, several strategies can enhance the proteolytic resistance of peptides like this compound. These include:
-
N-terminal acetylation and C-terminal amidation: These modifications can block the action of exopeptidases.[1][2]
-
Incorporation of D-amino acids: Replacing L-amino acids with their D-enantiomers at protease cleavage sites can render the peptide resistant to degradation.
-
Cyclization: Cyclizing the peptide backbone can improve stability.[1][2]
Q5: What is the expected half-life of this compound in cell culture?
A5: There is limited publicly available data specifically on the half-life of this compound in various cell culture media. However, short, cationic antimicrobial peptides, in general, can have short half-lives in the presence of serum proteases, often on the order of minutes to a few hours.[1][2] Stability should be empirically determined for your specific experimental system.
III. Quantitative Data on Peptide Stability
Table 1: Stability of Short Cationic Antimicrobial Peptides in Human Serum
| Peptide | Sequence | Modification | Half-life in 25% Human Serum | Reference |
| Lfc1 | RRWQWRMKKLG | None | < 30 minutes | [2] |
| Lfc3 | Ac-RRWQWRMKKLG | N-terminal Acetylation | ~ 60 minutes | [2] |
| Sub3 | RRWRIVVIRVRR | None | ~ 60 minutes | |
| Sub3-Agp | (Agp)(Agp)W(Agp)IVVI(Agp)V(Agp)(Agp) | Arginine replaced with α-amino-3-guanidino-propionic acid | > 8 hours (20% degradation) |
This data is provided for analogous peptides to illustrate the impact of modifications on stability. Actual stability of this compound may vary.
Table 2: Common Components of a Broad-Spectrum Protease Inhibitor Cocktail
| Inhibitor | Target Protease Class |
| AEBSF | Serine Proteases |
| Aprotinin | Serine Proteases |
| Bestatin | Aminopeptidases |
| E-64 | Cysteine Proteases |
| Leupeptin | Serine and Cysteine Proteases |
| Pepstatin A | Aspartic Proteases |
| EDTA | Metalloproteases |
Note: The exact composition and concentration of inhibitors can vary between commercially available cocktails.
IV. Experimental Protocols
A. Protocol for Assessing this compound Stability in Cell Culture Supernatant
This protocol outlines a method to determine the stability of this compound in the presence of cell culture supernatant.
-
Cell Culture: Plate your cells of interest in a suitable format (e.g., 6-well plate) and culture until they reach the desired confluency.
-
Conditioned Medium Collection: Remove the culture medium and replace it with fresh medium (with or without serum, depending on your experimental question). Incubate for 24-48 hours. Collect this "conditioned" medium, which will contain secreted proteases.
-
Incubation of this compound: Add this compound to the conditioned medium at the desired final concentration. As a control, add this compound to fresh, unconditioned medium.
-
Time-Course Sampling: Incubate the samples at 37°C. At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), collect aliquots of the medium containing this compound.
-
Sample Preparation: Immediately stop proteolytic activity in the collected aliquots by adding a protease inhibitor cocktail and/or by heat inactivation (e.g., 95°C for 5 minutes), if compatible with your downstream analysis.
-
Quantification of Intact this compound: Analyze the samples by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of intact this compound remaining at each time point.
-
Data Analysis: Plot the percentage of intact this compound versus time to determine its degradation kinetics and half-life in your specific cell culture conditions.
B. Protocol for Protease Activity Assay in Cell Culture Supernatant
This protocol provides a general method to measure the overall protease activity in your cell culture supernatant using a colorimetric assay.
-
Reagent Preparation:
-
Substrate: Use a generic protease substrate such as azocasein (B1165720) or a commercially available colorimetric protease assay kit.
-
Sample: Collect cell culture supernatant as described in the previous protocol.
-
-
Assay Procedure:
-
In a 96-well plate, add a defined volume of your cell culture supernatant.
-
Include a positive control (e.g., trypsin) and a negative control (fresh medium).
-
Add the protease substrate to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 1-4 hours).
-
-
Stopping the Reaction: Stop the reaction by adding a precipitating agent (e.g., trichloroacetic acid for azocasein) to pellet the undigested substrate.
-
Measurement: Centrifuge the plate to pellet the precipitate. Transfer the supernatant, which contains the colored product from the digested substrate, to a new plate and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the protease activity in the sample.
C. Protocol for LC-MS Quantification of this compound
This protocol provides a general framework for the quantitative analysis of this compound in cell culture media.
-
Sample Preparation:
-
To 100 µL of cell culture supernatant containing this compound, add 200 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 5 minutes.
-
Transfer the supernatant to a new tube and dry it down using a vacuum concentrator.
-
Reconstitute the sample in a suitable solvent for LC-MS analysis (e.g., 0.1% formic acid in water).
-
-
LC-MS Analysis:
-
Liquid Chromatography (LC): Use a C18 reverse-phase column. Elute the peptide using a gradient of acetonitrile with 0.1% formic acid.
-
Mass Spectrometry (MS): Operate the mass spectrometer in positive ion mode. Use selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for quantification, targeting the specific mass-to-charge ratio (m/z) of the intact this compound peptide and one or more of its characteristic fragment ions.
-
-
Data Analysis: Generate a standard curve using known concentrations of a this compound standard. Quantify the amount of this compound in your samples by comparing their peak areas to the standard curve.
V. Visualizations
References
Technical Support Center: Troubleshooting High Background in Bac8c Fluorescence Microscopy
Welcome to the technical support center for Bac8c fluorescence microscopy. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues related to high background fluorescence during their experiments.
Troubleshooting Guides
This section provides detailed, step-by-step guidance to identify and mitigate the common causes of high background fluorescence in your this compound experiments.
Guide 1: Differentiating Between Autofluorescence and Non-Specific Binding
A crucial first step is to determine the source of the high background.
Experimental Protocol: Control Samples
-
Unstained Control: Prepare a sample of your cells or tissue that will not be stained with this compound or any fluorescent dye. This sample will be used to assess the level of natural fluorescence (autofluorescence) from the biological specimen itself.
-
Secondary Antibody Only Control (for indirect immunofluorescence): If you are using a secondary antibody to detect a primary antibody against a specific target, prepare a control sample that is incubated with only the fluorescently-labeled secondary antibody. This helps to identify any non-specific binding of the secondary antibody.[1]
-
Vehicle Control: Prepare a sample treated with the vehicle used to dissolve this compound to ensure the vehicle itself is not causing fluorescence.
Workflow for Source Identification:
Guide 2: Reducing Autofluorescence
Autofluorescence is the natural emission of light by biological structures like mitochondria, lysosomes, and collagen. Aldehyde fixatives such as formalin and glutaraldehyde (B144438) are also known to increase autofluorescence.[2]
Recommended Actions:
-
Change Fixation Method: If possible, switch from aldehyde-based fixatives to organic solvents like ice-cold methanol (B129727) or ethanol.
-
Use Quenching Agents:
-
Sodium Borohydride (B1222165): After fixation, treat samples with a fresh solution of 0.1% sodium borohydride in PBS for 10-15 minutes to reduce aldehyde-induced autofluorescence.[3]
-
Sudan Black B: This reagent can reduce lipofuscin-related autofluorescence.[3]
-
-
Choose Appropriate Fluorophores: Select fluorophores that emit light in the far-red spectrum, as autofluorescence is often more prominent in the blue and green channels.[3]
-
Spectral Unmixing: If your microscope has this capability, you can computationally separate the specific this compound signal from the autofluorescence signal.
Guide 3: Optimizing this compound Staining and Washing
High background can often be attributed to an excessive concentration of the fluorescent peptide or inadequate washing steps.[4]
Experimental Protocol: this compound Concentration Titration
-
Prepare a Dilution Series: Create a series of this compound dilutions in your staining buffer. A good starting point is to test concentrations at, above, and below the concentration recommended in the literature or your preliminary experiments.[5]
-
Stain and Image: Stain your cells with each concentration under the same conditions.
-
Analyze: Determine the optimal concentration that provides a strong signal with minimal background.
Washing Protocol:
-
Increase Wash Steps: After incubating with this compound, increase the number and duration of washing steps. For example, wash three to four times for 5 minutes each with a buffer like PBS.[6][7]
-
Include a Detergent: Adding a mild detergent like 0.05% Tween-20 to your wash buffer can help to remove non-specifically bound peptide.[6]
Table 1: Troubleshooting Summary for this compound Staining
| Problem | Potential Cause | Recommended Solution | Citation |
| High Background | This compound concentration too high | Titrate this compound concentration to find the optimal signal-to-noise ratio. | [4] |
| Insufficient washing | Increase the number and duration of wash steps. | ||
| Non-specific binding | Add a mild detergent to the wash buffer. | [6] | |
| Use an appropriate blocking buffer. | [4][8] |
Guide 4: Effective Blocking Techniques
Blocking non-specific binding sites on your sample is crucial to prevent the fluorescent peptide from adhering to unintended targets.
Recommended Blocking Buffers:
-
Bovine Serum Albumin (BSA): A commonly used blocking agent. A 1-5% solution in PBS is typical. It's important to use IgG-free BSA to avoid cross-reactivity with secondary antibodies.[8]
-
Normal Serum: Using serum from the same species as your secondary antibody (if applicable) can be very effective. A 5-10% solution is generally used.
-
Commercial Blocking Buffers: Several optimized commercial blocking buffers are available that can offer superior performance and consistency.[9]
Blocking Protocol:
-
After fixation and permeabilization (if required), incubate your samples in the chosen blocking buffer for at least 30-60 minutes at room temperature.
-
For some applications, diluting the this compound peptide in the blocking buffer can help to maintain the blocking effect throughout the staining process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in fluorescence microscopy?
This compound is a synthetic antimicrobial peptide derived from bactenecin. In fluorescence microscopy, a fluorescently labeled version of this compound can be used to visualize its interaction with and localization within cells, particularly bacteria, to study its mechanism of action.
Q2: My unstained control sample shows a high background. What should I do?
A high background in your unstained control indicates autofluorescence. Refer to Guide 2: Reducing Autofluorescence for detailed steps on how to mitigate this issue.
Q3: I see a lot of non-specific speckles in my image. What could be the cause?
Speckled background can be caused by aggregates of the fluorescently labeled this compound. To resolve this, try centrifuging your this compound solution at high speed for a few minutes before use to pellet any aggregates and use the supernatant for staining.[6] Filtering the solution through a 0.22 µm filter can also be effective.
Q4: Can the type of culture medium or imaging buffer contribute to the background?
Yes, some components in cell culture media, like phenol (B47542) red and riboflavin, can be fluorescent.[5] For live-cell imaging, it is best to use an optically clear, buffered saline solution or a specialized low-background imaging medium.[5]
Q5: How do I choose the right controls for my this compound experiment?
Q6: What concentrations of this compound have been reported in the literature for cell-based assays?
Reported effective concentrations of this compound can vary depending on the bacterial strain and experimental conditions.
Table 2: Reported this compound Concentrations
| Activity | Organism | Concentration (µg/mL) | Citation |
| Growth Inhibitory (Sublethal) | Escherichia coli | ~3 | |
| Minimal Bactericidal (MBC) | Escherichia coli | 6 |
It is always recommended to perform a titration to determine the optimal concentration for your specific experimental setup.[5][10]
References
- 1. Immunofluorescence staining | Abcam [abcam.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 4. stjohnslabs.com [stjohnslabs.com]
- 5. 蛍光イメージングにおけるバックグラウンド | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. youtube.com [youtube.com]
- 7. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 9. youtube.com [youtube.com]
- 10. Cell Surface Staining | USF Health [health.usf.edu]
Technical Support Center: Troubleshooting Poor Bac8c Activity in Specific Bacterial Strains
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for troubleshooting experiments involving the antimicrobial peptide Bac8c, particularly when encountering specific bacterial strains that exhibit poor activity. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in optimizing your research.
Troubleshooting Guides
This section addresses common issues encountered during the experimental use of this compound, providing a systematic approach to identify and resolve them.
Problem: Higher than expected Minimum Inhibitory Concentration (MIC) or no activity observed.
Possible Cause 1: Intrinsic or Acquired Resistance of the Bacterial Strain
Some bacterial strains possess inherent or acquired mechanisms to resist the action of cationic antimicrobial peptides like this compound.
Troubleshooting Steps:
-
Strain Identification and Literature Review:
-
Confirm the identity of your bacterial strain.
-
Conduct a thorough literature search for known resistance mechanisms in the specific species or strain you are working with (e.g., Pseudomonas aeruginosa, Klebsiella pneumoniae). Key resistance mechanisms include:
-
Lipopolysaccharide (LPS) Modification: Gram-negative bacteria can modify their LPS, reducing the net negative charge and thus decreasing the electrostatic attraction for cationic this compound.[1]
-
Capsule Production: The presence of a thick polysaccharide capsule can act as a physical barrier, preventing this compound from reaching the bacterial membrane.[1]
-
Efflux Pumps: Bacteria may actively pump this compound out of the cell, preventing it from reaching its target.[1]
-
Proteolytic Degradation: Some bacteria secrete proteases that can degrade this compound.[2]
-
-
-
Comparative MIC Testing:
-
Test this compound against a known susceptible control strain (e.g., E. coli ATCC 25922) in parallel with your test strain to confirm the activity of your this compound stock.
-
dot
References
Technical Support Center: Optimizing Buffer Conditions for Bac8c Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing buffer conditions in experiments involving the antimicrobial peptide Bac8c.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental physicochemical properties of this compound that I should consider when preparing my buffers?
A1: this compound is an 8-amino acid cationic peptide with the sequence Arg-Ile-Trp-Val-Ile-Trp-Arg-Arg-NH2. Its key properties are:
-
High Net Positive Charge: Due to the presence of three arginine residues and a C-terminal amidation, this compound has a significant net positive charge at neutral and acidic pH. Its theoretical isoelectric point (pI) is approximately 12.58.
-
Hydrophobicity: The sequence contains several hydrophobic residues (Isoleucine, Valine, Tryptophan), which can contribute to aggregation, especially at high concentrations or in certain buffer conditions.
-
Oxidation-Prone Residues: The presence of Tryptophan makes the peptide susceptible to oxidation.
Q2: What is a good starting buffer for dissolving and working with this compound?
A2: For initial solubilization of lyophilized this compound, sterile, deionized water is a good starting point.[1] Given its high pI, this compound is more soluble in slightly acidic conditions. A common recommendation for basic peptides is to dissolve them in a small amount of 10% acetic acid and then dilute with the desired buffer. For biological assays, Phosphate (B84403) Buffered Saline (PBS) at a pH of around 7.0 is often used, but it's crucial to ensure the peptide remains soluble and active.
Q3: How does pH affect the activity and stability of this compound?
A3: The activity of many cationic antimicrobial peptides is pH-dependent. For peptides rich in arginine, like this compound, the positive charge is maintained over a broad pH range. However, extreme pH values can affect the peptide's secondary structure and stability. It is generally recommended to maintain a pH between 5 and 7 for optimal stability of peptides in solution.[2]
Q4: What is the impact of ionic strength on this compound's effectiveness?
A4: High ionic strength, often due to high salt concentrations (e.g., NaCl), can interfere with the initial electrostatic interaction between cationic peptides like this compound and the negatively charged bacterial membrane, potentially reducing antimicrobial activity.[3] The killing effect of some antimicrobial peptides has been shown to decrease as NaCl concentration increases.[4]
Q5: My this compound solution appears cloudy. What is happening and how can I fix it?
A5: Cloudiness in your this compound solution is likely due to aggregation or precipitation. This can be caused by several factors:
-
High Peptide Concentration: Hydrophobic interactions can lead to aggregation at high concentrations.[5]
-
Inappropriate Buffer pH: If the buffer pH is close to the peptide's pI, its net charge will be near zero, reducing solubility. However, with a pI of ~12.58, this is unlikely to be an issue in typical physiological buffers.
-
High Ionic Strength: High salt concentrations can sometimes promote the aggregation of hydrophobic peptides.
To resolve this, you can try sonicating the solution briefly or using a small amount of an organic solvent like DMSO for initial solubilization before diluting it into your aqueous buffer.
Troubleshooting Guides
Problem 1: Low or No Antimicrobial Activity
| Potential Cause | Troubleshooting Steps |
| Peptide Degradation | Ensure proper storage of lyophilized peptide at -20°C or -80°C. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles by aliquoting. |
| Inappropriate Buffer pH | Verify the pH of your assay buffer. For many antimicrobial peptides, activity is optimal in slightly acidic to neutral pH. |
| High Ionic Strength in Assay Medium | The presence of high salt concentrations in your growth medium (e.g., Mueller-Hinton Broth) can inhibit this compound activity. Consider using a low-salt buffer for your assay if possible, or be aware of the potential for reduced efficacy. |
| Peptide Aggregation | Visually inspect your stock and working solutions for any signs of precipitation or cloudiness. If aggregation is suspected, refer to the troubleshooting guide for peptide aggregation below. |
| Incorrect Peptide Concentration | Re-verify all calculations for stock solution preparation and dilutions. Ensure the peptide was accurately weighed. |
Problem 2: Peptide Aggregation/Precipitation in Buffer
| Potential Cause | Troubleshooting Steps |
| High Peptide Concentration | Try working with lower concentrations of this compound if your experimental design allows. |
| Buffer Composition | Certain buffer components can promote aggregation. If using a high-concentration phosphate buffer, consider switching to a Tris-based buffer or another non-phosphate buffer. |
| Suboptimal pH | Although this compound is soluble in a wide pH range below its pI, slight adjustments to the buffer pH (e.g., lowering to pH 6.0) might improve solubility. |
| Slow Dissolution | After adding the lyophilized peptide to the buffer, gentle vortexing or brief sonication can aid in complete dissolution. |
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Amino Acid Sequence | Arg-Ile-Trp-Val-Ile-Trp-Arg-Arg-NH2 | |
| Molecular Weight | ~1183.45 g/mol | |
| Theoretical Isoelectric Point (pI) | ~12.58 | Calculated |
| Net Charge at pH 7.0 | +4 | Calculated |
Table 2: Reported Minimum Inhibitory Concentrations (MIC) of this compound
| Bacterial Species | MIC (µg/mL) | Reference |
| Staphylococcus aureus | 2 | |
| Methicillin-resistant S. aureus (MRSA) | 8 | |
| Staphylococcus epidermidis | 4 | |
| Escherichia coli | 4 | |
| Pseudomonas aeruginosa | 4 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Pre-equilibration: Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Initial Solubilization: For a 1 mg/mL stock solution, add 1 mL of sterile, deionized water to the vial.
-
Dissolution: Gently vortex the vial to dissolve the peptide. If solubility is an issue, a brief sonication (10-20 seconds) can be applied.
-
Sterilization (Optional): If required, filter the stock solution through a 0.22 µm sterile filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Bacterial Inoculum Preparation:
-
Inoculate a single colony of the test bacterium into an appropriate broth medium (e.g., Mueller-Hinton Broth - MHB).
-
Incubate overnight at 37°C with shaking.
-
Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.[1]
-
-
Peptide Dilution Series:
-
In a 96-well polypropylene (B1209903) microtiter plate, perform a two-fold serial dilution of the this compound stock solution in MHB to obtain a range of desired concentrations.
-
-
Inoculation:
-
Add the prepared bacterial inoculum to each well containing the this compound dilutions.
-
Include a positive control (bacteria in broth without peptide) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Protocol 3: Assessment of Peptide Aggregation using Dynamic Light Scattering (DLS)
-
Sample Preparation:
-
Prepare this compound solutions at the desired concentration in the test buffers (e.g., PBS with varying NaCl concentrations).
-
Filter the solutions through a 0.22 µm syringe filter into a clean cuvette to remove dust and large aggregates.
-
-
Instrument Setup:
-
Set the DLS instrument to the appropriate temperature (e.g., 25°C).
-
Allow the instrument to equilibrate.
-
-
Data Acquisition:
-
Place the cuvette in the DLS instrument and initiate data collection.
-
Acquire multiple readings for each sample to ensure reproducibility.
-
-
Data Analysis:
-
Analyze the data to determine the size distribution of particles in the solution. An increase in the average particle size or the appearance of multiple peaks can indicate peptide aggregation.
-
Visualizations
References
Technical Support Center: Bacillus Biofilm Eradication Assays
Welcome to the technical support center for Bacillus biofilm eradication assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.
Frequently Asked Questions (FAQs)
Q1: My crystal violet (CV) assay results are highly variable between replicates. What are the common causes?
A1: High variability in CV assays is a frequent issue. Several factors can contribute to this:
-
Inconsistent washing: The washing steps are critical for removing planktonic (free-floating) cells without disturbing the attached biofilm.[1] Vigorous or inconsistent washing can slough off parts of the biofilm, leading to lower and more variable absorbance readings.
-
Edge effects: Wells on the periphery of a microtiter plate are more prone to evaporation, which can concentrate nutrients and affect biofilm growth. It is recommended to avoid using the outer wells for experimental samples and instead fill them with sterile medium or water to maintain humidity.[2]
-
Incomplete solubilization: After staining, the crystal violet must be fully solubilized from the biofilm for accurate absorbance measurement. Ensure the solubilization agent (commonly 33% acetic acid or ethanol) is added to each well and mixed thoroughly to dissolve all the dye.[2][3]
-
Strain- and medium-dependent biofilm formation: Bacillus subtilis biofilm formation is highly dependent on the specific strain and culture medium used. For instance, some strains form more robust biofilms in tryptic soy broth (TSB) supplemented with glucose, while others prefer defined media like MSgg. Ensure your chosen medium is optimal for your strain's biofilm-forming capacity.
Q2: The XTT assay is showing no color change or very low absorbance readings in my Bacillus biofilm. Why is this happening?
A2: The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay measures metabolic activity, so a lack of color change indicates low metabolic rates or a low number of viable cells. Potential reasons include:
-
Low cell viability: The treatment being tested may be highly effective at killing the bacteria within the biofilm, leaving few metabolically active cells to reduce the XTT tetrazolium salt.
-
Slow metabolic activity: Bacteria within a biofilm can exist in a state of reduced metabolic activity compared to their planktonic counterparts.[4] This can lead to a slower reduction of XTT and lower absorbance readings.
-
Insufficient incubation time: The incubation time with the XTT reagent may not be long enough for a detectable color change, especially with slow-growing or metabolically quiescent biofilms. It may be necessary to increase the incubation period.
-
Reagent issues: Ensure the XTT reagent and the electron-coupling agent (e.g., PMS) are properly stored and prepared immediately before use, as they can be light-sensitive and degrade over time.
Q3: When I perform Colony Forming Unit (CFU) counts from my biofilms, the numbers are inconsistent. What could be the cause?
A3: Inconsistency in CFU counts from biofilms often stems from incomplete biofilm disruption and cell clumping.
-
Incomplete biofilm dispersal: The extracellular matrix of the biofilm must be thoroughly disrupted to release individual cells. Incomplete dispersal will result in clumps of bacteria, where each clump forms a single colony, leading to an underestimation of the true number of viable cells. Vigorous vortexing or sonication is often required.
-
Cell viability during dispersal: The method used to disperse the biofilm, such as sonication, should be optimized to ensure it does not kill the bacteria, which would also lead to an underestimation of viable cells.
-
Serial dilution errors: Standard plating errors, such as inaccurate pipetting during serial dilutions, can contribute to variability.
Q4: My confocal microscopy images of Bacillus biofilms are difficult to quantify. What are the common challenges?
A4: Quantifying confocal laser scanning microscopy (CLSM) images of biofilms presents several challenges:
-
Irregular surfaces: If the biofilm is grown on an irregular surface, standard quantification software may struggle to accurately determine biofilm parameters like biomass and substratum coverage.[5][6]
-
Image analysis software: Specialized software, such as COMSTAT, is often required for accurate quantification of biofilm structures from CLSM image stacks.[5]
-
Fluorescent stain selection: The choice of fluorescent stains is crucial. Live/dead stains (e.g., SYTO 9 and propidium (B1200493) iodide) are necessary to differentiate viable from non-viable cells within the biofilm.
-
Image acquisition parameters: Consistent settings for laser power, gain, and pinhole size are essential for obtaining comparable images across different samples.
Troubleshooting Guides
Crystal Violet (CV) Assay Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| High background staining in negative control wells | - Insufficient washing.- Staining of media components precipitated on the well surface. | - Increase the number of washing steps (e.g., from 2 to 3 times).- Ensure gentle but thorough washing to remove all residual media. |
| Low absorbance readings for robust biofilms | - Biofilm detachment during washing steps.- Incomplete staining.- Incomplete solubilization of the dye. | - Use a gentler washing technique, such as submerging the plate in a beaker of water instead of pipetting directly into the wells.[1]- Increase the staining time with crystal violet.- Ensure the solubilizing agent is in contact with the entire biofilm and allow sufficient time for complete dye release. |
| Inconsistent results across the plate | - Edge effect leading to uneven biofilm growth. | - Avoid using the outer rows and columns of the 96-well plate for samples. Fill these wells with sterile water or PBS to maintain humidity.[2] |
XTT/Metabolic Assay Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| High absorbance in blank (media only) wells | - Contamination of the media or reagents.- Reducing agents in the culture medium. | - Use fresh, sterile media and reagents.- Test the assay with your specific medium without cells to check for background reactivity. |
| Non-linear relationship between cell number and absorbance | - Cell numbers are too high or too low for the linear range of the assay.- Changes in metabolic activity not proportional to cell number. | - Perform a standard curve with a known range of planktonic Bacillus cells to determine the linear range of the assay.- Be aware that biofilm cells may have different metabolic rates than planktonic cells.[4] |
CFU Plating Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Underestimation of viable cells | - Incomplete disaggregation of biofilm clumps.- Cell death during the sonication/disruption process. | - Optimize sonication parameters (power and duration) to ensure complete dispersal without affecting viability. This can be checked by microscopy.- Use enzymatic treatments (e.g., with DNase I) to help break down the extracellular matrix. |
| Wide variation between technical replicates | - Inconsistent biofilm disruption.- Pipetting errors during serial dilutions. | - Standardize the biofilm disruption protocol and ensure it is applied consistently to all samples.- Use calibrated pipettes and proper pipetting technique. |
Experimental Protocols
Crystal Violet Biofilm Eradication Assay
-
Biofilm Formation: Grow Bacillus subtilis biofilms in a 96-well flat-bottom microtiter plate. Inoculate each well with a diluted overnight culture (e.g., 1:100) in a suitable biofilm-promoting medium (e.g., TSB with 1% glucose). Incubate at 37°C for 24-48 hours without shaking.[3]
-
Treatment: Carefully remove the planktonic culture from each well. Wash the wells gently with phosphate-buffered saline (PBS). Add the antimicrobial agent at the desired concentrations to the wells and incubate for the specified treatment time.
-
Staining: After treatment, discard the supernatant and wash the wells twice with PBS to remove any remaining planktonic cells. Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[3][7]
-
Washing: Remove the crystal violet solution and wash the plate by submerging it in a container of water. Repeat until the unbound dye is removed. Invert the plate and tap it on a paper towel to remove excess water.[1]
-
Solubilization: Add 200 µL of 33% acetic acid to each well to solubilize the bound crystal violet. Incubate for 10-15 minutes with gentle shaking.[3]
-
Quantification: Transfer 125 µL of the solubilized crystal violet to a new flat-bottom 96-well plate. Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.[2]
Colony Forming Unit (CFU) Enumeration from Biofilms
-
Biofilm Formation and Treatment: Grow and treat Bacillus subtilis biofilms as described in the crystal violet assay (steps 1 and 2).
-
Biofilm Disruption: After treatment, wash the wells with PBS. Add 200 µL of sterile PBS to each well. Scrape the biofilm from the bottom and sides of the wells using a sterile pipette tip.
-
Homogenization: Transfer the biofilm suspension to a microcentrifuge tube. Disperse the biofilm by sonication. The sonication parameters (e.g., power, duration, pulses) should be optimized for your specific strain and equipment to ensure biofilm dispersal without significant cell death.
-
Serial Dilution and Plating: Perform a 10-fold serial dilution of the homogenized biofilm suspension in sterile PBS. Plate 100 µL of the appropriate dilutions onto nutrient agar (B569324) or TSB agar plates.
-
Incubation and Counting: Incubate the plates at 37°C for 18-24 hours. Count the number of colonies on the plates that have between 30 and 300 colonies.
-
Calculation: Calculate the number of CFU per well by multiplying the colony count by the dilution factor and accounting for the volume plated.
Confocal Laser Scanning Microscopy (CLSM) with Live/Dead Staining
-
Biofilm Growth on Specific Surfaces: Grow Bacillus subtilis biofilms on a suitable surface for microscopy, such as glass-bottom dishes or chamber slides.
-
Treatment: Treat the biofilms with the desired antimicrobial agent as described previously.
-
Staining: After treatment, wash the biofilm gently with PBS. Prepare a staining solution containing a live-cell stain (e.g., SYTO 9) and a dead-cell stain (e.g., propidium iodide) according to the manufacturer's instructions. Add the staining solution to the biofilm and incubate in the dark for 15-30 minutes.
-
Imaging: Gently wash the biofilm to remove excess stain. Image the biofilm using a confocal laser scanning microscope. Acquire a series of optical sections (a z-stack) through the depth of the biofilm.
-
Image Analysis: Use appropriate image analysis software (e.g., ImageJ with plugins like COMSTAT) to reconstruct a 3D image of the biofilm and quantify parameters such as total biomass, live/dead cell ratio, and biofilm thickness.[5]
Signaling Pathways and Experimental Workflows
Bacillus subtilis Biofilm Formation Signaling Pathway
The formation of biofilms in Bacillus subtilis is a complex process controlled by a sophisticated regulatory network. A key master regulator is Spo0A.[5] When phosphorylated (Spo0AP), it initiates a cascade that ultimately leads to the production of the extracellular matrix. Spo0AP represses the transcription of abrB, a transition state regulator.[5] AbrB, in turn, represses the expression of genes required for biofilm formation. Therefore, the repression of abrB by Spo0AP derepresses these biofilm genes. Additionally, Spo0AP activates the expression of sinI, which encodes an anti-repressor that inhibits the master repressor of biofilm genes, SinR. This dual control mechanism ensures a robust switch from a motile, planktonic state to a sessile, biofilm-forming state.
Caption: B. subtilis biofilm formation signaling cascade.
General Workflow for Biofilm Eradication Assays
The following diagram illustrates a typical workflow for assessing the efficacy of an anti-biofilm agent. The process begins with biofilm formation, followed by treatment and subsequent quantification using one or more of the described assay methods.
Caption: General experimental workflow for biofilm eradication assays.
Troubleshooting Logic for Crystal Violet Assay
This diagram provides a logical flow for troubleshooting common issues encountered during a crystal violet assay.
Caption: Troubleshooting logic for high variability in CV assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Crystal violet assay [bio-protocol.org]
- 3. static.igem.org [static.igem.org]
- 4. mdpi.com [mdpi.com]
- 5. Biofilm formation by Bacillus subtilis: new insights into regulatory strategies and assembly mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Crystal violet staining protocol | Abcam [abcam.com]
Bac8c Peptide Handling: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Bac8c peptide. Our aim is to help you mitigate issues related to peptide sticking to labware, ensuring the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to sticking to labware?
This compound is a synthetic antimicrobial peptide with the sequence Arg-Ile-Trp-Val-Ile-Trp-Arg-Arg-NH2.[1][2][3] Its structure contains both positively charged (cationic) arginine residues and a significant number of hydrophobic residues (Isoleucine, Tryptophan, Valine).[1][3] This amphiphilic nature, possessing both charged and water-repelling regions, is the primary reason it adsorbs to surfaces.
-
Hydrophobic Interactions: The hydrophobic portions of this compound can bind to non-polar surfaces, such as standard polypropylene (B1209903) plastics.[4]
-
Electrostatic Interactions: The positively charged arginine residues can interact with negatively charged surfaces, a common characteristic of borosilicate glass.[4]
Q2: I'm seeing lower than expected concentrations of my this compound peptide. Could this be due to it sticking to my labware?
Yes, this is a very common issue. Non-specific binding of peptides to labware surfaces can lead to a significant reduction in the effective concentration of your peptide in solution. This is especially problematic when working with dilute samples.[5] If you are experiencing inconsistent results or lower than expected bioactivity, peptide adsorption should be a primary suspect.
Q3: What is the best type of labware to use for this compound?
For hydrophobic and cationic peptides like this compound, it is highly recommended to use low protein binding microcentrifuge tubes and pipette tips.[6][7] These products are typically made from modified polypropylene that has a more hydrophilic surface, which significantly reduces hydrophobic interactions. It is generally advisable to avoid using standard borosilicate glass labware due to potential electrostatic interactions.[8]
Q4: Can I reuse low-binding labware when working with this compound?
It is generally not recommended to reuse low-binding labware, especially in quantitative experiments. The low-binding properties may be compromised after use and washing, and there is a risk of cross-contamination. For critical applications, always use new, sterile low-binding labware.
Troubleshooting Guides
Issue: Suspected Loss of this compound Peptide Due to Adsorption
If you suspect that your this compound peptide is sticking to your labware, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for this compound peptide adsorption.
Solutions for Preventing this compound Adsorption
Here are several strategies you can employ to minimize the loss of this compound peptide to labware surfaces.
Labware Selection and Passivation
The choice of labware is the first and most critical step in preventing peptide loss.
| Method | Material | Principle of Action | Best For | Considerations |
| Use Low-Binding Tubes | Modified Polypropylene | Surface is treated to be more hydrophilic, reducing hydrophobic interactions that cause peptides to stick. | Storing and handling dilute this compound solutions for all applications. | This is the most highly recommended approach. Ensure pipette tips are also low-binding. |
| Passivation with BSA | Standard Polypropylene or Glass | Bovine Serum Albumin (BSA) is a protein that will coat the surface of the labware, blocking the sites where this compound could bind. | General lab use where the presence of another protein (BSA) is not a concern. | Not suitable for applications like mass spectrometry or protein purification where BSA would be a contaminant. |
| Avoid Glassware | Borosilicate Glass | Glass surfaces can carry a negative charge, leading to electrostatic attraction of the positively charged this compound.[4] | Recommended to avoid for all applications involving this compound unless properly passivated. | If glass is unavoidable, passivation is essential. |
-
Prepare a BSA Solution: Dissolve BSA in your experimental buffer to a final concentration of 1 mg/mL.
-
Coat the Labware: Add the BSA solution to your tubes or vials, ensuring the entire surface that will contact your peptide solution is coated.
-
Incubate: Let the labware sit with the BSA solution for at least 30 minutes at room temperature.
-
Remove BSA Solution: Aspirate the BSA solution completely.
-
Dry (Optional): You can either use the tubes immediately while still wet or allow them to air dry in a sterile environment. Do not rinse the labware, as this will remove the BSA coating.
Solvent and Buffer Optimization
Modifying the solvent can significantly reduce the tendency of this compound to adsorb.
| Method | Recommended Concentration | Principle of Action | Best For | Considerations |
| Addition of Organic Solvent | 5-30% Acetonitrile (ACN) | ACN disrupts the hydrophobic interactions between the this compound peptide and the polypropylene surface.[8] | Preparing stock solutions and samples for chromatography. | High concentrations of organic solvents may be incompatible with some biological assays or can affect chromatographic performance if not properly diluted. |
| Addition of a Mild Detergent | 0.01% - 0.1% Tween-20 or Triton X-100 | Detergents are amphipathic molecules that can coat the surface of the labware and also interact with the peptide, preventing its adsorption. | Use in various assays where the detergent does not interfere with the experimental outcome. | Detergents can interfere with mass spectrometry by causing ion suppression.[9] They may also affect cell-based assays. |
| Adjusting pH | Maintain pH away from the peptide's isoelectric point (pI) | The solubility of peptides is often lowest at their pI. By working at a pH where the peptide is highly charged, electrostatic repulsion can help prevent aggregation and adsorption. | General handling of peptide solutions. | The optimal pH will depend on the stability of the peptide and the requirements of your experiment. Drastic pH changes can affect peptide structure and function.[10] |
-
Prepare Detergent Stock: Create a 10% (w/v) stock solution of Tween-20 in sterile, nuclease-free water.
-
Dilute Detergent in Buffer: Add the 10% Tween-20 stock to your final experimental buffer to achieve the desired final concentration (e.g., for a 0.05% final concentration, add 5 µL of 10% Tween-20 to 995 µL of buffer).
-
Dissolve this compound: Use the buffer containing the detergent to dissolve your lyophilized this compound peptide to the desired stock concentration.
-
Vortex and Sonicate: Gently vortex the solution. If dissolution is difficult, sonicate briefly in a water bath to aid solubilization.
Workflow for Handling a New Batch of this compound
To ensure consistent results and minimize loss from the outset, follow this recommended workflow when you receive a new batch of lyophilized this compound.
Caption: Recommended workflow for handling new this compound peptide.
References
- 1. Deciphering the mode of action of the synthetic antimicrobial peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. selectscience.net [selectscience.net]
- 7. Low Protein Binding Microcentrifuge Tubes 1.5 mL | Buy Online | Thermo Scientific™ [thermofisher.com]
- 8. lcms.labrulez.com [lcms.labrulez.com]
- 9. Rapid Detergent Removal From Peptide Samples With Ethyl Acetate For Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
Validation & Comparative
Bac8c vs. Bac2A: A Comparative Guide to Antimicrobial Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antimicrobial peptides Bac8c and Bac2A, focusing on their respective antimicrobial activities, mechanisms of action, and key experimental data. Bac2A is a 12-amino-acid linear peptide derived from the naturally occurring bovine peptide bactenecin. This compound is a more recent, 8-amino-acid derivative of Bac2A, designed for enhanced potency. This document aims to provide an objective comparison to aid in research and development decisions.
Comparative Performance Data
The antimicrobial efficacy of this compound and Bac2A has been evaluated against a range of microorganisms. The following tables summarize the available quantitative data for their Minimum Inhibitory Concentrations (MIC), a key indicator of antimicrobial potency.
Table 1: Minimum Inhibitory Concentration (MIC) Against Bacterial Strains
| Peptide | Organism | Strain | MIC (µg/mL) | Reference |
| Bac2A | Staphylococcus aureus | Clinical Strain 1 | 54 | |
| Staphylococcus aureus | Clinical Strain 2 | 80 | ||
| This compound | Escherichia coli | ATCC 25922 | ~3 (growth inhibition) | |
| Escherichia coli | ATCC 25922 | 6 (bactericidal) | ||
| Staphylococcus aureus | ATCC 25923 | Not explicitly quantified, but described as having "enhanced activity" compared to Bac2A. |
Note: The provided MIC values are sourced from different studies and may not be directly comparable due to potential variations in experimental conditions.
Mechanism of Action
Bac2A: The antimicrobial action of Bac2A is primarily attributed to its interaction with and disruption of the bacterial cell membrane. While not solely dependent on membrane disruption, it is known to cause moderate membrane permeation and depolarization. At higher concentrations, it has been observed to induce a variety of cellular effects, including defects in the septum, fraying of the cell wall, formation of mesosomes, and condensation of the nucleus.
This compound: this compound exhibits a more complex, multi-stage mechanism of action. At sublethal concentrations (around 3 µg/mL), it causes transient destabilization of the cell membrane and metabolic imbalances, which appear to be linked to the inhibition of respiratory functions. At its minimal bactericidal concentration (MBC, around 6 µg/mL), this compound leads to a substantial but incomplete depolarization of the cytoplasmic membrane within minutes, disrupting the electron transport chain. This cascade of events results in partial membrane permeabilization and ultimately, cell death.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of Bac2A and this compound.
Minimum Inhibitory Concentration (MIC) Assay
This protocol is adapted from the microtiter broth dilution method.
-
Peptide Preparation: Lyophilized peptides are dissolved in sterile, deionized water to create a stock solution. Subsequent dilutions are prepared in 0.01% acetic acid containing 0.2% bovine serum albumin (BSA) to prevent the peptides from adhering to plastic surfaces.
-
Bacterial Culture Preparation: A single colony of the test bacterium is inoculated into Mueller-Hinton Broth (MHB) and incubated overnight at 37°C with shaking. The overnight culture is then diluted in fresh MHB to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Microtiter Plate Assay: In a 96-well polypropylene (B1209903) microtiter plate, 100 µL of the diluted bacterial suspension is added to each well. Serial twofold dilutions of the peptide stock solutions are then performed in the wells to achieve a range of final concentrations.
-
Incubation and Reading: The plate is incubated at 37°C for 18-24 hours. The MIC is determined as the lowest concentration of the peptide at which no visible growth of the microorganism is observed.
Cytotoxicity Assay (MTT Assay)
This protocol assesses the effect of the peptides on the viability of mammalian cells.
-
Cell Culture: Mammalian cells (e.g., HEK293) are cultured in a suitable medium (e.g., DMEM with 10% FBS) in a 96-well plate until they reach approximately 80% confluency.
-
Peptide Treatment: The culture medium is replaced with fresh medium containing various concentrations of the peptides. A vehicle control (medium without peptide) is included.
-
Incubation: The cells are incubated for a specified period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition and Measurement: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 2-4 hours. The resulting formazan (B1609692) crystals are then dissolved, and the absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability.
Hemolytic Activity Assay
This assay measures the lytic effect of the peptides on red blood cells.
-
Erythrocyte Preparation: Fresh human red blood cells (hRBCs) are washed three times with phosphate-buffered saline (PBS) by centrifugation. The hRBCs are then resuspended in PBS to a final concentration of 4% (v/v).
-
Peptide Incubation: In a 96-well plate, the hRBC suspension is mixed with various concentrations of the peptides.
-
Controls: A negative control (hRBCs in PBS) and a positive control (hRBCs in 0.1% Triton X-100 for 100% hemolysis) are included.
-
Incubation and Centrifugation: The plate is incubated at 37°C for 1 hour, followed by centrifugation to pellet the intact hRBCs.
-
Hemoglobin Release Measurement: The supernatant is transferred to a new plate, and the absorbance of the released hemoglobin is measured at 450 nm. The percentage of hemolysis is calculated relative to the positive control.
Visualizations
The following diagrams illustrate key experimental workflows and mechanisms of action.
Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.
Caption: Concentration-dependent mechanism of action of this compound.
Bac8c: A Comparative Analysis of Efficacy Against Conventional Antibiotics
For Immediate Release
This guide provides a detailed comparison of the antimicrobial peptide Bac8c and its efficacy relative to conventional antibiotics. It is intended for researchers, scientists, and drug development professionals interested in novel antimicrobial agents. This document synthesizes available in vitro and in vivo data, outlines experimental methodologies, and visually represents key biological pathways and workflows.
Introduction
This compound is an eight-amino-acid synthetic peptide derived from bactenecin, a naturally occurring bovine antimicrobial peptide.[1] It has demonstrated broad-spectrum activity against a range of pathogenic Gram-positive and Gram-negative bacteria, as well as yeast.[1] As antibiotic resistance continues to be a major global health threat, novel antimicrobial agents like this compound are of significant scientific interest. This guide compares the efficacy of this compound with that of widely used conventional antibiotics, providing available quantitative data to facilitate an evidence-based evaluation.
Mechanism of Action
This compound exhibits a multi-stage mechanism of action that primarily targets the bacterial cell membrane and associated functions.[2]
-
Membrane Depolarization: At bactericidal concentrations, this compound rapidly and substantially, though incompletely, depolarizes the cytoplasmic membrane within minutes of exposure.[1][2]
-
Disruption of Respiratory Functions: This depolarization disrupts electron transport and inhibits respiratory functions located within the cytoplasmic membrane.[2]
-
Increased Permeability and Cell Death: The disruption of the membrane leads to partial permeabilization, leakage of intracellular components, and ultimately, cell death.[1][2]
This multi-target mechanism is a key differentiator from many conventional antibiotics that often have a single, specific molecular target.
Caption: this compound's mechanism of action targeting the bacterial cell membrane.
In Vitro Efficacy: Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following tables summarize the available MIC data for this compound and conventional antibiotics against common pathogenic bacteria.
Table 1: MIC of this compound and a Modified Analog
| Peptide | Bacterium | Strain | MIC (µg/mL) | Reference |
| This compound | Escherichia coli | ATCC 25922 | ~3 (inhibition) | |
| This compound | Escherichia coli | - | 6 (bactericidal) | [1][2] |
| This compound | Staphylococcus aureus | ATCC 25923 | Not specified | |
| D-Bac8c2,5 Leu | Staphylococcus aureus (MRSA) | USA300 | 8 | [3] |
| D-Bac8c2,5 Leu | Pseudomonas aeruginosa | PAO1 | 16 | [3] |
Note: Data for the original this compound against S. aureus and P. aeruginosa reference strains were not available in the searched literature. Data for a modified version, D-Bac8c2,5 Leu, is presented where available.
Table 2: MIC of Conventional Antibiotics
| Antibiotic | Bacterium | Strain | MIC (µg/mL) | Reference |
| Ciprofloxacin | Escherichia coli | ATCC 25922 | 0.004 - 0.015 | [4] |
| Ciprofloxacin | Staphylococcus aureus | ATCC 29213 | 0.12 - 0.5 | [4] |
| Ciprofloxacin | Pseudomonas aeruginosa | ATCC 27853 | 0.12 - 1.0 | [4] |
| Gentamicin | Escherichia coli | ATCC 25922 | 0.25 - 1.0 | [4] |
| Gentamicin | Pseudomonas aeruginosa | ATCC 27853 | 0.5 - 2.0 | [4] |
| Vancomycin | Staphylococcus aureus | ATCC 29213 | 0.5 - 2.0 | [4] |
In Vitro Efficacy: Time-Kill Kinetics
Time-kill assays provide information on the rate of bactericidal activity. Studies on this compound describe its killing effect as rapid. For instance, against E. coli, a >99% reduction in viability was observed within 150 minutes at the minimal bactericidal concentration (MBC) of 6 µg/mL, and within 15 minutes at 12 µg/mL.[2]
Due to a lack of publicly available, detailed time-kill curve data for this compound against specific reference strains, a direct tabular comparison with conventional antibiotics is not possible at this time. However, representative time-kill data for conventional antibiotics are well-documented in the scientific literature.
In Vivo Efficacy
Comprehensive in vivo efficacy data for the original this compound peptide in established murine models of sepsis or pneumonia were not identified in the reviewed literature. However, a study on a modified version, D-Bac8c2,5 Leu, incorporated into a hydrogel, showed a significant 2-3 log reduction in bacterial load in a murine model of polymicrobial wound infections involving S. aureus and P. aeruginosa.[3] Another study noted that while some antimicrobial peptides have been tested in animal models, few have been evaluated against multiresistant bacterial infections in such models.
For conventional antibiotics, extensive in vivo data from various animal models are available and form the basis of their clinical use. For example, antibiotics are known to increase survival rates and decrease bacterial loads in murine models of sepsis.[1]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
-
Preparation of Antimicrobial Agent: A stock solution of the antimicrobial agent is prepared and serially diluted (typically two-fold) in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation and Incubation: Each well containing the diluted antimicrobial agent is inoculated with the bacterial suspension. A growth control (no antimicrobial) and a sterility control (no bacteria) are included. The plate is incubated at 35-37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
References
- 1. Current Murine Models of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Throughput Identification of Antibacterials Against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hybrid Antimicrobial Peptide Targeting Staphylococcus aureus and Displaying Anti-infective Activity in a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Bac8c: A Promising Antimicrobial Peptide Against Drug-Resistant Clinical Isolates
For Immediate Release
A comprehensive review of available data highlights the potent antimicrobial activity of the synthetic peptide Bac8c and its derivatives against a range of clinically significant bacterial isolates. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of this compound's efficacy, detailed experimental protocols for its evaluation, and a look at its mechanism of action.
Potent Activity Against Key Pathogens
This compound, an 8-amino-acid peptide derived from the bovine peptide bactenecin, has demonstrated significant antimicrobial properties. A derivative, D-Bac8c2,5 Leu, has shown particular promise, exhibiting low minimum inhibitory concentrations (MICs) against both Gram-positive and Gram-negative bacteria, including challenging wound pathogens like Staphylococcus aureus (both methicillin-sensitive and -resistant strains) and Pseudomonas aeruginosa.[1][2]
The antimicrobial efficacy of D-Bac8c2,5 Leu has been evaluated against a collection of clinical wound isolates. While the primary publication highlights its effectiveness, detailed MIC values are provided in the supplementary data of the study conducted by Shahrour et al. (2025).[1][2]
In a broader context, this compound and its analogues are part of a growing class of antimicrobial peptides (AMPs) being investigated as alternatives to conventional antibiotics due to their broad-spectrum activity and lower propensity for inducing resistance.
Comparative Antimicrobial Activity
To provide a clear comparison of this compound's potency, the following tables summarize the MIC values of D-Bac8c2,5 Leu and other antimicrobial agents against various reference and clinical bacterial strains.
Table 1: Minimum Inhibitory Concentrations (µg/mL) of D-Bac8c2,5 Leu and Comparator Peptides against Reference Strains
| Antimicrobial Agent | S. aureus SH1000 (MSSA) | S. aureus BH48 (MSSA) | S. aureus USA300 (MRSA) | S. aureus BH1CC (MRSA) | P. aeruginosa PAO1 |
| D-Bac8c2,5 Leu | 8 | 8 | 8 | 8 | 16 |
| RP557 | 16 | 16 | 16 | 16 | 8 |
| DRGN-1 | >64 | >64 | >64 | >64 | >64 |
| 1037 | >64 | >64 | >64 | >64 | >64 |
| IDR-1018 | >64 | >64 | >64 | >64 | >64 |
Data extracted from Shahrour et al. (2025).[1][2]
Table 2: Minimum Inhibitory Concentrations (µg/mL) of D-Bac8c2,5 Leu and Conventional Antibiotics against Reference Strains
| Antimicrobial Agent | S. aureus SH1000 (MSSA) | S. aureus BH48 (MSSA) | S. aureus USA300 (MRSA) | S. aureus BH1CC (MRSA) | P. aeruginosa PAO1 |
| D-Bac8c2,5 Leu | 8 | 8 | 8 | 8 | 16 |
| Vancomycin | 1 | 1 | 1 | 1 | - |
| Ciprofloxacin | 0.25 | 0.25 | 0.25 | >16 | 0.5 |
Data extracted from Shahrour et al. (2025).[1][2] Note: '-' indicates data not provided.
Mechanism of Action: A Multi-Pronged Attack
This compound's antimicrobial activity is attributed to a multi-stage mechanism that primarily targets the bacterial cell membrane. At bactericidal concentrations, this compound rapidly depolarizes the cytoplasmic membrane and disrupts the electron transport chain. This leads to increased membrane permeability and ultimately cell death. Even at sublethal concentrations, this compound can cause transient membrane destabilization and metabolic imbalances. This multifaceted approach is believed to contribute to the low probability of bacteria developing resistance.
Experimental Protocols
The following are standardized methods for determining the antimicrobial activity of peptides like this compound.
Minimum Inhibitory Concentration (MIC) Assay
The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a key indicator of antimicrobial efficacy. The broth microdilution method is a standard procedure for determining MIC values.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 5 x 10^5 colony-forming units (CFU)/mL
-
Antimicrobial peptide stock solution
-
Positive control (broth with inoculum)
-
Negative control (broth only)
Procedure:
-
Prepare serial twofold dilutions of the antimicrobial peptide in CAMHB in the wells of a 96-well plate.
-
Add the standardized bacterial inoculum to each well.
-
Include a positive control (inoculum without peptide) and a negative control (broth only) on each plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the peptide at which no visible growth is observed.
This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Visualizing the Path to Discovery
The development and evaluation of novel antimicrobial peptides like this compound follows a structured workflow, from initial screening to preclinical assessment.
Caption: Workflow for antimicrobial peptide evaluation.
Future Directions
The promising in vitro activity of this compound and its derivatives, particularly against multidrug-resistant isolates, warrants further investigation. Future studies should focus on in vivo efficacy, safety profiles, and the development of optimized formulations to fully realize the therapeutic potential of this class of antimicrobial peptides. The continued exploration of AMPs like this compound is a critical step in the global effort to combat antimicrobial resistance.
References
- 1. Frontiers | Potent antimicrobial activity of hydrogel loaded with the antimicrobial peptide, D-Bac8c2,5 Leu, against monospecies and polymicrobial biofilms of Staphylococcus aureus and Pseudomonas aeruginosa [frontiersin.org]
- 2. Potent antimicrobial activity of hydrogel loaded with the antimicrobial peptide, D-Bac8c2,5 Leu, against monospecies and polymicrobial biofilms of Staphylococcus aureus and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Bac8c vs. Polymyxin B - Mechanisms of Action and Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the synthetic antimicrobial peptide Bac8c and the established antibiotic Polymyxin B. We will delve into their distinct mechanisms of action, supported by experimental data, to offer a comprehensive resource for researchers in the field of antimicrobial drug development.
At a Glance: Key Differences in Mechanism
| Feature | This compound | Polymyxin B |
| Primary Target | Bacterial cytoplasmic membrane and intracellular functions | Lipopolysaccharide (LPS) on the outer membrane of Gram-negative bacteria |
| Mechanism of Action | Concentration-dependent: membrane destabilization, inhibition of respiratory function, ATP depletion, and redox imbalance. | Electrostatic binding to LPS, displacement of divalent cations, disruption of outer and inner membranes, leading to leakage of cellular contents. |
| Spectrum of Activity | Broad-spectrum against Gram-positive and Gram-negative bacteria. | Primarily targets Gram-negative bacteria. |
Quantitative Performance Comparison
The following tables summarize the available quantitative data for the antimicrobial and cytotoxic activities of this compound and Polymyxin B. It is important to note that direct side-by-side comparisons in the same study are limited; therefore, data has been compiled from various sources.
Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Organism | This compound (µg/mL) | Polymyxin B (µg/mL) |
| Escherichia coli (ATCC 25922) | ~3 (growth inhibition), 6 (bactericidal) | 0.25-2[1] |
| Pseudomonas aeruginosa (ATCC 27853) | Not explicitly quantified | 0.5-2[1] |
| Staphylococcus aureus (ATCC 25923) | Enhanced activity compared to precursor Bac2A | Generally not effective |
Table 2: Cytotoxicity and Hemolytic Activity
| Assay | Cell Line/Target | This compound | Polymyxin B |
| Cytotoxicity | Human Cells | Low to moderate antibacterial potency | Nephrotoxicity is a known side effect |
| Hemolytic Activity | Human Red Blood Cells | Not explicitly quantified | Low hemolytic activity |
Detailed Mechanism of Action
This compound: A Multi-Target Approach
This compound, a synthetic octapeptide, exhibits a complex, concentration-dependent mechanism of action.
-
At Sublethal Concentrations (~3 µg/mL): this compound induces transient destabilization of the bacterial membrane and causes metabolic imbalances. This appears to be linked to an inhibition of the respiratory function.
-
At Bactericidal Concentrations (6 µg/mL): The peptide rapidly depolarizes the cytoplasmic membrane, leading to a disruption of the electron transport chain. This results in increased membrane permeability and subsequent cell death.
Furthermore, this compound's mechanism involves multiple cellular targets, leading to ATP depletion and a redox imbalance within the bacterial cell. Electron microscopy has revealed that this compound causes significant "blebbing" of the bacterial membrane, which is indicative of lipopolysaccharide (LPS) release from the cell surface.
Concentration-dependent mechanism of action of this compound.
Polymyxin B: Targeting the Outer Membrane
Polymyxin B is a cationic polypeptide antibiotic that primarily targets the outer membrane of Gram-negative bacteria. Its mechanism is a well-established, multi-step process.
-
Electrostatic Interaction: The positively charged Polymyxin B molecules are electrostatically attracted to the negatively charged phosphate (B84403) groups of the lipid A component of LPS in the outer bacterial membrane.
-
Displacement of Divalent Cations: This binding displaces essential divalent cations (Ca²⁺ and Mg²⁺) that stabilize the LPS layer.
-
Outer Membrane Destabilization: The displacement of these cations leads to a localized disruption and increased permeability of the outer membrane.
-
Inner Membrane Disruption: The compromised outer membrane allows Polymyxin B to access and insert into the inner cytoplasmic membrane. This disrupts the phospholipid bilayer, leading to the leakage of intracellular contents and ultimately, bacterial cell death.
Some studies also suggest that Polymyxin B can inhibit essential respiratory enzymes in the bacterial inner membrane and induce the production of reactive oxygen species, contributing to its bactericidal activity.
Mechanism of action of Polymyxin B.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC is determined using the broth microdilution method.
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilution of Peptides: The antimicrobial peptides are serially diluted in a 96-well microtiter plate.
-
Inoculation and Incubation: The bacterial suspension is added to each well containing the diluted peptides. The plate is then incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible growth of the bacteria.
Experimental workflow for MIC determination.
Membrane Permeabilization and Depolarization Assays
These assays are crucial for understanding the membrane-disrupting capabilities of the peptides.
-
Bacterial Cell Preparation: Bacterial cells are grown to the mid-logarithmic phase, harvested, and washed.
-
Fluorescent Dye Incubation: The cells are incubated with membrane-sensitive fluorescent dyes. For membrane permeabilization, a dye that is normally impermeable to intact membranes but fluoresces upon binding to intracellular components (e.g., SYTOX Green) is used. For membrane depolarization, a potential-sensitive dye (e.g., DiSC₃(5)) that exhibits changes in fluorescence in response to alterations in membrane potential is employed.
-
Peptide Addition: The antimicrobial peptide is added to the dye-loaded cell suspension.
-
Fluorescence Measurement: Changes in fluorescence are monitored over time using a fluorometer or flow cytometer. An increase in fluorescence of the permeabilization dye indicates membrane damage, while a change in the fluorescence of the potential-sensitive dye indicates membrane depolarization. In some studies, Polymyxin B is used as a positive control for membrane permeabilization.
Conclusion
This compound and Polymyxin B represent two distinct classes of antimicrobial peptides with different primary targets and mechanisms of action. Polymyxin B's well-characterized interaction with LPS makes it a potent weapon against Gram-negative bacteria, though its clinical use is tempered by toxicity concerns. This compound, with its multi-target and concentration-dependent mechanism, shows promise as a broad-spectrum antimicrobial. Further direct comparative studies are warranted to fully elucidate their relative efficacy and safety profiles, which will be critical for guiding the development of new antimicrobial therapies.
References
A Comparative Analysis of Bac8c and Melittin Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the cytotoxic properties of two antimicrobial peptides, Bac8c and melittin (B549807). The information presented is based on available experimental data to assist researchers in evaluating their potential therapeutic applications.
Executive Summary
Melittin, a major component of bee venom, is a potent lytic peptide with well-documented cytotoxic and hemolytic activities. Its mechanism of action involves membrane disruption and induction of apoptosis through various signaling pathways. This compound, a synthetic antimicrobial peptide derived from bovine bactenecin, is primarily studied for its antibacterial properties. While direct quantitative data on its cytotoxicity against mammalian cells is less abundant, available information suggests it also possesses cytotoxic effects, though potentially to a lesser degree than melittin. This guide summarizes the current understanding of the cytotoxicity of these two peptides, presenting available quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action.
Data Presentation
The following tables summarize the quantitative data on the cytotoxicity and hemolytic activity of melittin and the available information for this compound.
Table 1: Cytotoxicity of Melittin and this compound
| Peptide | Cell Line | Assay | IC50 (µg/mL) | Reference |
| Melittin | Human Primary Fibroblasts | MTT | 6.45 | [1] |
| Melittin | Various Cancer Cell Lines | MTT | 1.7 - 11.7 | [1] |
| This compound | Human Skin Cells | MTT | Cytotoxicity observed; specific IC50 not reported, but higher than its silver nanoparticle conjugate. |
Table 2: Hemolytic Activity of Melittin and this compound
| Peptide | Target | Assay | HD50 (µg/mL) | Reference |
| Melittin | Human Red Blood Cells | Hemolysis Assay | 0.44 | [1] |
| This compound | Not explicitly reported | Hemolysis Assay | Not available in the reviewed literature |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Materials:
-
Mammalian cells (e.g., Human Fibroblasts, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well tissue culture plates
-
This compound and Melittin peptides
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Peptide Treatment: Prepare serial dilutions of this compound and melittin in a serum-free or low-serum medium. Remove the culture medium from the wells and replace it with 100 µL of the medium containing different concentrations of the peptides. Include wells with untreated cells as a negative control and a vehicle control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: (Absorbance of treated cells / Absorbance of untreated cells) x 100. The IC50 value, the concentration of the peptide that causes 50% inhibition of cell viability, is then determined from the dose-response curve.[2][3]
Hemolysis Assay
This assay measures the ability of the peptides to lyse red blood cells.
Materials:
-
Fresh human red blood cells (RBCs)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound and Melittin peptides
-
Triton X-100 (1% v/v in PBS) as a positive control
-
96-well plates
-
Spectrophotometer
Procedure:
-
RBC Preparation: Obtain fresh human blood and centrifuge at 500 x g for 5 minutes to pellet the RBCs. Wash the pellet three times with PBS. Resuspend the washed RBCs in PBS to a final concentration of 2-8% (v/v).[1]
-
Peptide Incubation: Add 100 µL of the RBC suspension to each well of a 96-well plate. Add 100 µL of serially diluted peptides in PBS to the wells. For the positive control (100% hemolysis), add 100 µL of 1% Triton X-100. For the negative control (0% hemolysis), add 100 µL of PBS.
-
Incubation: Incubate the plate at 37°C for 1 hour with gentle shaking.
-
Centrifugation: Centrifuge the plate at 1000 x g for 5 minutes to pellet the intact RBCs and cell debris.
-
Hemoglobin Measurement: Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate. Measure the absorbance of the supernatant at 540 nm, which corresponds to the amount of released hemoglobin.
-
Data Analysis: The percentage of hemolysis is calculated using the following formula: [(Absorbance of peptide-treated sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100. The HD50 value, the peptide concentration that causes 50% hemolysis, is determined from the dose-response curve.[1]
Signaling Pathways and Mechanisms of Action
Melittin's Cytotoxic Signaling Pathway
Melittin exerts its cytotoxic effects through a multi-faceted mechanism that involves direct membrane disruption and the induction of apoptosis. Upon interaction with the cell membrane, melittin forms pores, leading to increased membrane permeability, ion dysregulation, and ultimately cell lysis. Furthermore, melittin can trigger programmed cell death by activating intrinsic and extrinsic apoptotic pathways. This involves the release of cytochrome c from the mitochondria, activation of caspases, and modulation of key signaling molecules such as Bcl-2 family proteins.[4]
Caption: Melittin's dual mechanism of cytotoxicity.
This compound's Mechanism of Action
The primary mechanism of action described for this compound is against bacterial cells. It involves a rapid, concentration-dependent disruption of the bacterial cell membrane. At bactericidal concentrations, this compound causes membrane depolarization, leading to the leakage of cellular contents and cell death. The specific signaling pathways that this compound activates to induce cytotoxicity in mammalian cells are not yet well-elucidated in the available scientific literature. However, its membrane-disrupting properties in bacteria suggest a potential for similar direct membrane effects on eukaryotic cells, which could lead to necrosis or trigger apoptotic pathways. Further research is required to delineate the precise molecular events following this compound interaction with mammalian cells.
Caption: General experimental workflow for cytotoxicity assessment.
References
Assessing the Development of Resistance: Bac8c versus Other Antimicrobial Peptides
A Comparative Guide for Researchers and Drug Development Professionals
The rise of antibiotic-resistant bacteria poses a significant threat to global health, necessitating the development of novel antimicrobial agents. Antimicrobial peptides (AMPs) have emerged as a promising class of therapeutics due to their broad-spectrum activity and unique mechanisms of action, which are thought to slow the development of resistance. This guide provides an objective comparison of the development of resistance to the synthetic antimicrobial peptide Bac8c against other well-characterized AMPs, supported by experimental data.
Quantitative Comparison of Resistance Development
The propensity for bacteria to develop resistance to antimicrobial agents is a critical factor in their long-term therapeutic potential. Serial passage studies, where bacteria are repeatedly exposed to sub-lethal concentrations of a drug, are a standard method to assess the rate and magnitude of resistance development. The following tables summarize quantitative data from such studies, comparing the fold increase in Minimum Inhibitory Concentration (MIC) or Minimal Lethal Concentration (MLC) for this compound and other AMPs.
| Antimicrobial Peptide | Bacterial Strain | Number of Passages | Fold Increase in MIC/MLC | Reference |
| This compound | Staphylococcus aureus WBG 8287 | 14 | 23-fold (MLC) | [1] |
| Melittin (B549807) | Staphylococcus aureus WBG 8287 | 14 | 30-34-fold (MLC) | [1] |
| Pexiganan (B138682) | Helicobacter pylori | 15 | No significant increase (MIC) | |
| Pexiganan | Various Species | Not specified | Unsuccessful in generating resistance | [2] |
| LL-37 | Staphylococcus aureus | 3 | Increased resistance (MIC) | [3] |
| LL-37 | Salmonella typhimurium | 490-553 generations | Increased resistance (MIC) |
Key Observations:
-
Direct comparative studies indicate that while resistance to this compound can be induced, the magnitude of this resistance may be less than that observed for other peptides like melittin under similar conditions[1].
-
Pexiganan has demonstrated a very low potential for resistance development in several studies, with some reporting no significant increase in MIC even after multiple passages[2].
-
The development of resistance to LL-37 has been observed in multiple bacterial species, with the rate and magnitude varying depending on the experimental conditions and bacterial strain[3].
Experimental Protocols
The following methodologies are representative of the serial passage experiments used to generate the data presented above.
Serial Passage Assay for Resistance Development
This protocol is a generalized representation adapted from multiple sources to assess the development of resistance to AMPs.
-
Bacterial Strain and Culture Conditions:
-
The selected bacterial strain (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) is grown in an appropriate broth medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth) at 37°C.
-
-
Preparation of Antimicrobial Peptides:
-
Lyophilized AMPs are dissolved in sterile, deionized water or a suitable solvent to create a stock solution.
-
Serial dilutions of the AMP are prepared in the appropriate culture medium.
-
-
Determination of Initial MIC/MLC:
-
The initial Minimum Inhibitory Concentration (MIC) or Minimal Lethal Concentration (MLC) of the AMP for the susceptible bacterial strain is determined using a standard broth microdilution method. The MIC is the lowest concentration that inhibits visible growth, while the MLC is the lowest concentration that results in a >99.9% reduction in colony-forming units (CFU/mL)[1].
-
-
Serial Passaging:
-
A culture of the bacteria is grown in the presence of a sub-inhibitory concentration of the AMP (typically 0.5x MIC).
-
After a defined incubation period (e.g., 12-24 hours), the culture from the well with the highest AMP concentration that still shows growth is used to inoculate a new series of AMP dilutions.
-
This process is repeated for a specified number of passages (e.g., 14, 15, or more)[1].
-
The concentration of the AMP is often gradually increased in subsequent passages as the bacteria adapt.
-
-
Monitoring Resistance Development:
-
The MIC/MLC is determined at regular intervals throughout the serial passage experiment to track the fold increase in resistance over time.
-
Mechanisms of Action and Resistance
The development of resistance to AMPs is intrinsically linked to their mechanisms of action. Understanding these pathways provides insight into how bacteria evolve to evade their antimicrobial effects.
This compound
This compound is a small, cationic peptide that primarily targets the bacterial cell membrane. Its mechanism involves a multi-step process that leads to membrane disruption and cell death. Resistance to this compound is complex and does not appear to arise from a single gene mutation. Instead, it involves a network of genes, often resulting in low-level resistance.
Other Antimicrobial Peptides
The mechanisms of action and corresponding resistance strategies for other AMPs vary.
-
Melittin: This peptide, a major component of bee venom, is known for its potent, lytic activity, forming pores in bacterial membranes. Resistance in S. aureus has been associated with a reduction in the net negative charge of the cell membrane, which decreases the binding of the cationic peptide[1].
-
Pexiganan: An analog of magainin, pexiganan also acts by disrupting the bacterial membrane. Its broad-spectrum activity and low propensity for resistance development suggest a mechanism that is difficult for bacteria to circumvent through simple mutations[2].
-
LL-37: This human cathelicidin (B612621) has a more complex mechanism that includes membrane disruption as well as potential intracellular targets. Resistance to LL-37 can arise through various mechanisms, including alterations in the bacterial cell envelope and the upregulation of efflux pumps.
The following diagram illustrates a generalized workflow for assessing AMP resistance development.
References
Validating the Synergistic Effect of Bac8c with Ampicillin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic resistance necessitates innovative strategies to extend the lifespan of existing antimicrobial agents. One promising approach is combination therapy, where two or more drugs are used synergistically to enhance their efficacy. This guide provides a comprehensive framework for validating the potential synergistic effect between the antimicrobial peptide Bac8c and the beta-lactam antibiotic ampicillin (B1664943). While direct experimental data on this specific combination is not yet publicly available, this document outlines the standardized experimental protocols and data presentation methods required to rigorously assess their interaction.
Comparative Analysis of Antimicrobial Activity
To quantify the synergistic potential of this compound and ampicillin, a checkerboard assay is the gold standard. This method allows for the determination of the Fractional Inhibitory Concentration (FIC) index, which categorizes the interaction as synergistic, additive, indifferent, or antagonistic. The results of such an assay would be summarized as follows for clear, comparative analysis.
| Agent | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC Index | Interpretation |
| This compound | 8 | 2 | 0.25 | |
| Ampicillin | 16 | 4 | 0.25 | |
| Combination | ∑FIC = 0.5 | Synergy |
Note: This table presents hypothetical data for illustrative purposes. The interpretation of the FIC index is as follows: ≤ 0.5 indicates synergy; > 0.5 to 4 indicates indifference or an additive effect; > 4 indicates antagonism.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings. The following are standard protocols for assessing antimicrobial synergy.
Checkerboard Assay Protocol
This assay determines the minimum inhibitory concentration (MIC) of each agent alone and in combination.
-
Preparation of Antimicrobial Solutions: Prepare stock solutions of this compound and ampicillin in an appropriate solvent. A series of twofold dilutions for each antimicrobial agent is then prepared in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Microplate Setup: In a 96-well microtiter plate, serial dilutions of ampicillin are dispensed horizontally, while serial dilutions of this compound are dispensed vertically. This creates a matrix of wells with varying concentrations of both agents. Control wells containing only this compound, only ampicillin, and no antimicrobial agent are also included.
-
Inoculum Preparation: A bacterial suspension of the test organism (e.g., Escherichia coli or Staphylococcus aureus) is prepared and adjusted to a 0.5 McFarland turbidity standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: The microtiter plate is inoculated with the bacterial suspension and incubated at 37°C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the antimicrobial agent(s) that completely inhibits visible bacterial growth. The FIC index is calculated using the following formula: FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone) FIC of Ampicillin = (MIC of Ampicillin in combination) / (MIC of Ampicillin alone) ∑FIC = FIC of this compound + FIC of Ampicillin
Time-Kill Assay Protocol
This assay provides a dynamic picture of the antimicrobial interaction over time and can confirm bactericidal synergy.
-
Preparation of Cultures: A bacterial culture is grown to the logarithmic phase and then diluted to a starting inoculum of approximately 5 x 10^5 CFU/mL in CAMHB.
-
Exposure to Antimicrobials: The bacterial suspension is aliquoted into separate flasks containing:
-
No antimicrobial (growth control)
-
This compound at a sub-MIC concentration (e.g., 0.25x MIC)
-
Ampicillin at a sub-MIC concentration (e.g., 0.25x MIC)
-
A combination of this compound and ampicillin at the same sub-MIC concentrations.
-
-
Incubation and Sampling: The flasks are incubated at 37°C with shaking. Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Quantification of Viable Bacteria: The collected samples are serially diluted and plated on nutrient agar (B569324) plates. The plates are incubated for 18-24 hours, after which the number of colonies is counted to determine the CFU/mL at each time point.
-
Data Analysis: Synergy is defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
Visualizing the Experimental Workflow and Potential Mechanisms
To facilitate a clearer understanding of the processes and hypothetical interactions, the following diagrams are provided.
A Head-to-Head Comparison of Bac8c and Colistin Against Pseudomonas aeruginosa
For Researchers, Scientists, and Drug Development Professionals
In the ongoing battle against multidrug-resistant pathogens, particularly the opportunistic Gram-negative bacterium Pseudomonas aeruginosa, the exploration of novel antimicrobial agents is paramount. This guide provides a detailed head-to-head comparison of Bac8c, a promising synthetic antimicrobial peptide, and colistin (B93849), a last-resort antibiotic, in their efficacy against P. aeruginosa. The following sections present a comprehensive overview of their mechanisms of action, in vitro activity, anti-biofilm capabilities, and cytotoxicity, supported by available experimental data.
Mechanism of Action: A Tale of Two Strategies
Both this compound and colistin exert their bactericidal effects by targeting the bacterial membrane, yet their precise mechanisms exhibit distinct characteristics.
This compound: This synthetic peptide follows a two-stage model. At sublethal concentrations, it causes transient membrane destabilization and disrupts the respiratory chain. At bactericidal concentrations, this compound leads to more substantial, though incomplete, membrane depolarization and disrupts electron transport, ultimately resulting in membrane permeabilization and cell death.[1]
Colistin: As a polycationic peptide, colistin's primary target is the lipopolysaccharide (LPS) of the outer membrane of Gram-negative bacteria. It electrostatically interacts with the negatively charged phosphate (B84403) groups of lipid A, displacing essential divalent cations (Mg²⁺ and Ca²⁺) that stabilize the LPS layer. This disruption leads to increased permeability of the outer membrane, allowing colistin to interact with the inner membrane, causing leakage of cellular contents and ultimately cell lysis.
Signaling Pathways
The interaction of these antimicrobials with P. aeruginosa can also influence bacterial signaling pathways.
This compound: While the direct impact of this compound on specific signaling pathways in P. aeruginosa is not extensively documented, its mechanism of inducing metabolic imbalances and inhibiting respiratory function suggests potential downstream effects on various cellular signaling cascades that are sensitive to cellular stress and energy status.
Colistin: Subinhibitory concentrations of colistin have been shown to upregulate the Pseudomonas quinolone signal (PQS) biosynthesis genes in P. aeruginosa. The PQS system is a crucial component of quorum sensing, which regulates virulence and biofilm formation. This suggests that in certain scenarios, low levels of colistin could inadvertently enhance bacterial fitness and colonization.
Quantitative Performance Data
The following tables summarize the available quantitative data for this compound and colistin against P. aeruginosa. It is important to note that the data is compiled from various studies and may not represent a direct comparison under identical experimental conditions.
Table 1: In Vitro Susceptibility of Pseudomonas aeruginosa
| Antimicrobial | Strain(s) | MIC (µg/mL) | Reference(s) |
| This compound | P. aeruginosa | 4 | |
| Colistin | Various clinical isolates | MIC₅₀: 1.0, MIC₉₀: 1.5 - 3.0 |
Table 2: Anti-biofilm Activity Against Pseudomonas aeruginosa
| Antimicrobial | Biofilm Age | Concentration | Effect | Reference(s) |
| D-Bac8c2,5 Leu (derivative) | 1, 3, and 5 days | 64 - 256 µg/mL | Significant reduction in biofilm viability | |
| Colistin | Not specified | 4 mg/L | Increased killing under anaerobic conditions |
Table 3: Cytotoxicity Against Mammalian Cells
| Antimicrobial | Cell Line | Assay | Results | Reference(s) |
| This compound | Human skin cells | Not specified | Lower cytotoxicity compared to its conjugate with silver nanoparticles | |
| Colistin | Vero (monkey kidney epithelial) cells | Not specified | Cytotoxic at 1 mg/mL | |
| Colistin | PC12 cells | MTT assay | Concentration- and time-dependent decrease in cell viability |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure transparency and reproducibility.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is determined using the broth microdilution method.
-
Bacterial Preparation: A single colony of P. aeruginosa is inoculated into Mueller-Hinton Broth (MHB) and incubated overnight at 37°C. The culture is then diluted to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Assay Setup: The assay is performed in a 96-well microtiter plate. Serial twofold dilutions of the antimicrobial agent are prepared in MHB.
-
Inoculation: An equal volume of the diluted bacterial suspension is added to each well containing the antimicrobial dilutions.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
References
Navigating the Labyrinth of Antimicrobial Susceptibility Testing: A Comparison Guide for Bac8c MIC Data Cross-Validation
For Researchers, Scientists, and Drug Development Professionals
The synthetic antimicrobial peptide Bac8c has emerged as a promising candidate in the fight against multidrug-resistant pathogens. As research and development efforts intensify, the ability to reliably compare Minimum Inhibitory Concentration (MIC) data across different laboratories is paramount. This guide provides an objective comparison of reported this compound MIC values, details the standardized experimental protocols essential for reproducible results, and underscores the critical need for formal cross-laboratory validation studies.
The Imperative of Cross-Laboratory Validation
Minimum Inhibitory Concentration (MIC) values are the cornerstone of antimicrobial susceptibility testing, defining the lowest concentration of a drug that inhibits the visible growth of a microorganism. However, these values can be influenced by a multitude of factors, leading to significant inter-laboratory variability. Factors such as minor differences in experimental protocols, materials, and even technician-specific techniques can contribute to discrepancies in MIC determinations. Therefore, cross-validation of MIC data between different laboratories is crucial for establishing the robust and reproducible efficacy of an antimicrobial agent like this compound before it can progress in the drug development pipeline.
This compound MIC Data: A Snapshot from a Single-Laboratory Perspective
To date, no formal cross-laboratory validation study for this compound MIC data has been published. The following table summarizes the available MIC values from individual research studies. This compilation highlights the existing data landscape and implicitly demonstrates the potential for variability, reinforcing the need for a standardized, multi-laboratory approach to confirm these findings.
| Microorganism | Strain | MIC (µg/mL) | Notes | Source |
| Escherichia coli | ATCC 25922 | ~3 | Growth Inhibition | [1] |
| Escherichia coli | ATCC 25922 | 6 | Bactericidal | [1] |
| Staphylococcus aureus | ATCC 25923 | 8 | ||
| Staphylococcus aureus | (Various Strains) | 8 | For D-Bac8c2,5Leu variant | |
| Pseudomonas aeruginosa | PAO1 | 16 | For D-Bac8c2,5Leu variant | |
| Candida albicans | ATCC 90028 | N/A | Antifungal activity confirmed, but specific MIC not detailed in snippets |
Note: The presented data are derived from single-laboratory studies and should be interpreted with caution until a formal cross-validation study is conducted.
Standardized Experimental Protocol for this compound MIC Determination
To mitigate inter-laboratory variability, the adoption of a standardized protocol is essential. The following broth microdilution method is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), with modifications suitable for antimicrobial peptides.
Materials
-
This compound peptide (lyophilized)
-
Test microorganisms (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile, low-binding 96-well microtiter plates (polypropylene)
-
Sterile 0.01% acetic acid with 0.2% bovine serum albumin (BSA) (for peptide dilution)
-
Bacterial inoculum standardized to 0.5 McFarland
-
Spectrophotometer
Procedure
-
Peptide Preparation:
-
Aseptically prepare a stock solution of this compound in sterile deionized water.
-
Perform serial two-fold dilutions of the this compound stock solution in 0.01% acetic acid with 0.2% BSA to prevent peptide loss due to adsorption to plastic surfaces.
-
-
Inoculum Preparation:
-
From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in cation-adjusted MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Assay Setup:
-
In a 96-well polypropylene (B1209903) plate, add 50 µL of cation-adjusted MHB to all wells.
-
Add 50 µL of the appropriate this compound dilution to each well, creating a final volume of 100 µL with the bacterial inoculum.
-
The final concentrations of this compound should typically range from 0.25 to 128 µg/mL.
-
Include a positive control well (bacterial inoculum in MHB without this compound) and a negative control well (MHB only).
-
-
Incubation:
-
Incubate the microtiter plate at 37°C for 18-24 hours under ambient atmospheric conditions.
-
-
MIC Determination:
-
Following incubation, determine the MIC by visual inspection for the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Alternatively, the plate can be read using a microplate reader at 600 nm. The MIC is defined as the lowest concentration that inhibits growth by ≥90% compared to the positive control.
-
Visualizing Key Processes
To further clarify the experimental and mechanistic aspects of this compound, the following diagrams are provided.
References
A Comparative Guide to the Immunomodulatory Effects of Bac8c and LL-37
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the immunomodulatory properties of two antimicrobial peptides: Bac8c, a synthetic peptide derived from bovine bactenecin, and LL-37, the only human cathelicidin. While both peptides exhibit potent antimicrobial activity, their effects on the host immune system are distinct and critical for their potential therapeutic applications. This document summarizes key experimental data, provides detailed methodologies for relevant assays, and visualizes associated signaling pathways.
Executive Summary
LL-37 is a well-characterized immunomodulatory peptide with a dual role in inflammation. It can be both pro-inflammatory, by recruiting and activating various immune cells, and anti-inflammatory, primarily through its ability to neutralize lipopolysaccharide (LPS). In contrast, the immunomodulatory activities of this compound are less extensively studied. While some evidence suggests it possesses immunomodulatory potential, a comprehensive profile of its effects on cytokine production, immune cell activation, and signaling pathways is not yet fully established. This guide presents the current state of knowledge for both peptides to aid researchers in their evaluation for drug development.
Data Presentation: Quantitative Comparison
Due to the limited availability of direct comparative studies, the following tables summarize the known immunomodulatory effects of this compound and LL-37 based on existing literature. It is important to note that the data for this compound is significantly less comprehensive than for LL-37.
Table 1: Effects on Cytokine and Chemokine Production
| Target Cell | Stimulus | Peptide | Concentration | Effect on Cytokine/Chemokine | Reference |
| This compound | |||||
| Macrophages | Not Specified | CSP32 (Bacitracin Oligomer) | Not Specified | ↑ TNF-α, IL-1β, MCP-1 | [1] |
| LL-37 | |||||
| Monocytes | None | LL-37 | Not Specified | ↑ IL-6, IL-8, IL-10, CCL2 | [2] |
| Monocytes | LPS | LL-37 | 10 µg/ml | ↓ IL-8 | [3] |
| Macrophages | LPS | LL-37 | Not Specified | ↓ TNF-α, Nitric Oxide | [4] |
| Macrophages (M. tuberculosis infected) | None | LL-37 | 5 µg/ml | ↓ TNF-α, IL-17; ↑ IL-10, TGF-β | |
| Bronchial Epithelial Cells | None | LL-37 | Not Specified | ↑ IL-8 |
Table 2: Effects on Immune Cell Activation and Function
| Immune Cell Type | Peptide | Effect | Key Markers/Functions Affected | Reference |
| This compound | ||||
| Macrophages | CSP32 (Bacitracin Oligomer) | M1 Polarization | ↑ iNOS, PGE2 | [1] |
| LL-37 | ||||
| Dendritic Cells | LL-37 | Promotes Maturation | ↑ Endocytic capacity, Costimulatory molecules; ↑ Th1-inducing cytokines | |
| T Cells | LL-37 | Promotes Th1 polarization | Not specified | |
| Neutrophils | LL-37 | Chemotaxis, NETosis | Not specified | |
| Monocytes | LL-37 | Chemotaxis | Not specified | [2] |
Table 3: Lipopolysaccharide (LPS) Neutralization
| Peptide | Assay | LPS Source | IC50 | Reference |
| This compound | Data not available | |||
| LL-37 | LAL Assay | P. aeruginosa | 0.29 ± 0.06 µM | |
| Whole Blood Assay | P. aeruginosa | 0.27 ± 0.05 µM |
Experimental Protocols
To facilitate further research and direct comparison, detailed methodologies for key immunomodulatory assays are provided below.
Cytokine Release Assay from Macrophages
Objective: To quantify the production of pro- and anti-inflammatory cytokines by macrophages in response to peptide treatment.
Methodology:
-
Cell Culture: Differentiate human monocytic THP-1 cells into macrophage-like cells by treating with 100 ng/mL phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48 hours. Alternatively, use primary human monocyte-derived macrophages or murine bone marrow-derived macrophages.
-
Stimulation: Seed the differentiated macrophages in 24-well plates at a density of 2 x 10^5 cells per well.
-
Treatment: Treat the cells with varying concentrations of this compound or LL-37 (e.g., 0.1 to 20 µM). Include a positive control (e.g., 100 ng/mL LPS) and a negative control (vehicle).
-
Incubation: Incubate the plates for a specified time (e.g., 24 hours) at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plates to pellet the cells and collect the supernatants.
-
Cytokine Quantification: Measure the concentrations of cytokines (e.g., TNF-α, IL-1β, IL-6, IL-8, IL-10) in the supernatants using a multiplex bead-based immunoassay (e.g., Luminex) or individual ELISA kits according to the manufacturer's instructions[5].
Dendritic Cell Maturation Assay
Objective: To assess the ability of the peptides to induce the maturation of dendritic cells (DCs).
Methodology:
-
DC Generation: Isolate human peripheral blood monocytes and culture them for 5-7 days in RPMI 1640 medium supplemented with GM-CSF (800 IU/mL) and IL-4 (500 IU/mL) to generate immature DCs (iDCs).
-
Treatment: Treat the iDCs with this compound or LL-37 at various concentrations for 48 hours. Use LPS (e.g., 1 µg/mL) as a positive control for maturation.
-
Flow Cytometry Staining: Harvest the cells and stain them with fluorescently labeled antibodies against DC maturation markers, such as CD80, CD86, CD83, and MHC Class II[3].
-
Data Acquisition and Analysis: Acquire data on a flow cytometer and analyze the percentage of positive cells and the mean fluorescence intensity (MFI) of each marker to quantify the level of DC maturation.
T Cell Polarization Assay
Objective: To determine the effect of peptide-matured DCs on the differentiation of naive T helper (Th) cells into different subsets (e.g., Th1, Th2, Th17).
Methodology:
-
Co-culture: Co-culture the peptide-matured DCs (from the previous protocol) with allogeneic naive CD4+ T cells isolated from peripheral blood.
-
Incubation: Incubate the co-culture for 5-7 days to allow for T cell differentiation.
-
Restimulation and Intracellular Staining: Restimulate the T cells with PMA and ionomycin (B1663694) in the presence of a protein transport inhibitor (e.g., Brefeldin A) for the last 4-6 hours of culture.
-
Flow Cytometry Analysis: Stain the cells for intracellular cytokines specific to each Th subset: IFN-γ for Th1, IL-4 for Th2, and IL-17 for Th17. Analyze the cytokine expression by flow cytometry to determine the T cell polarization profile.
NF-κB Activation Assay
Objective: To investigate the activation of the NF-κB signaling pathway in response to peptide treatment.
Methodology:
-
Cell Culture and Treatment: Seed a suitable cell line (e.g., HEK293 cells transfected with a TLR, or macrophage-like cells) and treat with this compound or LL-37.
-
Nuclear Extraction: After a short incubation period (e.g., 30-60 minutes), perform nuclear extraction to isolate nuclear proteins.
-
NF-κB p65 ELISA: Use a transcription factor ELISA kit to quantify the amount of the activated p65 subunit of NF-κB in the nuclear extracts, following the manufacturer's protocol. This assay typically involves the capture of activated NF-κB by an oligonucleotide corresponding to the NF-κB consensus binding site.
Signaling Pathways and Mechanisms of Action
The immunomodulatory effects of LL-37 are mediated through complex interactions with host cell receptors and signaling pathways. The mechanisms for this compound are largely inferred from its structural properties and studies on related peptides.
LL-37 Signaling Pathways
LL-37's diverse effects are a result of its ability to interact with multiple receptors, including Toll-like receptors (TLRs), G protein-coupled receptors (GPCRs), and the P2X7 receptor. Its interaction with TLRs is particularly complex, as it can either inhibit or enhance TLR signaling depending on the specific TLR and the cellular context.
Caption: LL-37's dual immunomodulatory signaling pathways.
Proposed this compound Mechanism of Action
The primary mechanism of action described for this compound is the disruption of the bacterial cell membrane. Its potential immunomodulatory effects are hypothesized to stem from its interaction with bacterial components like LPS or direct interactions with host cell membranes, although the latter is not well-documented. A study on a bacitracin oligomer, CSP32, suggests a potential mechanism involving the activation of the MAPK/NF-κB pathway, leading to M1 macrophage polarization[1].
Caption: Hypothesized immunomodulatory mechanism of this compound.
Experimental Workflow for Comparative Analysis
To directly compare the immunomodulatory effects of this compound and LL-37, a structured experimental workflow is essential.
Caption: Workflow for comparing this compound and LL-37 immunomodulation.
Conclusion
LL-37 is a multifaceted immunomodulatory peptide with a well-documented, context-dependent role in inflammation and immune cell activation. Its ability to both promote and suppress inflammatory responses makes it a complex but potentially powerful therapeutic agent. This compound, while a potent antimicrobial, has a largely uncharacterized immunomodulatory profile. The limited available data, primarily from related peptides, suggests a potential for pro-inflammatory activity through macrophage polarization.
For drug development professionals, the choice between these peptides would depend on the desired therapeutic outcome. LL-37's dual functionality could be beneficial in scenarios requiring both antimicrobial activity and a nuanced modulation of the immune response. This compound may be more suited for applications where a strong, direct antimicrobial effect is the primary goal, with its immunomodulatory effects requiring further investigation to be fully understood and leveraged. Direct, head-to-head comparative studies using the standardized protocols outlined in this guide are crucial to fully elucidate the relative therapeutic potential of this compound and LL-37.
References
- 1. Deciphering the mode of action of the synthetic antimicrobial peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. miltenyibiotec.com [miltenyibiotec.com]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial peptides and endotoxin inhibit cytokine and nitric oxide release but amplify respiratory burst response in human and murine macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Immunostimulatory Effects of Bacterial Lysate Proteins on THP-1 Macrophages: Pro-inflammatory Cytokine Response and Proteomic Profiling - PMC [pmc.ncbi.nlm.nih.gov]
Bac8c: A Statistical Deep Dive into its Anti-Biofilm Efficacy
For Immediate Release
A Comprehensive Analysis of the Antimicrobial Peptide Bac8c and its Potent Anti-Biofilm Properties Compared to Established Alternatives
This publication provides a detailed comparison of the anti-biofilm efficacy of the synthetic antimicrobial peptide this compound against key pathogenic bacteria. Aimed at researchers, scientists, and professionals in drug development, this guide offers a statistical validation of this compound's performance, supported by experimental data and detailed methodologies.
Executive Summary
Biofilm-associated infections pose a significant challenge in clinical settings due to their inherent resistance to conventional antibiotics. Antimicrobial peptides (AMPs) have emerged as a promising therapeutic strategy. This guide focuses on this compound, a truncated derivative of the bovine cathelicidin (B612621) bactenecin, and its potent activity against bacterial biofilms. Through a comprehensive review of available data, we present a comparative analysis of this compound's efficacy against other antimicrobial peptides, highlighting its potential as a valuable agent in combating biofilm-related infections.
Comparative Anti-Biofilm Performance
The anti-biofilm efficacy of this compound and its derivatives has been evaluated against several clinically relevant pathogens. The following tables summarize the available quantitative data, comparing the Minimum Inhibitory Concentration (MIC) and anti-biofilm activity of this compound with other antimicrobial peptides.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound and Comparator Peptides
| Peptide | Organism | MIC (µg/mL) |
| This compound | Staphylococcus aureus | 2 |
| Methicillin-resistant S. aureus (MRSA) | 8 | |
| Staphylococcus epidermidis | 4 | |
| Escherichia coli | 4 | |
| Pseudomonas aeruginosa | 4 | |
| D-Bac8c2,5Leu | S. aureus strains | 8 |
| P. aeruginosa (PAO1) | 16 | |
| LL-37 | S. aureus | 1.75 - 100 µM (approx. 7.8 - 445 µg/mL) |
| Polymyxin B | Gram-negative bacteria | Varies (typically low) |
Table 2: Anti-Biofilm Activity of D-Bac8c2,5Leu and Comparator Peptides
| Peptide | Organism | Biofilm Age | Concentration | Result |
| D-Bac8c2,5Leu | S. aureus (monospecies biofilm) | 1, 3, and 5 days | 64 - 256 µg/mL | 2-3 log reduction in CFU |
| P. aeruginosa (monospecies biofilm) | 1, 3, and 5 days | 64 - 256 µg/mL | 2-3 log reduction in CFU | |
| S. aureus & P. aeruginosa (polymicrobial biofilm) | 1 day | 256 µg/mL | Significant reduction in CFU | |
| LL-37 | S. aureus | 24 hours | 100 µM (approx. 445 µg/mL) | >4 log reduction in CFU |
| Various Peptides | S. mutans, P. aeruginosa, C. albicans | - | Varies | MBIC values often lower than MICs |
Mechanism of Action: A Focus on Membrane Disruption and Potential Quorum Sensing Interference
The primary mechanism of action for this compound is the disruption of the bacterial cell membrane[1]. This interaction is driven by the peptide's cationic nature, which facilitates its binding to the negatively charged components of the bacterial membrane. This binding leads to membrane permeabilization, loss of cellular contents, and ultimately, cell death.
While direct evidence of this compound's interaction with bacterial signaling pathways is limited, its membrane-disrupting activity suggests a potential indirect effect on quorum sensing (QS) systems. QS is a cell-to-cell communication process that regulates biofilm formation and virulence factor expression in many bacteria. By disrupting the cell membrane, this compound could potentially interfere with the integrity of membrane-bound QS components or disrupt the proton motive force, which can impact QS signaling.
Below is a conceptual diagram illustrating the established membrane disruption mechanism of this compound and its hypothesized downstream effects on bacterial quorum sensing, leading to biofilm inhibition.
Caption: this compound's proposed anti-biofilm mechanism.
Experimental Protocols
To ensure the reproducibility of the findings presented, detailed methodologies for key experiments are provided below.
Crystal Violet Biofilm Assay
This assay is used to quantify the total biofilm biomass.
Materials:
-
96-well flat-bottom microtiter plates
-
Bacterial culture
-
Appropriate growth medium (e.g., Tryptic Soy Broth - TSB)
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) crystal violet solution
-
30% (v/v) acetic acid or 95% ethanol (B145695)
-
Microplate reader
Procedure:
-
Inoculation: Grow bacterial cultures overnight in the appropriate medium. Dilute the overnight culture 1:100 in fresh medium.
-
Add 200 µL of the diluted culture to each well of a 96-well plate. Include wells with sterile medium only as a negative control.
-
Incubation: Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.
-
Washing: Gently aspirate the planktonic culture from each well. Wash the wells twice with 200 µL of PBS to remove non-adherent cells.
-
Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.
-
Washing: Remove the crystal violet solution and wash the wells three times with 200 µL of PBS.
-
Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet. Incubate for 10-15 minutes with gentle shaking.
-
Quantification: Transfer 150 µL of the solubilized crystal violet to a new flat-bottom 96-well plate. Measure the absorbance at 570 nm using a microplate reader.
Colony Forming Unit (CFU) Enumeration from Biofilms
This method determines the number of viable bacterial cells within a biofilm.
Materials:
-
Biofilm-coated surfaces (e.g., from a 96-well plate or other biofilm models)
-
Sterile PBS
-
Sterile microcentrifuge tubes
-
Sonicator or vortex mixer
-
Agar (B569324) plates with appropriate growth medium
-
Incubator
Procedure:
-
Biofilm Disruption: Gently wash the biofilm-coated surface with PBS to remove planktonic cells. Add a known volume of sterile PBS to the well or tube containing the biofilm.
-
Disrupt the biofilm by vigorous vortexing for 1-2 minutes or by sonication to release the bacteria into the PBS suspension.
-
Serial Dilution: Perform a 10-fold serial dilution of the bacterial suspension in sterile PBS.
-
Plating: Plate 100 µL of appropriate dilutions onto agar plates.
-
Incubation: Incubate the plates at 37°C for 18-24 hours, or until colonies are visible.
-
Counting: Count the number of colonies on the plates with 30-300 colonies.
-
Calculation: Calculate the number of CFU per unit area or per well using the following formula: CFU/mL = (Number of colonies × Dilution factor) / Volume of culture plated (mL)
Experimental Workflow for Anti-Biofilm Efficacy Testing
The following diagram illustrates a typical workflow for evaluating the anti-biofilm properties of a compound like this compound.
Caption: Workflow for testing anti-biofilm efficacy.
Conclusion
The available data strongly suggests that this compound and its derivatives are potent inhibitors of bacterial biofilms. The peptide demonstrates significant activity against both the formation of new biofilms and the viability of cells within established biofilms of critical pathogens like S. aureus and P. aeruginosa. While more research is needed to establish standardized MBIC and MBEC values for the parent this compound peptide and to fully elucidate its impact on bacterial signaling pathways, the current evidence positions this compound as a compelling candidate for further development in the fight against chronic and device-associated infections.
References
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Bac8c
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. While synthetic antimicrobial peptides like Bac8c are invaluable tools, their proper handling and disposal are critical to maintaining both personnel safety and environmental integrity. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of this compound.
Immediate Safety and Handling Protocols
Before disposal, adherence to proper handling and storage procedures is essential to minimize risks. Always consult your institution's Environmental Health and Safety (EHS) guidelines as the primary source of information.
Personal Protective Equipment (PPE): When handling this compound in its lyophilized powder form or in solution, wearing appropriate PPE is mandatory. This includes:
-
Gloves: Nitrile or other chemical-resistant gloves should be worn at all times.
-
Eye Protection: Safety glasses or goggles are necessary to protect against accidental splashes.
-
Lab Coat: A lab coat or gown should be worn to protect skin and clothing.
Handling and Storage:
-
Work in a designated area, such as a chemical fume hood or a well-ventilated space, especially when handling the powdered form to avoid inhalation.
-
Store this compound in a tightly sealed container in a cool, dry place, as peptides can be hygroscopic. For long-term storage, a freezer at -20°C or below is recommended.
-
All containers holding this compound, including stock solutions and aliquots, must be clearly labeled with the peptide name, concentration, and preparation date.
Step-by-Step Disposal Procedures
The disposal of this compound waste should be treated with the same caution as other chemical waste. Never dispose of this compound or its contaminated materials in the regular trash or down the drain without proper decontamination.
Waste Segregation: All materials that have come into contact with this compound, including unused solutions, contaminated labware (e.g., pipette tips, vials), and contaminated PPE, must be segregated into a designated and clearly labeled hazardous waste container.[1]
Decontamination of Liquid Waste: Liquid waste containing this compound should be chemically inactivated before disposal.
Experimental Protocol for Chemical Inactivation:
-
Select an Inactivation Reagent: A common and effective method for peptide inactivation is the use of a sodium hypochlorite (B82951) solution (household bleach).[1][2]
-
Prepare the Inactivation Solution: In a chemical fume hood, prepare a 10% bleach solution.
-
Inactivate the Peptide Waste: Carefully add the liquid this compound waste to the bleach solution. A recommended ratio is 1 part waste to 10 parts inactivation solution.[1]
-
Ensure Sufficient Contact Time: Allow the mixture to stand for a minimum of 30-60 minutes to ensure complete deactivation.[1][2]
-
Neutralization: After inactivation, the solution may need to be neutralized to a pH between 5.5 and 9.0, depending on your local wastewater regulations. This can be done by adding a suitable neutralizing agent (e.g., sodium bisulfite for bleach).[1]
-
Final Disposal: Once neutralized, the solution should be disposed of as hazardous chemical waste according to your institution's EHS guidelines.[1]
Disposal of Solid Waste: Solid waste contaminated with this compound, such as vials, pipette tips, and gloves, must also be decontaminated or disposed of as hazardous waste.
-
Decontamination: Immerse the contaminated solid waste in a 10% bleach solution for at least 30 minutes.[2] After decontamination, the bleach solution should be managed as described for liquid waste, and the decontaminated solid waste can be disposed of in the appropriate laboratory waste stream as per institutional guidelines.[2]
-
Direct Disposal: If decontamination is not feasible, the solid waste should be collected in a designated hazardous waste container for pickup and disposal by a certified hazardous waste management service.[1]
Quantitative Data for Decontamination
The following table summarizes key parameters for common chemical decontamination methods that can be applied to this compound waste.
| Decontamination Method | Reagent Concentration | Minimum Contact Time | Key Considerations |
| Sodium Hypochlorite | 0.5-1.0% final concentration | 30-60 minutes[1][2] | Effective for many peptides. May be corrosive to some surfaces. Neutralization may be required before disposal.[1] |
| Strong Acid/Base | 1 M HCl or 1 M NaOH | Minimum 30 minutes[1] | Highly effective but requires a neutralization step before disposal.[1] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the proper disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
